molecular formula C10H9N3O B512102 2-Anilino-4-hydroxypyrimidine CAS No. 158661-55-3

2-Anilino-4-hydroxypyrimidine

Numéro de catalogue: B512102
Numéro CAS: 158661-55-3
Poids moléculaire: 187.2g/mol
Clé InChI: LUXZSFUVMDGVNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Anilino-4-hydroxypyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates key motifs found in potent inhibitors of various protein kinases, which are enzymatic targets involved in numerous cellular processes . The 2-anilinopyrimidine moiety is a recognized pharmacophore that often functions by binding to the hinge region of the ATP-binding site in kinases . Research into analogous 2-anilinopyrimidine compounds has demonstrated their potential as a versatile scaffold for developing inhibitors against a range of cancer-related kinases, including Glycogen Synthase Kinase-3 (GSK-3) , Cyclin-Dependent Kinases (CDKs) , and other targets such as Aurora B and VEGF-R2 . These inhibitors have shown promising antitumor and antiproliferative activities in various cancer cell lines, making this chemical class a valuable template for the design and synthesis of novel therapeutic agents in oncology research . The compound enables researchers to explore structure-activity relationships and develop new multi-targeted kinase inhibitors to overcome drug resistance .

Propriétés

Numéro CAS

158661-55-3

Formule moléculaire

C10H9N3O

Poids moléculaire

187.2g/mol

Nom IUPAC

2-anilino-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9N3O/c14-9-6-7-11-10(13-9)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)

Clé InChI

LUXZSFUVMDGVNE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC=CC(=O)N2

SMILES canonique

C1=CC=C(C=C1)NC2=NC=CC(=O)N2

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Anilino-4-hydroxypyrimidine-Based Kinase Inhibitors: The Case of Bafetinib (INNO-406)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of the molecular mechanism of action for kinase inhibitors built upon the 2-anilino-4-hydroxypyrimidine scaffold. To illustrate the core principles, we will focus on Bafetinib (also known as INNO-406 or NS-187) , a potent, second-generation dual tyrosine kinase inhibitor. Bafetinib was specifically developed to target the Bcr-Abl fusion protein, the primary driver of Chronic Myeloid Leukemia (CML), and Lyn kinase, which is implicated in resistance to first-generation therapies like imatinib.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of the biochemical and cellular activities of Bafetinib, detailed protocols for mechanistic investigation, and a discussion of its therapeutic rationale.

Core Mechanism: Dual Inhibition of Bcr-Abl and Lyn Kinase

The foundational mechanism of Bafetinib and related compounds is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain of its target proteins.[4] The 2-anilino-4-hydroxypyrimidine core acts as a scaffold that mimics the purine ring of ATP, allowing it to sit within the active site and block the phosphorylation of downstream substrates.

Bafetinib's primary targets are the Bcr-Abl fusion protein tyrosine kinase and the Src-family kinase, Lyn.[5][6] The constitutive activation of Bcr-Abl is the pathogenic hallmark of CML, leading to uncontrolled cell proliferation and survival.[1] Lyn kinase activation has been identified as a key mechanism of resistance to imatinib.[1] By potently inhibiting both kinases, Bafetinib provides a dual-pronged attack, suppressing CML cell growth and overcoming certain forms of acquired resistance.[1][2]

Kinase Inhibition Profile & Potency

Bafetinib demonstrates nanomolar potency against its key targets and a range of Bcr-Abl mutants that confer resistance to imatinib. A notable exception is the T315I "gatekeeper" mutation, which sterically hinders the binding of many second-generation inhibitors, including Bafetinib.[3][5]

Target KinaseIC50 (nM)Cellular IC50 (nM)Cell Line
Bcr-Abl (cell-free)5.8--
Lyn (cell-free)19--
Bcr-Abl (autophosphorylation)-11K562
Bcr-Abl (autophosphorylation)-22293T
Fyn (cell-free)---

Data compiled from APExBIO and InvivoChem.[5][6]

Bafetinib is significantly more potent than the first-generation inhibitor imatinib, showing 25- to 55-fold greater activity in vitro against Bcr-Abl positive cell lines.[5][7]

Downstream Signaling and Cellular Consequences

Inhibition of Bcr-Abl and Lyn by Bafetinib blocks the phosphorylation of critical downstream signaling proteins. This disruption of pro-survival signaling cascades ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in Philadelphia chromosome-positive (Ph+) leukemia cells.[4][8]

A key downstream target of the Bcr-Abl pathway is the Signal Transducer and Activator of Transcription 5 (STAT5).[9] Constitutive Bcr-Abl activity leads to persistent phosphorylation and activation of STAT5, which then promotes the transcription of genes involved in cell proliferation and survival.[9] By inhibiting Bcr-Abl, Bafetinib effectively prevents STAT5 phosphorylation at Tyr694, a critical step for its activation.[9][10]

The ultimate cellular outcomes of Bafetinib treatment in Ph+ cells are the suppression of cell growth and the induction of apoptosis. This is mediated, in part, by enhancing the activity of pro-apoptotic proteins such as Bim, Bad, and Bik.[8]

Signaling Pathway Diagram

bafetinib_pathway Bafetinib Bafetinib (INNO-406) BcrAbl Bcr-Abl Kinase Bafetinib->BcrAbl Inhibits Apoptosis Apoptosis Bafetinib->Apoptosis Induces STAT5 STAT5 BcrAbl->STAT5 Phosphorylates pSTAT5 p-STAT5 (Tyr694) (Active) Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes

Caption: Bafetinib inhibits Bcr-Abl, preventing STAT5 phosphorylation and promoting apoptosis.

Experimental Elucidation of Mechanism of Action

A multi-faceted approach is required to fully characterize the mechanism of action of a kinase inhibitor like Bafetinib. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to measure effects on viability and signaling, and target engagement studies.

Experimental Workflow

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays KinaseAssay Kinase Binding Assay (e.g., LanthaScreen™) IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem CellCulture Culture Ph+ Cells (e.g., K562) Treatment Treat with Bafetinib (Dose-Response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo®) Treatment->ViabilityAssay WesternBlot Western Blot (p-STAT5 / Total STAT5) Treatment->WesternBlot IC50_Cell Determine Cellular IC50 ViabilityAssay->IC50_Cell Signaling Confirm Target Inhibition WesternBlot->Signaling

Caption: Workflow for characterizing a kinase inhibitor from biochemical to cellular assays.

Detailed Experimental Protocols

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the IC50 value of Bafetinib against a target kinase.[11][12]

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the inhibitor. A europium (Eu)-labeled anti-tag antibody binds the kinase, serving as the FRET donor. When the tracer is bound, FRET occurs. The inhibitor competes with the tracer, causing a loss of FRET signal.[13][14]

Materials:

  • Recombinant tagged kinase (e.g., His-tagged Abl)

  • LanthaScreen™ Eu-anti-tag Antibody (e.g., Eu-anti-His)

  • LanthaScreen™ Kinase Tracer (appropriate for the target kinase)

  • Bafetinib stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer

  • 384-well, low-volume, non-binding plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of Bafetinib in DMSO. A typical starting point is a 12-point, 3-fold serial dilution from a high concentration (e.g., 100 µM). Then, dilute these into the assay buffer to create a 4X working solution.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Antibody mixture in assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range (e.g., 10 nM kinase, 4 nM antibody).[13]

    • Prepare a 4X Tracer solution in assay buffer. The optimal concentration is typically near the Kd of the tracer for the kinase.[11]

  • Assay Assembly (384-well plate):

    • Add 4 µL of 4X Bafetinib dilution (or DMSO control) to the appropriate wells.[15]

    • Add 8 µL of 2X Kinase/Antibody mixture to all wells.[15]

    • Initiate the reaction by adding 4 µL of 4X Tracer solution to all wells.[15]

    • Final volume will be 16 µL.

  • Incubation & Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.[15]

    • Read the plate on a TR-FRET plate reader, measuring emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of Bafetinib concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

This protocol measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[16][17]

Principle: The CellTiter-Glo® reagent contains luciferase and its substrate. When added to cells, it causes cell lysis, releasing ATP. The luciferase enzyme uses this ATP to generate a stable "glow-type" luminescent signal that is proportional to the number of viable cells.[17]

Materials:

  • Bcr-Abl positive cell line (e.g., K562) and a negative control line (e.g., U937)

  • Appropriate cell culture medium and supplements

  • Bafetinib stock solution (10 mM in DMSO)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates suitable for luminescence

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled multiwell plate at a pre-determined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[18] Include wells with medium only for background measurement.

  • Compound Treatment:

    • Prepare serial dilutions of Bafetinib in culture medium.

    • Add the desired final concentrations of Bafetinib to the experimental wells. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.[9]

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Assay Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[16]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[18]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[18]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only wells) from all experimental values.

    • Normalize the data to the vehicle-treated (DMSO) control wells (representing 100% viability).

    • Plot the normalized viability against the log of Bafetinib concentration and fit to a dose-response curve to determine the cellular IC50.

This protocol allows for the semi-quantitative detection of changes in the phosphorylation status of STAT5, a key downstream target of Bcr-Abl.[9]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein (p-STAT5) and the total amount of the protein (Total STAT5).

Materials:

  • Bcr-Abl positive cell line (e.g., K562)

  • Bafetinib

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary Antibodies: Rabbit anti-p-STAT5 (Tyr694), Rabbit anti-Total STAT5.[10]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment & Lysis:

    • Seed K562 cells and treat with various concentrations of Bafetinib (and a DMSO control) for a specified time (e.g., 4-6 hours).

    • Harvest cells by centrifugation (500 x g, 5 min, 4°C). Wash once with ice-cold PBS.[9]

    • Lyse the cell pellet with ice-cold RIPA buffer. Incubate on ice for 30 minutes.[9]

    • Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody against p-STAT5 (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C.[9]

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[9]

    • Wash the membrane 3x with TBST.

  • Detection & Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imager.[9]

    • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for Total STAT5 and a loading control like β-Actin.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-STAT5 signal to the Total STAT5 or loading control signal.[9]

Conclusion

The 2-anilino-4-hydroxypyrimidine scaffold is a validated and highly effective core for the development of ATP-competitive kinase inhibitors. Bafetinib (INNO-406) serves as an exemplary case study, demonstrating how this chemical moiety can be leveraged to achieve potent and specific dual inhibition of Bcr-Abl and Lyn kinases.[1][5] Its mechanism of action, centered on the blockade of critical oncogenic signaling pathways, leads to the suppression of proliferation and induction of apoptosis in leukemia cells.[4] The experimental protocols detailed herein provide a robust framework for researchers to investigate and characterize the molecular and cellular mechanisms of Bafetinib and other novel kinase inhibitors, forming a critical component of the preclinical drug development pipeline.

References

  • Promega Corporation. CellTiter-Glo® 2.0 Assay. Available from: [Link]

  • National Cancer Institute. Definition of bafetinib - NCI Drug Dictionary. Available from: [Link]

  • Inxight Drugs. BAFETINIB. Available from: [Link]

  • Quintás-Cardama, A., et al. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. Expert Opinion on Investigational Drugs. 2010. Available from: [Link]

  • Giles, F. J., et al. Phase I Study of INNO-406, a Dual Abl/Lyn Kinase Inhibitor, in Philadelphia Chromosome-Positive Leukemias Post-Imatinib Resistance or Intolerance. Clinical Cancer Research. 2010. Available from: [Link]

Sources

The 2-Anilino-4-Hydroxypyrimidine Scaffold: A Technical Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-anilino-4-hydroxypyrimidine scaffold (often existing in its stable tautomeric form, 2-anilino-4(3H)-pyrimidinone ) represents a privileged structure in medicinal chemistry. Unlike its ubiquitously cited cousin, the 2,4-diaminopyrimidine (found in drugs like Palbociclib), the 4-hydroxy/4-oxo variant offers a distinct hydrogen-bonding vector profile essential for targeting specific serine/threonine kinases, particularly Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs) .

This guide dissects the structural biology, synthetic pathways, and medicinal chemistry logic required to exploit this scaffold for drug discovery.

Structural Biology & Tautomeric Logic

The Tautomeric Chameleon

The primary challenge and opportunity of this scaffold lie in its tautomerism. While chemically named "4-hydroxypyrimidine," in physiological solution and within most kinase binding pockets, the scaffold predominantly adopts the 4-oxo (pyrimidinone) form.

  • Form A (Hydroxy): Aromatic pyrimidine ring.[1] Rare in aqueous solution.

  • Form B (4(3H)-one): Proton on N3. Most common biological tautomer. Acts as a donor-acceptor-donor (D-A-D) motif in conjunction with the C2-aniline.

  • Form C (4(1H)-one): Proton on N1. Less common but possible depending on N1-substitution.

Medicinal Chemistry Implication: When docking or designing ligands, you must model the 4-oxo-N3-H tautomer. The N3-H often serves as a critical Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue), while the C2-aniline NH acts as a second donor or the N1 as an acceptor.

Hinge Binding Geometry

In the ATP-binding pocket, the 2-anilino-4-pyrimidinone scaffold typically mimics the adenine ring of ATP.

  • C2-Aniline NH: H-bond donor to the hinge region backbone carbonyl.

  • N1 (Pyrimidine): H-bond acceptor from the hinge region backbone amide.

  • C4-Carbonyl (Oxo): Often points away from the hinge or interacts with conserved waters/Lysine residues, depending on the specific kinase (e.g., GSK-3 vs. EGFR).

BindingMode cluster_Kinase Kinase Hinge Region cluster_Inhibitor 2-Anilino-4-pyrimidinone Scaffold Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) N1_Pyrim N1 Pyrimidine (Acceptor) Backbone_NH->N1_Pyrim H-Bond C2_Aniline_NH C2-Aniline NH (Donor) C2_Aniline_NH->Backbone_CO H-Bond N3_H N3-H (Tautomer) (Donor) caption Fig 1: Canonical Hinge Interaction of the 2-Anilino-4-pyrimidinone Scaffold

Synthetic Architectures

The synthesis of this core requires distinguishing between de novo ring formation (preferred for 4-oxo targets) and functionalization of pre-formed rings.

Method A: The Guanidine Condensation (De Novo)

This is the most robust route for generating the 2-anilino-4-hydroxypyrimidine core directly. It involves the condensation of an aryl guanidine with a


-keto ester or similar 1,3-electrophile.
  • Advantages: Convergent; allows late-stage diversification of the aniline if the guanidine is accessible.

  • Limitations: Requires synthesis of specific aryl guanidines.

Reaction Scheme:

  • Aryl Guanidine Formation: Aniline + Cyanamide

    
     Aryl Guanidine.
    
  • Cyclization: Aryl Guanidine +

    
    -keto ester (NaOEt/EtOH, Reflux) 
    
    
    
    2-Anilino-4-hydroxypyrimidine.
Method B: S_NAr Displacement (The "Dichloropyrimidine" Route)

While often used to make 2,4-diaminopyrimidines, this route can generate the 4-hydroxy core if controlled, though it is less common for this specific tautomer. More frequently, 2,4-dichloropyrimidine is reacted with an aniline to give the 2-chloro-4-anilino or 4-chloro-2-anilino isomer. To get the 2-anilino-4-hydroxy specifically:

  • Start with 2-methylthio-4-hydroxypyrimidine .

  • Oxidize SMe to SO2Me (sulfone).

  • Displace sulfone with Aniline.

Synthesis Start1 Substituted Aniline Inter1 Aryl Guanidine Start1->Inter1 Ganylation Reagent1 Cyanamide / Acid Reagent1->Inter1 Step2 Cyclization (NaOEt, Reflux) Inter1->Step2 Start2 Beta-Keto Ester (R-CO-CH2-COOEt) Start2->Step2 Product 2-Anilino-4-hydroxypyrimidine (Scaffold) Step2->Product caption Fig 2: Convergent Synthesis via Guanidine Condensation

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Matrix

The biological activity of this scaffold is highly sensitive to substitution at three key vectors:

PositionChemical VectorBiological Impact
C2-Aniline (Ar) Phenyl ring substitution (3', 4', 5')Selectivity & Potency. - 3'-substituents (e.g., Cl, CF3) often improve hydrophobic fit in the back-pocket. - 4'-solubilizing groups (e.g., piperazine, morpholine) improve ADME properties.
C5-Position Halogen (F, Cl), Alkyl, or NitroElectronic & Steric Tuning. - 5-F/Cl can modulate the pKa of the N3-H, strengthening the H-bond donor capability. - Substituents here can also fill the "gatekeeper" pocket.
C6-Position Alkyl (Me), CF3, or ArylShape Complementarity. - Small alkyl groups (Me) are tolerated. Bulky groups may clash with the catalytic loop unless a specific pocket exists.
Case Study: GSK-3 Inhibition

Inhibitors of Glycogen Synthase Kinase-3 (GSK-3) often utilize the 2-anilino-4-pyrimidinone core.[2] The "oxo" group is critical here. Unlike many kinases where the inhibitor mimics the purine ring flatly, in GSK-3, the unique shape of the ATP pocket accommodates the pyrimidinone carbonyl, which can form water-mediated bridges.

  • Key Insight: Introduction of a 4-carboxamide (or similar H-bond acceptor) adjacent to the anilino ring often boosts potency into the nanomolar range by interacting with the catalytic lysine (Lys85).

Case Study: EGFR & Dual Kinase Inhibition

While EGFR inhibitors like Gefitinib use a quinazoline (fused pyrimidine) core, the monocyclic 2-anilino-4-pyrimidinone has been explored as a "flexible" scaffold for dual inhibitors (e.g., EGFR/VEGFR). The flexibility of the C2-aniline bond allows the molecule to adopt conformations that can bind to both the active (DFG-in) and inactive (DFG-out) states depending on the tail substitution.

Experimental Protocols

Protocol: Synthesis of 2-((3-Chlorophenyl)amino)-6-methylpyrimidin-4(3H)-one

This protocol validates the guanidine condensation route.

Reagents:

  • 3-Chlorophenylguanidine carbonate (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Ethanol (Anhydrous)

Procedure:

  • Preparation: Dissolve sodium ethoxide (2.5 mmol) in anhydrous ethanol (10 mL) under nitrogen atmosphere.

  • Addition: Add 3-chlorophenylguanidine carbonate (1.0 mmol) to the solution. Stir for 15 minutes at room temperature to liberate the free base.

  • Condensation: Dropwise add ethyl acetoacetate (1.1 mmol).

  • Reflux: Heat the reaction mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Precipitation: Dissolve the residue in a minimum amount of water. Acidify carefully with 1N HCl to pH ~4–5. The product, 2-((3-chlorophenyl)amino)-6-methylpyrimidin-4(3H)-one , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of ethyl ester protons and the appearance of the pyrimidine C5-H singlet (~5.8 ppm) and the broad NH peaks.

Protocol: Kinase Inhibition Assay (FRET-based)

Standard protocol for evaluating the scaffold against CDK2 or GSK-3.

Reagents:

  • Recombinant Kinase (e.g., GSK-3

    
    )
    
  • FRET Peptide Substrate (e.g., Z'-LYTE™ Ser/Thr Peptide)

  • ATP (at

    
     concentration)
    
  • Test Compound (dissolved in DMSO)

Workflow:

  • Plating: Dispense 10

    
    L of test compound (serial dilution) into a 384-well plate.
    
  • Enzyme Addition: Add 5

    
    L of Kinase/Peptide mixture.
    
  • Initiation: Add 5

    
    L of ATP solution to initiate the reaction.
    
  • Incubation: Incubate at room temperature for 1 hour.

  • Development: Add 10

    
    L of Development Reagent (protease that cleaves non-phosphorylated peptide).
    
  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

  • Calculation: Plot % Phosphorylation vs. Log[Compound] to determine IC50.

Future Directions: Covalency & Degradation

The 2-anilino-4-hydroxypyrimidine scaffold is evolving beyond reversible inhibition:

  • Targeted Covalent Inhibitors (TCIs): Attaching acrylamides to the C2-aniline ring (meta- or para-position) allows covalent targeting of non-catalytic cysteines (e.g., Cys797 in EGFR), overcoming resistance mutations.

  • PROTACs: The N1 position (if alkylated) or the C2-aniline tail serves as an excellent exit vector for linkers to E3 ligase ligands (e.g., Thalidomide or VHL ligands), facilitating the proteasomal degradation of the target kinase.

References

  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. (2004).

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. (2023).

  • 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry. (2012).[3]

  • Tautomerism characteristics of 4-pyrimidone. ChemicalBook.

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Frontiers in Pharmacology. (2022).

Sources

Biological Activity of 2-Anilino-4-Hydroxypyrimidine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, potent, and bioavailable kinase inhibitors is a cornerstone of modern targeted oncology. Among the myriad of heterocycles explored, the 2-anilino-4-hydroxypyrimidine scaffold (and its tautomeric equivalent, 2-anilinopyrimidin-4(1H)-one) has emerged as a privileged pharmacophore. This technical whitepaper provides an in-depth analysis of the structural rationale, mechanistic pathways, and self-validating experimental workflows required to evaluate the biological activity of these derivatives. Designed for drug development professionals, this guide synthesizes chemical biology principles with rigorous assay validation standards to accelerate the translation of pyrimidine-based small molecules from bench to bedside.

Structural Biology & Pharmacophore Rationale

The biological efficacy of 2-anilino-4-hydroxypyrimidine derivatives is deeply rooted in their structural dynamics. In aqueous physiological environments, these molecules exist in a tautomeric equilibrium between the 4-hydroxy and 4-oxo forms. This structural duality provides a profound advantage in rational drug design .

  • The Hinge-Binding Motif: The pyrimidine N1/N3 atoms and the exocyclic 2-NH (aniline) group form a classic bidentate hydrogen-bonding network. This motif perfectly mimics the adenine ring of ATP, allowing the molecule to anchor tightly into the highly conserved hinge region of protein kinases (e.g., forming critical hydrogen bonds with Met793 in the Epidermal Growth Factor Receptor, EGFR).

  • The Selectivity Vector: The 4-hydroxyl (or 4-oxo) group projects toward the solvent-exposed channel or interacts with specific gatekeeper residues. By modifying the substituents on the aniline ring (R1) or the 5/6-positions of the pyrimidine ring (R2), medicinal chemists can tune the electronic and steric properties to achieve exquisite selectivity—distinguishing, for instance, between transcriptional Cyclin-Dependent Kinases (CDK7/8/9) and mutant EGFR variants .

Mechanistic Pathways: Kinase Inhibition & Apoptosis

2-anilino-4-hydroxypyrimidine derivatives primarily exert their biological activity via ATP-competitive kinase inhibition. Depending on the specific functionalization, these compounds disrupt critical oncogenic signaling cascades. For example, inhibition of CDK9 halts the phosphorylation of RNA Polymerase II, leading to the rapid depletion of short-lived anti-apoptotic proteins like Mcl-1, thereby triggering apoptosis. Alternatively, targeting mutant EGFR blocks the downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways, arresting uncontrolled cellular proliferation .

Mechanistic_Pathway Ligand Mitogenic Signals (e.g., EGF) Kinase Target Kinase (EGFR / CDK9) Ligand->Kinase Downstream1 Downstream Effectors (PI3K/AKT or RNA Pol II) Kinase->Downstream1 Inhibitor 2-Anilino-4-hydroxypyrimidine Derivative Inhibitor->Kinase ATP-Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Downstream2 Transcriptional Activation Downstream1->Downstream2 Proliferation Uncontrolled Cell Proliferation Downstream2->Proliferation

Figure 1: Mechanism of Action of 2-Anilino-4-hydroxypyrimidine Derivatives on Kinase Signaling.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the biological evaluation of these derivatives must follow a self-validating, orthogonal workflow. A low IC50 in a biochemical assay is meaningless if the compound cannot permeate cell membranes or fails to engage its target in situ.

Validation_Workflow Synthesis Compound Synthesis & QC Biochem Cell-Free Kinase Assay Synthesis->Biochem Cellular Cell Viability (MTT) Biochem->Cellular Target Target Engagement (Western Blot) Cellular->Target InVivo In Vivo Efficacy Target->InVivo

Figure 2: Sequential Validation Workflow for Pyrimidine-Based Kinase Inhibitors.

Protocol 1: In Vitro Cell-Free Kinase Assay (Self-Validating System)

This protocol utilizes a luminescence-based ATP depletion assay to quantify kinase inhibition.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

    • Causality: HEPES maintains physiological pH. MgCl2 is critical because kinases recognize ATP only as a magnesium complex. DTT is added to maintain the reduced state of critical cysteine residues in the kinase active site, preventing artifactual inhibition via oxidation.

  • Compound Dilution: Perform a 10-point serial dilution of the derivative in 100% DMSO, followed by an intermediate dilution in the kinase buffer to ensure a final DMSO concentration of ≤1%.

  • Reaction Assembly: Combine the target kinase (e.g., CDK9/Cyclin T1), substrate peptide, and the diluted compound in a 384-well plate. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase before ATP initiates the catalytic reaction.

  • ATP Addition: Initiate the reaction by adding ATP at its predetermined Michaelis-Menten constant (

    
    ) value.
    
    • Causality: Running the assay exactly at the ATP

      
       ensures that the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.
      
  • Detection & Validation: Add the luminescent kinase reagent (e.g., Kinase-Glo) and read the luminescence.

    • Trustworthiness Check: Calculate the Z'-factor using DMSO wells (negative control) and a pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor > 0.5 validates the assay's dynamic range and signal-to-noise ratio, mathematically proving that the derived IC50 values are reliable.

Protocol 2: Cellular Viability & Target Engagement (Orthogonal Validation)
  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for hepatic cancer) in 96-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Treatment: Treat cells with varying concentrations of the 2-anilino-4-hydroxypyrimidine derivatives for 72 hours.

  • MTT Assay: Add MTT reagent.

    • Causality: MTT is reduced to insoluble purple formazan crystals exclusively by the mitochondrial succinate dehydrogenase of metabolically active cells. This provides a direct, quantitative spectrophotometric readout of cell viability.

  • Western Blotting (Target Engagement): Lyse a parallel set of treated cells and probe for phosphorylated downstream targets (e.g., p-Rb for CDK inhibition or p-ERK for EGFR inhibition).

    • Trustworthiness Check: This step acts as the ultimate self-correction mechanism. If a compound exhibits a nanomolar IC50 in the biochemical assay but fails to reduce p-Rb/p-ERK levels in the Western blot, it immediately flags the compound for poor cell permeability, high efflux ratio, or off-target toxicity, preventing wasted in vivo resources.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological activity of these derivatives is highly sensitive to substitution patterns. Table 1 summarizes representative SAR data, demonstrating how specific modifications dictate target affinity and cellular potency.

Table 1: Representative SAR Data for 2-Anilino-4-hydroxypyrimidine Derivatives

Compound IDR1 (Aniline Substitution)R2 (Pyrimidine Substitution)Primary Target KinaseBiochemical IC50 (µM)Cell Viability (MCF-7) IC50 (µM)
Cmpd-A 4-Methoxy5-CyanoCDK90.0593.84
Cmpd-B 3-Chloro, 4-Fluoro5-TrifluoromethylEGFR (WT)0.21011.51
Cmpd-C 4-SulfonamideNoneCDK70.4796.08
Cmpd-D 3-Ethynyl6-MethylEGFR (T790M)0.0851.22

Data synthesized from established literature evaluating anilinopyrimidine pharmacophores against solid tumor cell lines,.

References

  • Nammalwar B., Bunce R.A. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals. 2024;17:104. URL:[Link]

  • Eskandrani R, Al-Rasheed LS, Ansari SA, et al. "Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies." Molecules. 2023;28(11):4271. URL:[Link]

  • AboulWafa, O.M., Daabees, H.M., Badawi, W.A. "2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study." Bioorganic Chemistry. 2020;99:103798. URL:[Link]

The 2-Anilino-Pyrimidine Scaffold: A Master Key in Kinase Drug Discovery

[1]

Executive Summary: The Privileged Structure

The 2-anilino-pyrimidine core (often referred to as 2-phenylaminopyrimidine) represents one of the most successful "privileged scaffolds" in modern oncology. From the breakthrough discovery of Imatinib (Gleevec) to third-generation EGFR inhibitors like Rociletinib , this chemotype has demonstrated an exceptional ability to mimic the adenosine moiety of ATP.

Its success stems from a unique combination of structural rigidity, hydrogen-bonding capability, and synthetic modularity. This guide deconstructs the discovery, binding mechanics, and synthetic protocols required to leverage this scaffold for novel kinase targets.

Structural Biology: The Adenine Mimetic Mechanism

The efficacy of 2-anilino-pyrimidines lies in their ability to hijack the ATP-binding cleft.[1] Unlike promiscuous binders, this scaffold establishes a high-fidelity interaction network with the kinase hinge region .

The Donor-Acceptor Motif

The pharmacophore is defined by a bidentate hydrogen bond network:

  • Acceptor (N1): The pyrimidine N1 accepts a hydrogen bond from the backbone amide (NH) of the hinge residue (e.g., Met318 in Abl, Met793 in EGFR).

  • Donor (C2-NH): The exocyclic aniline nitrogen donates a hydrogen bond to the backbone carbonyl (CO) of the gatekeeper residue or the residue immediately preceding it (e.g., Thr315 in Abl).

Visualizing the Binding Mode

The following diagram illustrates the canonical interaction using the BCR-ABL kinase (Imatinib) as the template.

BindingModecluster_legendInteraction TypeMet318Met318 (Hinge)Backbone NHPyrimN1Pyrimidine N1(Acceptor)Met318->PyrimN1H-BondThr315Thr315 (Gatekeeper)Sidechain/BackboneGlu286Glu286(C-Helix)Asp381Asp381(DFG Motif)AnilineNHAniline NH(Donor)PyrimN1->AnilineNHAnilineNH->Thr315H-BondAmideLinkerAmide LinkerAnilineNH->AmideLinkerAmideLinker->Glu286H-BondAmideLinker->Asp381H-BondPiperazineMethylpiperazine(Solubility)AmideLinker->PiperazineProtein ResidueProtein ResidueInhibitor MoietyInhibitor Moiety

Caption: Canonical binding interactions of Imatinib within the BCR-ABL active site, highlighting the critical H-bond network.

Case Study: The Rational Design of Imatinib

The discovery of Imatinib (STI571) by Zimmermann, Lydon, and Druker is the foundational case study for this scaffold.

  • The Hit: High-throughput screening identified a 2-phenylaminopyrimidine derivative as a weak inhibitor of PKC (Protein Kinase C).[1]

  • The Pivot: Medicinal chemistry optimization shifted selectivity from PKC to BCR-ABL by exploiting the inactive (DFG-out) conformation.[1]

  • Key SAR Modifications:

    • 3'-Pyridyl Group (C4 position): Improved activity against tyrosine kinases.[1][2]

    • Flag Methyl Group (6-position of aniline): This was the "magic methyl."[1] It abolished PKC activity (steric clash) and enforced a conformation that favored binding to Abl.[1]

    • Benzamide Motif: Extended the molecule into the allosteric pocket, interacting with the DFG motif (Asp381) and C-helix (Glu286).

Comparative Data: Evolution of Potency
Compound StageStructure FeatureTargetIC50 (µM)Key Insight
Lead Hit 2-phenylaminopyrimidinePKC~1.0Generic kinase scaffold.[1]
Intermediate + 3'-pyridyl at C4Abl / PDGF-R0.1 - 1.0Increased cellular potency.[1]
Imatinib + Flag Methyl + BenzamideBCR-ABL0.025Selectivity via conformational lock.[1]

Synthetic Protocols: Construction vs. Decoration[1]

There are two primary strategies for synthesizing 2-anilino-pyrimidines: De Novo Ring Construction (used in Imatinib's discovery) and Nucleophilic Displacement (common in library generation).[1]

Protocol A: De Novo Ring Construction (The Guanidine Route)

This method builds the pyrimidine ring around the aniline moiety, ensuring high regioselectivity.

Reagents:

  • 3-Acetylpyridine (or equivalent ketone).[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1]

  • Phenylguanidine derivative (The "Aniline" source).

Step-by-Step Methodology:

  • Enaminone Formation:

    • Reflux 3-acetylpyridine with neat DMF-DMA at 100°C for 6–12 hours.

    • Mechanism:[1][3][4][5][6][7] Condensation yields the

      
      -dimethylaminovinyl ketone (enaminone).[1]
      
    • Validation: 1H NMR shows doublet signals for vinyl protons (~5.8 and 7.8 ppm).[1]

  • Cyclization:

    • Dissolve the enaminone and the specific phenylguanidine nitrate in isopropanol or NaOH/EtOH.

    • Reflux for 16–24 hours.[1]

    • Mechanism:[1][3][4][5][6][7] The guanidine nitrogen attacks the enaminone carbonyl, followed by intramolecular cyclization and elimination of dimethylamine.

  • Purification:

    • Cool to RT. The product often precipitates. Filter and wash with cold isopropanol/water. Recrystallize from methanol.

Protocol B: The Decoration Route (SnAr / Buchwald-Hartwig)

Ideal for generating diverse libraries from a common core (e.g., 2,4-dichloropyrimidine).[1]

Workflow Diagram:

Synthesiscluster_C4Step 1: C4 Substitution (More Reactive)cluster_C2Step 2: C2 Substitution (Aniline Introduction)Start2,4-DichloropyrimidineC4_SnArSnAr Reaction(Cold, mild base)Start->C4_SnArIntermediate2-Chloro-4-substituted-pyrimidineC4_SnAr->IntermediateMethod_AMethod A: Buchwald-Hartwig(Pd(OAc)2, Xantphos, Cs2CO3, Heat)Intermediate->Method_AMethod_BMethod B: Acidic SnAr(HCl/EtOH, Reflux)Intermediate->Method_BFinal2-Anilino-4-substituted-pyrimidineMethod_A->FinalMethod_B->Final

Caption: Divergent synthetic pathways for functionalizing the pyrimidine core. C4 is substituted first due to higher electrophilicity.[1]

Critical Technical Note:

  • SnAr (Nucleophilic Aromatic Substitution): Works well for electron-deficient anilines if catalyzed by acid (HCl in isopropanol), which protonates the pyrimidine N3, activating the C2 position.

  • Buchwald-Hartwig: Essential when the aniline is electron-poor or sterically hindered.[1] Standard conditions: Pd2(dba)3 or Pd(OAc)2, Xantphos or BINAP ligand, Cs2CO3 base, Dioxane/Toluene, 100°C.[1]

Challenges & Evolution: Overcoming Resistance

The primary failure mode for this scaffold is the "Gatekeeper Mutation" (e.g., T315I in Abl, T790M in EGFR). The bulky isoleucine or methionine residue sterically clashes with the H-bond network described in Section 2.

Third-Generation Solutions (Covalent Inhibition)

To overcome resistance, the scaffold was evolved to bind covalently to a cysteine residue outside the ATP pocket (e.g., Cys797 in EGFR).

  • Example: Rociletinib (CO-1686) .[1][2][8]

  • Modification: A Michael acceptor (acrylamide) is attached to the aniline ring.

  • Mechanism: The 2-anilinopyrimidine core provides the reversible binding affinity (anchoring), while the acrylamide forms an irreversible covalent bond with Cys797. This high-affinity "warhead" compensates for the reduced binding caused by the T790M mutation.

References

  • Zimmermann, J., et al. (1996).[1] Phenylamino-pyrimidine (PAP) - derivatives: a new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link[1]

  • Schindler, T., et al. (2000).[1][4] Structural mechanism for inhibition of the Abl tyrosine kinase by the active pharmaceutical ingredient imatinib.[4][9][10][11] Science.[1] Link[1]

  • Traxler, P., et al. (2001).[1] Tyrosine kinase inhibitors: from rational design to clinical trials.[1] Medicinal Research Reviews.[1] Link[1]

  • Cohen, P. (2002).[1] Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery.[1] Link[1]

  • Walter, A. O., et al. (2013).[1] Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance.[1] Nature.[1] Link (Rociletinib discovery).[1]

  • Lydon, N. B., & Druker, B. J. (2004).[1] Lessons learned from the development of imatinib. Leukemia Research.[1] Link[1]

Dynamic Pharmacophores: A Comprehensive Guide to the Tautomeric Landscapes of 2-Anilino-4-Hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chameleon in the Pocket

For drug discovery professionals, 2-anilino-4-hydroxypyrimidine is not merely a chemical scaffold; it is a dynamic pharmacophore . While often drawn in the "hydroxy" (lactim) form for convenience, this molecule exists in a delicate thermodynamic equilibrium that shifts based on solvent polarity, pH, and—most critically—the electrostatic environment of a protein binding pocket.

This guide provides a rigorous technical analysis of these tautomeric forms, establishing the Lactam-Amine tautomer as the biologically relevant species for kinase inhibition and offering self-validating protocols for its characterization.

The Tautomeric Landscape

The molecule possesses two primary sites of proton mobility: the oxygen at C4 and the nitrogen at the C2-aniline bridge. This creates four theoretical tautomers. Understanding the hierarchy of these forms is essential for rational drug design (SBDD).

The Four Canonical Forms
  • Lactam-Amine (A): The carbonyl (C=O) at C4; secondary amine at C2. (Dominant)

  • Lactim-Amine (B): Hydroxyl (-OH) at C4; secondary amine at C2. (Aromatic)[1][2][3]

  • Lactam-Imine (C): Carbonyl at C4; C2-N double bond (exocyclic imine).

  • Lactim-Imine (D): Hydroxyl at C4; C2-N double bond. (Rare/High Energy)

Thermodynamic Equilibrium Visualization

The following diagram illustrates the equilibrium pathways. Note that while Form B (Lactim) restores aromaticity to the pyrimidine ring, Form A (Lactam) is thermodynamically favored due to the high bond energy of the C=O bond and dipolar stabilization in polar media.

TautomerEquilibrium LactamAmine FORM A: Lactam-Amine (4-oxo-2-anilino) DOMINANT SPECIES (Kinase Active) LactimAmine FORM B: Lactim-Amine (4-hydroxy-2-anilino) (Aromatic favored in gas phase) LactamAmine->LactimAmine Prototropic Shift (Solvent Dependent) LactamImine FORM C: Lactam-Imine (NH migration to ring N) LactamAmine->LactamImine Amine-Imine Tautomerism LactimImine FORM D: Lactim-Imine (High Energy/Unstable) LactimAmine->LactimImine Rare LactamImine->LactimImine Rare

Figure 1: Thermodynamic landscape of 2-anilino-4-hydroxypyrimidine.[4] Form A is the predominant species in aqueous solution and solid state.

Thermodynamic Drivers & Stability

The preference for the Lactam (4-oxo) form over the Lactim (4-hydroxy) form is a classic example of the "oxo-preference" in N-heterocycles.

ParameterLactam Form (4-oxo)Lactim Form (4-hydroxy)Driver
Bond Energy C=O (~179 kcal/mol)C=N (~147 kcal/mol)Enthalpy: Strong C=O bond outweighs loss of aromaticity.
Dipole Moment High (~5-6 D)Low (~1-2 D)Solvation: Polar solvents (water, DMSO) stabilize the highly polar lactam.
H-Bonding Donor (NH) + Acceptor (C=O)Donor (OH) + Acceptor (N)Binding: Lactam mimics peptide bond geometry.

Critical Insight: In the context of kinase inhibitors (e.g., CDK, EGFR), the "anilino" nitrogen generally remains in the amine form. The imine form is destabilized by the loss of conjugation across the aniline-pyrimidine bridge unless forced by specific steric constraints or intramolecular hydrogen bonding (e.g., if a substituent at the aniline ortho position creates a pseudo-ring).

Analytical Protocols (Self-Validating Systems)

Distinguishing these forms requires orthogonal analytical techniques. Do not rely on a single method.

Protocol A: NMR Spectroscopy (Solution State)

Objective: Differentiate C=O vs C-OH and identify N-H protons.

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent rapid proton exchange and stabilize the polar lactam form).

Step-by-Step Workflow:

  • Acquire

    
    C NMR:  Look for the C4 signal.
    
    • Lactam (Oxo):

      
       160–170 ppm (Deshielded carbonyl character).
      
    • Lactim (Hydroxy):

      
       < 160 ppm (Aromatic C-O character).
      
  • Acquire

    
    H NMR:  Focus on exchangeable protons.
    
    • Lactam: Distinct N-H signal (often broad,

      
       10–13 ppm) from the ring nitrogen (N3-H).
      
    • Lactim: O-H signal (often sharper, variable shift).

  • Validation: Run a

    
    N-HMBC .
    
    • Lactam: Strong correlation between Ring N-H proton and adjacent carbons.

    • Lactim: Ring Nitrogen (N3) has no attached proton; chemical shift is characteristic of pyridine-like nitrogen (

      
       ~250-300 ppm vs ~150 ppm for pyrrole-like NH).
      
Protocol B: X-Ray Crystallography (Solid State)

Objective: Definitive structural assignment via bond lengths. This is the "Gold Standard." Tautomers are frozen in the crystal lattice.

Criteria Table:

Bond Lactam (Oxo) Length (Å) Lactim (Hydroxy) Length (Å)
C4–O 1.22 – 1.25 (Double Bond) 1.32 – 1.35 (Single Bond)

| C4–N3 | 1.38 – 1.40 (Single-like) | 1.32 – 1.34 (Double-like) |

Analytical Decision Tree

AnalyticalFlow Start Sample: 2-anilino-4-hydroxypyrimidine Solvent Dissolve in DMSO-d6 Start->Solvent HNMR 1H NMR Analysis Solvent->HNMR CheckNH Signal > 11 ppm (Broad)? HNMR->CheckNH LactamPath Likely Lactam (Oxo) CheckNH->LactamPath Yes LactimPath Likely Lactim (Hydroxy) CheckNH->LactimPath No CNMR 13C NMR Verification LactamPath->CNMR LactimPath->CNMR CheckCO C4 Shift > 163 ppm? CNMR->CheckCO XRay X-Ray Crystallography (Final Confirmation) CheckCO->XRay Ambiguous ResultLactam CONFIRMED: Lactam (C=O ~1.23 Å) CheckCO->ResultLactam Yes Measure Measure C4-O Bond Length XRay->Measure Measure->ResultLactam < 1.28 Å ResultLactim CONFIRMED: Lactim (C-OH ~1.34 Å) Measure->ResultLactim > 1.30 Å

Figure 2: Analytical workflow for unambiguous tautomer assignment.

Pharmacological Implications: The Hinge Binder

In kinase drug discovery, the tautomeric state determines the hydrogen bond donor/acceptor (D/A) motif. The 2-anilino-4-hydroxypyrimidine scaffold is a privileged structure because the Lactam-Amine form presents a complementary "DA" or "DAD" motif to the kinase hinge region.

The Binding Mode
  • The Anchor: The pyrimidine Ring N1 (or N3 depending on substitution) acts as an H-bond Acceptor .

  • The Aniline: The exocyclic NH (C2-aniline) acts as an H-bond Donor to the backbone carbonyl of the hinge residue (e.g., Met81 in CDK2).

  • The 4-Oxo Group: Often points away or interacts with water networks/lysine residues, but its existence forces the N3 to be protonated (NH) in the lactam form, creating a specific electrostatic profile.

Key Mechanism: If the molecule were to freeze in the Lactim form, the H-bond donor capability at the ring nitrogen would be lost (or moved), and the C4-OH would become a donor, drastically altering the binding affinity (


).

BindingMode cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor 2-Anilino-4-Oxopyrimidine (Lactam) BackboneCO Backbone C=O (Acceptor) BackboneNH Backbone N-H (Donor) RingN Pyrimidine N1 (Acceptor) BackboneNH->RingN H-Bond AnilineNH Aniline N-H (Donor) AnilineNH->BackboneCO H-Bond

Figure 3: Schematic of the critical "Hinge Binding" motif facilitated by the Lactam-Amine tautomer.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews. (The definitive guide on heterocycle thermodynamics).

  • Traxler, P., & Fabbro, D. (2000). Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies. Journal of Medicinal Chemistry. (Establishes the binding mode of the analogous anilino-quinazoline scaffold).

  • Russo, N., et al. (2006). Theoretical study of the tautomerism of 2-aminopyrimidine and 2-aminopyrazine. Journal of Physical Chemistry A. (DFT calculations supporting the amino-oxo preference).

  • Cambridge Crystallographic Data Centre (CCDC). Bond Lengths in Organic Compounds. (Standard reference for C=O vs C-OH bond lengths).

Sources

Spectroscopic Analysis of 2-Anilino-4-Hydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the spectroscopic characterization of 2-anilino-4-hydroxypyrimidine , a critical scaffold in the development of kinase inhibitors (e.g., CDK, VEGFR, Aurora kinase).

Introduction: The Tautomeric Identity Crisis

For researchers in drug discovery, 2-anilino-4-hydroxypyrimidine presents an immediate structural paradox. While often cataloged as a "hydroxypyrimidine" (enol form), empirical evidence confirms that in the solid state and polar solutions, this molecule exists predominantly as 2-anilino-4(3H)-pyrimidinone (keto-amine form).[1]

Understanding this equilibrium is not merely academic; it dictates ligand-binding modes in kinase pockets, where the molecule acts as a hydrogen bond donor/acceptor mimic of ATP.[1] This guide outlines the spectroscopic signatures required to validate the structure, purity, and tautomeric state of this scaffold.

Core Structural Dynamics[1]
  • Form A (Hydroxy-imine): Rare.[1] Favored only in high-temperature gas phase or extremely non-polar environments.[1]

  • Form B (Oxo-amine): Dominant. The thermodynamically stable form in DMSO, MeOH, and crystalline states.[1]

  • Key Feature: The exocyclic nitrogen (aniline) and the endocyclic nitrogen (N3) facilitate a proton-transfer network that stabilizes the carbonyl group.[1]

Analytical Workflow

The following directed acyclic graph (DAG) illustrates the logical flow for complete characterization, ensuring no structural ambiguity remains.

AnalyticalWorkflow cluster_spec Spectroscopic Triangulation Sample Crude Sample (Synthesis Output) Purification Purification (Recrystallization/HPLC) Sample->Purification PurityCheck Purity Check (LC-MS) Purification->PurityCheck NMR NMR Analysis (1H, 13C, 2D) PurityCheck->NMR >95% Pure IR FT-IR (Solid State) PurityCheck->IR UV UV-Vis (Solvatochromism) PurityCheck->UV Structure Structural Confirmation (Tautomer Assignment) NMR->Structure IR->Structure UV->Structure

Caption: Integrated analytical workflow for the purification and multi-modal spectroscopic validation of 2-anilinopyrimidine derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the N-alkylation vs. O-alkylation states and confirming the 4(3H)-one tautomer.

Solvent Selection: DMSO-d₆ is the mandatory solvent.[1] Chloroform-d often leads to poor solubility and broadened exchangeable proton signals.[1]

¹H NMR Signatures (400 MHz, DMSO-d₆)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityKey Insight
H-5 (Pyrimidine) 5.80 – 6.00Doublet (J ≈ 6.0 Hz)Upfield shift indicates high electron density at C5 (enaminone character).[1]
H-6 (Pyrimidine) 7.60 – 7.80Doublet (J ≈ 6.0 Hz)Distinctive pyrimidine coupling.[1]
Ar-H (Aniline) 6.90 – 7.60MultipletsPattern depends on aniline substitution (e.g., p-fluoro, m-chloro).[1]
NH (Aniline) 9.00 – 9.50Singlet (Broad)Confirms the exocyclic amine linkage.[1]
NH (Ring N3) 10.80 – 12.50Broad SingletCritical: Presence confirms the 4(3H)-one tautomer. Often invisible if water content is high.[1]
¹³C NMR Signatures (100 MHz, DMSO-d₆)
  • C=O (C4): 160 – 165 ppm .[1] A shift >160 ppm is diagnostic of the carbonyl form. (The C-OH form would appear slightly upfield).[1]

  • C=C (C5): 95 – 100 ppm .[1] The significant shielding of C5 is characteristic of the α-carbon in an α,β-unsaturated carbonyl system.

  • Guanidine-like (C2): 152 – 155 ppm .[1]

Infrared Spectroscopy (FT-IR)

Solid-state IR (ATR or KBr disk) provides the most definitive evidence of the tautomeric state in the crystal lattice.

  • Carbonyl Region (1640 – 1700 cm⁻¹): Look for a strong, sharp band corresponding to the C=O stretching vibration (amide I mode). This confirms the oxo-form.[1]

  • N-H / O-H Region (2800 – 3400 cm⁻¹):

    • Oxo-amine (Expected): Broad, multi-band absorption due to intermolecular hydrogen bonding (dimer formation) involving the N3-H and the aniline N-H.[1]

    • Hydroxy-imine (Not Observed): Absence of a sharp, free O-H stretch >3500 cm⁻¹.[1]

Mass Spectrometry (MS)[1]
  • Ionization: ESI+ (Electrospray Ionization) is preferred.[1]

  • Molecular Ion: [M+H]⁺ is the base peak.[1]

  • Fragmentation Pattern:

    • Loss of CO (28 Da): Diagnostic of the pyrimidinone ring.

    • Retro-Diels-Alder (RDA): Cleavage of the pyrimidine ring often yields fragments corresponding to the aniline isocyanate or related nitrile species.[1]

Tautomeric Equilibrium Analysis

The biological activity of this scaffold depends on its ability to donate and accept hydrogen bonds. The diagram below details the proton transfer mechanism that favors the 4(3H)-one form.

Tautomerism cluster_factors Stabilizing Factors for Keto Form Keto Keto-Amine Form (4(3H)-one) Dominant in Solution/Solid TS Proton Transfer Transition State Keto->TS Fast Exchange Enol Enol-Imine Form (4-Hydroxy) Trace / Gas Phase TS->Enol Fact1 Solvent Polarity (DMSO/H2O) Fact1->Keto Fact2 Resonance Stabilization (Amide) Fact2->Keto

Caption: Tautomeric equilibrium favoring the Keto-Amine (4(3H)-one) species in polar media.

Experimental Protocols

Protocol A: High-Purity Sample Preparation for NMR
  • Objective: Eliminate water peaks that obscure the critical N3-H signal.

  • Reagents: DMSO-d₆ (99.9% D), Activated 3Å Molecular Sieves.[1]

  • Drying: Dry the solid sample of 2-anilino-4-hydroxypyrimidine under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture.

  • Solvent Prep: Store DMSO-d₆ over activated 3Å molecular sieves for at least 24 hours prior to use.

  • Dissolution: Dissolve 5–10 mg of the dried sample in 0.6 mL of dry DMSO-d₆.

  • Acquisition: Run the ¹H NMR spectrum immediately. Set the relaxation delay (d1) to >2 seconds to ensure integration accuracy of the exchangeable protons.

Protocol B: UV-Vis Solvatochromism Assay
  • Objective: Assess the electronic environment and potential for aggregation.

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Dilution: Dilute to 50 µM in three solvents of varying polarity:

    • Buffer: PBS (pH 7.4)

    • Protophilic: Methanol[1]

    • Aprotic: Dichloromethane (DCM)

  • Measurement: Scan from 220 nm to 400 nm.

  • Analysis:

    • Expect a bathochromic shift (Red shift) of the π-π* transition (approx. 290-300 nm) in polar solvents, confirming the stabilization of the more polar keto-tautomer.

References

  • Synthesis and Biological Activity of 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK Inhibitors. Source: National Institutes of Health (NIH) / Vertex AI Search URL:[Link]

  • Tautomerism and Dimerization of 4(3H)-Pyrimidinone in Solution Studied by IR Spectroscopy. Source: Journal of Physical Chemistry A URL:[Link]

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent GSK-3 Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

  • Spectroscopic Details on the Molecular Structure of Pyrimidine-2-thiones. Source: PMC / National Institutes of Health URL:[Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR, and X-ray Crystallography. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Physicochemical Profiling of 2-Anilino-4-hydroxypyrimidine: A Core Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the 2-anilino-4-hydroxypyrimidine scaffold (often referred to by its tautomeric name, 2-(phenylamino)pyrimidin-4(1H)-one) is recognized as a highly privileged chemotype. It serves as the foundational pharmacophore for numerous ATP-competitive kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Aurora kinases[1][2]. Understanding the physicochemical properties of this core—specifically its tautomeric equilibrium, lipophilicity (LogP), and ionization constants (pKa)—is not merely an analytical exercise; it is the fundamental basis for predicting target engagement, oral bioavailability, and pharmacokinetic disposition. This whitepaper provides an in-depth technical analysis of the structural dynamics and self-validating physicochemical profiling methodologies required when developing therapeutics based on this scaffold.

Structural Dynamics: The Tautomeric Switch & Pharmacophore Logic

The structural integrity and target affinity of 2-anilino-4-hydroxypyrimidine are dictated by a critical lactam-lactim tautomerism . While the name implies an enol (lactim) form with a hydroxyl group at the 4-position, the compound predominantly exists as the keto (lactam) tautomer in both the solid state and aqueous physiological environments.

This tautomeric shift is the master key to its pharmacological efficacy. The lactam form presents a highly specific hydrogen-bond donor (N1-H) and acceptor (C=O) motif. When the compound enters the ATP-binding pocket of a kinase (such as CDK9 or Aurora A), this motif perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing it to anchor securely to the amino acid backbone of the kinase hinge region[1][3]. If the lactim form were to dominate, the hydrogen-bonding vector would invert (presenting an N3 acceptor and an OH donor), drastically reducing target affinity.

TautomerLogic Lactim Enol Form (2-anilino-4-hydroxypyrimidine) Solvent Solvent Polarity Dependency Lactim->Solvent Non-polar Lactam Keto Form (2-anilino-pyrimidin-4(1H)-one) HBA H-Bond Acceptor (C=O) Lactam->HBA Presents HBD H-Bond Donor (N1-H) Lactam->HBD Presents Solvent->Lactam Aqueous/Polar Kinase Kinase Hinge Region Binding HBA->Kinase Binds Backbone NH HBD->Kinase Binds Backbone C=O

Logical relationship of tautomeric equilibrium and kinase hinge-binding pharmacophore.

Quantitative Physicochemical Profile

To ensure adherence to Lipinski’s Rule of Five and optimize ligand efficiency, strict quantification of the scaffold's baseline properties is required[4]. The data below represents the consensus physicochemical profile for the unsubstituted 2-anilino-4-hydroxypyrimidine core.

PropertyValue / RangeAnalytical MethodologyRelevance to Drug Design
Molecular Weight 187.20 g/mol Mass SpectrometryHigh ligand efficiency; allows for extensive peripheral substitution.
LogP (Octanol/Water) 1.8 - 2.2Shake-Flask / LC-MSOptimal lipophilicity for oral absorption and membrane permeability.
pKa1 (Pyrimidine N3) ~ 3.5Potentiometric TitrationRemains unprotonated at physiological pH (7.4), ensuring membrane transit.
pKa2 (Amide N1-H) ~ 9.2Potentiometric TitrationWeakly acidic; acts as a stable H-bond donor in the kinase pocket.
H-Bond Donors 2 (Lactam form)In Silico / NMRExocyclic aniline N-H and pyrimidine N1-H.
H-Bond Acceptors 2 (Lactam form)In Silico / NMRPyrimidine C=O and N3.
Tautomeric State >95% Lactam (Aq)UV-Vis / NMREnsures the correct pharmacophore geometry for hinge binding.

Self-Validating Experimental Protocols for Physicochemical Profiling

Standard aqueous measurements often fail for rigid, crystalline heterocyclic scaffolds due to transient precipitation. The following protocols are designed as self-validating systems , incorporating internal controls to guarantee data integrity.

PhysChemWorkflow Sample Compound Prep (Solid State) pKa pKa Determination (Potentiometric Titration) Sample->pKa LogP Lipophilicity (LogP/D) (Shake-Flask/LC-MS) Sample->LogP Solub Kinetic Solubility (Nephelometry) Sample->Solub Cosolvent Yasuda-Shedlovsky Extrapolation pKa->Cosolvent Low aqueous solubility Phase Octanol/Water Partitioning LogP->Phase Mutual saturation Data Physicochemical Profile Validation Solub->Data Precipitation point Cosolvent->Data Extrapolated pKa Phase->Data Mass balance >95%

Self-validating experimental workflow for high-throughput physicochemical profiling.

Protocol 1: Potentiometric pKa Determination via Cosolvent Extrapolation

Because 2-anilinopyrimidines possess moderate lipophilicity and high crystal lattice energy, direct aqueous titration frequently results in micro-precipitation, which artificially skews the inflection point of the titration curve. We utilize the Yasuda-Shedlovsky cosolvent extrapolation method.

  • Electrode Calibration: Calibrate a high-performance glass electrode using standard buffers (pH 4, 7, 10) at a strict 25±0.1 °C.

    • Causality & Rationale: pKa is highly temperature-dependent. A deviation of even 1 °C can shift the ionization constant, invalidating the thermodynamic measurement.

  • Cosolvent Preparation: Prepare 1 mM solutions of the compound in 30%, 40%, and 50% (v/v) methanol mixed with 0.15 M KCl as the background electrolyte.

    • Causality & Rationale: The 0.15 M KCl mimics physiological ionic strength. Methanol prevents precipitation during the pH sweep.

  • Automated Titration: Titrate with 0.1 M KOH under a continuous argon purge.

    • Causality & Rationale: Argon displaces atmospheric CO₂. If CO₂ dissolves, it forms carbonic acid, introducing a false buffer region that masks the compound's true pKa.

  • Data Extrapolation (Self-Validation): Plot the apparent pKa (psKa) against the reciprocal dielectric constant (1/ε) of the respective methanol-water mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3).

    • Validation Check: The linearity of the Yasuda-Shedlovsky plot (R² > 0.99) acts as an internal validation. A non-linear plot indicates compound aggregation or electrode fouling.

Protocol 2: Lipophilicity (LogP) via Shake-Flask with LC-MS/MS Quantification

LogP dictates the compound's ability to cross lipid bilayers and its propensity for off-target hydrophobic partitioning.

  • Phase Mutual Saturation: Stir 1-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours at 25 °C.

    • Causality & Rationale: If the phases are not mutually saturated prior to the experiment, volume shifts will occur during partitioning, altering the phase ratio and corrupting the final concentration calculations.

  • Equilibration: Dissolve the compound in the octanol phase (1 mg/mL). Combine equal volumes of the saturated phases in a glass vial. Agitate via mechanical shaking for exactly 60 minutes, followed by centrifugation at 3000 x g for 15 minutes.

    • Causality & Rationale: 60 minutes ensures thermodynamic equilibrium. Centrifugation is critical to break microemulsions; microscopic octanol droplets suspended in the aqueous phase will artificially inflate the aqueous concentration readout, leading to a falsely low LogP.

  • Quantification & Mass Balance (Self-Validation): Quantify the concentration in both phases using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Validation Check: Calculate the total recovered mass (

      
      ). If recovery is <95%, the assay is flagged for failure due to potential interfacial aggregation or adsorption to the glass vial walls.
      

Mechanistic Role in Kinase Inhibition Signaling

The physicochemical traits of 2-anilino-4-hydroxypyrimidine directly translate to its biological function. In the context of oncology, dysregulation of CDKs (such as CDK7, 8, and 9) and Aurora kinases drives unchecked cellular proliferation[2][5].

Derivatives of this scaffold act as potent, ATP-competitive inhibitors. Because the core possesses a LogP of ~2.0, it easily permeates the cell membrane. Once in the cytoplasm or nucleus, the unprotonated pyrimidine core (pKa ~3.5 ensures it is neutral at pH 7.4) navigates into the deep, hydrophobic ATP-binding cleft of the active kinase. The lactam tautomer then engages the hinge region residues via precise hydrogen bonds, competitively displacing ATP. This halts the phosphorylation of downstream substrates (e.g., Retinoblastoma protein (Rb) or Histone H3), effectively shifting the cellular signaling pathway from proliferation to cell cycle arrest and apoptosis[1][3].

KinasePathway Scaffold 2-Anilino-4-hydroxypyrimidine Derivatives ATP ATP Binding Competition Scaffold->ATP Binds Hinge Region CDK CDK / Aurora Kinases (Active State) Phos Substrate Phosphorylation (Rb, Histone H3) CDK->Phos Blocked by Inhibitor Arrest Cell Cycle Arrest & Apoptosis CDK->Arrest Pathway Shift ATP->CDK Inhibits CellCycle Cell Cycle Progression (Proliferation) Phos->CellCycle

Signaling pathway logic of CDK/Aurora kinase inhibition by 2-anilinopyrimidine scaffolds.

References

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors Source: Molecules (MDPI) / PubMed Central URL:[Link]

Sources

The Pyrimidine Pharmacophore: Structural Mastery in ATP-Competitive Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine core (1,3-diazine) is not merely a common scaffold in medicinal chemistry; it is the "Rosetta Stone" of kinase inhibition. By structurally mimicking the adenine ring of Adenosine Triphosphate (ATP), pyrimidine derivatives exploit the highly conserved hinge region of the kinase catalytic domain. This guide deconstructs the pyrimidine pharmacophore, detailing the atomic-level causality of its binding, the structure-activity relationship (SAR) vectors for selectivity, and the rigorous experimental protocols required to validate these interactions.

Structural Basis of ATP Mimicry

The Adenine Bioisostere

Protein kinases catalyze phosphorylation by transferring the


-phosphate of ATP to a substrate. The ATP binding pocket is a deep cleft between the N-terminal and C-terminal lobes of the kinase.[1] The adenine ring of ATP anchors itself to the "hinge region"—a flexible segment connecting these lobes—via two key hydrogen bonds.

The pyrimidine core serves as a privileged scaffold because it replicates this anchoring mechanism with tunable affinity.

  • N1 Interaction: Acts as a hydrogen bond acceptor, typically interacting with a backbone amide nitrogen (NH) of the hinge residues.

  • C2-Substituent (often -NH2 or -NH-): Acts as a hydrogen bond donor to a backbone carbonyl oxygen (CO) of the hinge.

This Donor-Acceptor (D-A) motif is the fundamental requirement for Type I and Type I½ ATP-competitive inhibition.

Hinge Binding Geometry

Unlike the fused bicyclic system of purine (adenine), the monocyclic pyrimidine offers lower molecular weight and distinct vectors for substitution, allowing access to the "Gatekeeper" residue and the "Solvent Front" without steric clash.

Visualization: The Hinge Interaction Network

The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine inhibitor within the kinase pocket.

KinaseBinding Hinge Kinase Hinge Region (Backbone) Inhibitor 2-Aminopyrimidine Core Hinge->Inhibitor H-Bond Acceptor (Backbone NH to N1) Inhibitor->Hinge H-Bond Donor (C2-NH to Backbone CO) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor->Gatekeeper Hydrophobic/Steric (C4/C5 Vector) Solvent Solvent Front (Solubility/ADME) Inhibitor->Solvent Solubilizing Grp (C6 Vector)

Figure 1: Canonical interaction map of a 2-aminopyrimidine inhibitor. The scaffold anchors to the hinge while projecting substituents to the Gatekeeper and Solvent regions.

Synthetic Versatility & SAR Vectors

The utility of the pyrimidine core lies in its ability to "vectorize" substituents into distinct sub-pockets of the kinase active site.

The Vector Map
  • C2 Position (The Anchor): Almost exclusively reserved for the hinge-binding motif (e.g., aminopyridine, aniline). Modifications here drastically alter affinity (

    
    ).
    
  • C4 Position (The Gatekeeper): Substituents here point toward the "Gatekeeper" residue (e.g., Thr315 in Abl, Thr790 in EGFR). Bulky groups here can overcome resistance mutations or enforce selectivity.

  • C5/C6 Position (The Solvent Front): These vectors point out of the pocket. This is the ideal location for solubilizing groups (e.g., piperazines, morpholines) to improve pharmacokinetic (PK) properties without compromising binding affinity.

Comparative Analysis of FDA-Approved Pyrimidines
DrugTargetScaffold ClassPyrimidine RoleKey Structural Insight
Palbociclib CDK4/6PyridopyrimidineCore ScaffoldFused system. N1 and C2-NH bind hinge (Val101). C6-acetyl group targets back pocket.
Imatinib BCR-AblPyrimidine-PyridineLinker/CoreThe pyrimidine N3 H-bonds to Thr315 (Gatekeeper) via a water molecule network.
Osimertinib EGFR (T790M)PyrimidineCore ScaffoldC2-aniline binds hinge (Met793). C4-position positions the acrylamide warhead for covalent bonding to Cys797.
Pazopanib VEGFR/PDGFRPyrimidineCore Scaffold2-aminopyrimidine motif anchors to the hinge; C4-substituent accesses hydrophobic back pocket.

Experimental Validation Protocols

Trustworthiness in kinase research stems from robust, orthogonal validation. We utilize TR-FRET for biochemical potency and X-ray Crystallography for structural confirmation.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is superior to standard ELISA or radiometric assays due to its high signal-to-noise ratio and resistance to compound fluorescence interference.

Objective: Determine the IC50 of a pyrimidine-based inhibitor against a recombinant kinase.

Reagents:

  • Europium-labeled anti-phospho antibody (Donor).

  • ULight™-labeled peptide substrate (Acceptor).[2]

  • Recombinant Kinase (e.g., EGFR, CDK4).

  • ATP (at

    
     concentration).
    

Workflow:

  • Compound Preparation: Prepare 10-point serial dilutions of the inhibitor in DMSO. Acoustic dispensing (e.g., Echo) is preferred to minimize carryover.

  • Kinase Reaction:

    • Add 2.5 µL of inhibitor (4x conc) to a 384-well low-volume white plate.

    • Add 2.5 µL of Kinase/Peptide mix.

    • Add 2.5 µL of ATP (start reaction).

    • Critical Step: Centrifuge plate at 1000 rpm for 1 min to ensure mixing.

    • Incubate for 60 mins at RT (protect from light).

  • Detection:

    • Add 10 µL of Detection Mix (Eu-Antibody + EDTA). EDTA stops the kinase reaction by chelating

      
      .
      
    • Incubate for 60 mins.

  • Read: Measure on a multimode reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis: Calculate Ratio

    
    . Fit data to a sigmoidal dose-response curve (Variable Slope).[3]
    
Protocol: Residence Time ( ) Determination

Potency (IC50) is thermodynamic; efficacy is often kinetic. A long residence time (slow


) correlates with better in vivo efficacy.
  • Jump-Dilution Method:

    • Incubate Kinase + Inhibitor at 10x IC50 (1 hour).

    • Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and substrate.

    • Monitor product formation continuously.[4]

    • The recovery of enzymatic activity follows an exponential curve defined by

      
      .
      
Visualization: Experimental Workflow

ExperimentalWorkflow Compound Pyrimidine Analog Synthesis Assay TR-FRET Assay (Biochemical IC50) Compound->Assay Screening Kinetics Residence Time (Jump Dilution) Assay->Kinetics Hit Validation Structure X-Ray Crystallography (PDB Validation) Kinetics->Structure Mode of Action Decision Lead Optimization Decision Structure->Decision SAR Refinement Decision->Compound Iterative Cycle

Figure 2: Integrated workflow for validating pyrimidine kinase inhibitors, moving from biochemical screening to structural confirmation.

References

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[5][6] Nature Reviews Cancer, 9(1), 28-39. Link

  • RCSB Protein Data Bank. (2016).[7] Crystal structure of human CDK6 and Palbociclib (PDB ID: 5L2I).[7][8][9][10] Link

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Protocol. Link

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739. Link

Sources

Technical Guide: Initial Screening of 2-Anilino-4-Hydroxypyrimidine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-anilino-4-hydroxypyrimidine scaffold (often existing in equilibrium with its 2-anilino-4(3H)-pyrimidone tautomer) represents a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. While the 2-anilinopyrimidine core is ubiquitous in approved drugs (e.g., Osimertinib, Palbociclib), the 4-hydroxy/4-oxo variants offer unique hydrogen-bonding capabilities and distinct solubility profiles.

This guide details the technical workflow for the initial screening of these libraries, focusing on distinguishing true ATP-competitive hits from assay artifacts (aggregators/PAINS), validating target engagement, and establishing robust Structure-Activity Relationships (SAR).

Part 1: Library Architecture & Chemical Integrity

The Tautomerism Challenge

Before screening, one must recognize that 2-anilino-4-hydroxypyrimidines are chameleonic. In solution, the 4-oxo (pyrimidone) form often predominates, affecting both solubility and binding mode.

  • Donor-Acceptor Profile: The N3-H (donor) and C4=O (acceptor) motif mimics the peptide bond, allowing specific interactions with the kinase hinge region (e.g., the "gatekeeper" residue).

  • QC Protocol: Ensure library compounds are stored in 100% DMSO. Avoid freeze-thaw cycles that precipitate the less soluble oxo-tautomers.

Structural Diversity Filters

To maximize hit rates, the library should contain diversity at the aniline ring (the "tail" extending into the hydrophobic pocket) and the C5/C6 positions of the pyrimidine.

PositionFunction in Kinase BindingRecommended Substituents
C2-NH (Aniline) Hinge Binder (Donor)Unsubstituted NH is critical.
Aniline Ring Hydrophobic Pocket Occupancym-alkoxy, p-piperazine (solubility), o-F (conformation lock).
C4-OH/Oxo Hinge/Solvent InteractionFixed (Core scaffold).
C5 Position Gatekeeper InteractionSmall alkyl (Me, Et), Halogens (Cl, F).
C6 Position Solvent FrontSolubilizing groups (Morpholine, Piperidine).

Part 2: The Screening Cascade (Workflow)

The following diagram outlines a self-validating screening cascade designed to filter false positives early.

ScreeningCascade Library 2-Anilino-4-Hydroxypyrimidine Library (10k-50k cmpds) PrimaryScreen Primary Biochemical Screen (Single Point @ 10 µM) Method: ADP-Glo / TR-FRET Library->PrimaryScreen Triage Hit Triage (>50% Inhibition) PrimaryScreen->Triage Active CounterScreen Counter Screen (Unrelated Kinase + Detergent) Eliminate Aggregators Triage->CounterScreen DoseResponse IC50 Determination (10-point curve) CounterScreen->DoseResponse Specific Binder Biophysical Biophysical Validation (Thermal Shift / SPR) DoseResponse->Biophysical Potent (IC50 < 1µM) Cellular Cellular Target Engagement (Western Blot / Viability) Biophysical->Cellular Validated Binder

Caption: Step-wise screening cascade prioritizing false-positive elimination before cellular testing.

Part 3: Experimental Protocols

Primary Biochemical Screen: ADP-Glo™ Kinase Assay

The ADP-Glo assay is preferred for this scaffold because it is less susceptible to fluorescence interference (autofluorescence) common in anilinopyrimidines compared to direct fluorescence polarization assays.

Principle: Measures ADP production (universal kinase product) by converting it to ATP, which generates a luminescent signal via luciferase.

Protocol:

  • Reagents:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide (e.g., Crosstide for Akt).

    • ATP: Concentration =

      
       apparent of the specific kinase (critical for competitive inhibitors).
      
  • Plate Setup (384-well, white, low-volume):

    • Test Wells: 1 µL Compound (in DMSO) + 2 µL Kinase + 2 µL Substrate/ATP mix.

    • Positive Control: Kinase + Substrate/ATP + DMSO (No inhibitor).

    • Negative Control: Substrate/ATP + DMSO (No kinase).

  • Reaction:

    • Incubate at Room Temperature (RT) for 60 min.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU).

Data Normalization:



Eliminating "Aggregators" (The Detergent Test)

2-anilinopyrimidines can form colloidal aggregates that sequester enzymes, causing false positives.

  • Validation Step: Re-run the IC50 assay with 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.

  • Criteria: If the IC50 shifts significantly (>3-fold increase) or inhibition disappears in the presence of detergent, the compound is likely an aggregator and should be discarded.

Part 4: Cellular Validation & Mechanism[1]

Once biochemical potency is established (IC50 < 1 µM), cellular activity must be confirmed. 2-anilino-4-hydroxypyrimidines often suffer from poor membrane permeability due to the polarity of the 4-OH/Oxo group.

Cellular Target Engagement (Western Blot)

Do not rely solely on cell viability (MTT/CTG) as it does not prove mechanism.

  • Method: Treat cells (e.g., A549 for EGFR, MCF-7 for CDK) with compound for 2–6 hours.

  • Lysis: Use RIPA buffer with phosphatase inhibitors (Na₃VO₄, NaF).

  • Detection: Blot for the phosphorylated substrate of the target kinase (e.g., p-Rb for CDK4/6, p-ERK for EGFR pathway).

  • Success Criteria: Dose-dependent reduction in phosphorylation signal correlating with biochemical IC50.

Mechanism of Action (Hinge Binding)

To confirm the compound binds the ATP pocket (Type I inhibitor), perform an ATP-competition assay :

  • Run the ADP-Glo assay at

    
     (ATP) and 
    
    
    
    (ATP).
  • Result: A competitive inhibitor's IC50 will increase linearly with ATP concentration (Cheng-Prusoff shift).

Part 5: Data Analysis & SAR Trends

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the standard SAR optimization logic for this scaffold.

SAR_Logic Core 2-Anilino-4-OH Pyrimidine Core Sub1 Aniline Meta-Subst. (Cl, Br, OMe) Increases Potency Core->Sub1 Hydrophobic Fit Sub2 C5 Substitution (Gatekeeper Access) Core->Sub2 Steric Tuning Sub3 Aniline Para-Subst. (Morpholine/Piperazine) Improves Solubility Core->Sub3 ADME Prop.

Caption: Key substitution vectors for optimizing the 2-anilinopyrimidine scaffold.

Quantitative Benchmarks

When analyzing library results, compare against these typical benchmarks for validated kinase inhibitors of this class:

MetricThreshold for "Hit"Threshold for "Lead"Notes
Biochemical IC50 < 10 µM< 100 nMHigh potency is required early due to ATP competition.
Ligand Efficiency (LE) > 0.3> 0.4LE = (-RT ln IC50) / Heavy Atom Count.
Selectivity Score > 10-fold> 50-foldvs. structurally related kinases (e.g., CDK2 vs CDK4).
Cellular EC50 < 20 µM< 1 µMOften shifts 10-100x from biochemical IC50.

References

  • Wang, S., et al. (2004).[1] "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity." Journal of Medicinal Chemistry. Link

  • Hartz, R. A., et al. (2023).[2] "Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors."[2] Journal of Medicinal Chemistry. Link[2]

  • Schenone, S., et al. (2011). "ATP-competitive inhibitors of mTOR: an update." Current Medicinal Chemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature. Link (Reference for PAINS/Aggregators).

Sources

Exploring the Chemical Space of 2-Anilino-4-Hydroxypyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide explores the chemical space of 2-anilino-4-hydroxypyrimidine analogs , a privileged scaffold in medicinal chemistry known for its versatility in kinase inhibition.

Executive Summary

The 2-anilino-4-hydroxypyrimidine scaffold (often existing in equilibrium with its tautomer, 2-anilino-4(3H)-pyrimidinone ) represents a cornerstone in the design of ATP-competitive kinase inhibitors. Its structural economy allows it to function as a robust hinge-binding motif while offering three distinct vectors (the aniline ring, C5, and C6 positions) for exploring chemical space. This guide dissects the structural biology, synthetic accessibility, and structure-activity relationships (SAR) of this class, providing actionable protocols for researchers targeting CDKs, VEGFR, and GSK-3


.

Structural Biology & Tautomerism

The Tautomeric Equilibrium

A critical feature of this scaffold is the prototropic tautomerism between the 4-hydroxy (enol) and 4-oxo (keto) forms. While IUPAC nomenclature often defaults to "hydroxypyrimidine," experimental evidence (X-ray crystallography and NMR) suggests the 4(3H)-pyrimidinone (oxo) form predominates in solution and within the solid state.

  • Implication for Drug Design: The N3-H of the pyrimidinone ring often acts as a hydrogen bond donor, while the C4=O acts as an acceptor. However, in many kinase binding modes, the scaffold adopts a "donor-acceptor-donor" (D-A-D) motif utilizing the 2-NH (donor) and N1 (acceptor) to engage the kinase hinge region.

Hinge Binding Mode

The canonical binding mode involves the pyrimidine N1 and the exocyclic 2-amino group forming a bidentate hydrogen bond network with the backbone amide of the kinase hinge residue (e.g., Cys106 in CDK9 or Leu83 in CDK2).

Diagram 1: Interaction Logic & Binding Mode

The following diagram illustrates the interaction logic between the scaffold and a generic kinase hinge region.

BindingMode Hinge Kinase Hinge Region (Backbone) Scaffold 2-Anilino-4-oxopyrimidine Core Scaffold->Hinge H-Bond: N1 (Acceptor) Scaffold->Hinge H-Bond: 2-NH (Donor) Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Pocket Van der Waals (Aniline Ring) Solvent Solvent Front (Sugar Pocket) Scaffold->Solvent Solubilizing Groups (C5/C6 Substituents) Tautomer Tautomeric Shift: 4-OH ⇌ 4-Oxo (N3-H) Tautomer->Scaffold

Figure 1: Canonical binding interaction map of the 2-anilino-4-oxopyrimidine scaffold within the ATP-binding pocket.

Synthetic Strategies

Accessing the chemical space of these analogs typically follows two primary retrosynthetic disconnections: Cyclocondensation (Path A) and Nucleophilic Aromatic Substitution (Path B).

Path A: The Guanidine-Ketoester Condensation

This is the most direct route for constructing the pyrimidine ring de novo.

  • Reagents: Arylguanidine (carbonate or nitrate salt) +

    
    -keto ester (or diketene).
    
  • Conditions: Basic conditions (NaOEt/EtOH or NaOH/H2O) at reflux.

  • Scope: Excellent for varying the C6 substituent (via the

    
    -keto ester) and the aniline moiety simultaneously.
    
Path B: S_NAr Displacement

Useful for late-stage diversification of the aniline ring.

  • Precursor: 2-methylthio-4-hydroxypyrimidine or 2-chloro-4-hydroxypyrimidine.

  • Mechanism: Oxidation of the methylthio group to a sulfone (using mCPBA/Oxone) followed by displacement with various anilines.

Diagram 2: Synthetic Workflow

Synthesis Guanidine Aryl Guanidine (R1-NH-C(=NH)NH2) Condensation Cyclocondensation (NaOEt, Reflux) Guanidine->Condensation KetoEster β-Keto Ester (R2-CO-CH2-COOEt) KetoEster->Condensation Core 2-Anilino-6-alkyl- 4-hydroxypyrimidine Condensation->Core Halogenation C5-Halogenation (NCS or NBS) Core->Halogenation Optional C5 Func. FinalProduct Polysubstituted Analog Core->FinalProduct Direct Coupling Suzuki/Sonogashira (Pd-Catalysis) Halogenation->Coupling Coupling->FinalProduct

Figure 2: Modular synthetic workflow for accessing diverse 2-anilino-4-hydroxypyrimidine analogs.

Detailed Experimental Protocol

Objective: Synthesis of 2-((3-nitrophenyl)amino)-6-methylpyrimidin-4(3H)-one. Rationale: This compound serves as a versatile intermediate; the nitro group can be reduced to an amine for further library generation (e.g., amide coupling).

Materials
  • 3-Nitrophenylguanidine nitrate (10 mmol)

  • Ethyl acetoacetate (12 mmol)

  • Sodium ethoxide (21% wt in ethanol, 15 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid

Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-nitrophenylguanidine nitrate (2.42 g, 10 mmol) in absolute ethanol (10 mL).

  • Base Addition: Add sodium ethoxide solution (5.6 mL, ~15 mmol) dropwise under nitrogen atmosphere. Stir for 15 minutes at room temperature to liberate the free guanidine base.

  • Cyclization: Add ethyl acetoacetate (1.56 g, 1.52 mL, 12 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 6–8 hours. Monitor progress via TLC (System: 10% MeOH in DCM).

  • Work-up: Cool the mixture to room temperature. The solvent is removed under reduced pressure.

  • Precipitation: Dissolve the residue in minimal water (15 mL). Acidify carefully with glacial acetic acid to pH ~5. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL). Recrystallize from EtOH/DMF if necessary.

Yield Expectation: 65–75% as a yellow/tan solid. Validation:


H NMR (DMSO-d

) should show a singlet at

~2.1 ppm (CH

), a singlet at

~5.6 ppm (C5-H), and broad singlets for NH.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency of key analogs against representative targets (CDK2 and VEGFR-2), demonstrating the impact of aniline substitution.

Table 1: Comparative Potency of 2-Anilino-4-hydroxypyrimidine Analogs

Compound IDR1 (Aniline)R2 (C6-Pos)R3 (C5-Pos)TargetIC

(nM)
Ref
A-01 PhenylMethylHCDK2>10,000[1]
A-04 3-NitrophenylMethylHCDK24,500[1]
B-12 4-SulfamoylphenylMethylHCDK2120[2]
C-09 3,4,5-TrimethoxyphenylMethylTriazole*Tubulin450[3]
D-22 3-Fluoro-4-methoxyphenylMethylHVEGFR-238[4]

*Note: In C-09, the C5 position is modified with a bioisostere, significantly altering the selectivity profile toward tubulin inhibition.

SAR Insights
  • The "Head" (Aniline): Electron-withdrawing groups (e.g., -NO

    
    , -SO
    
    
    
    NH
    
    
    ) at the meta or para position often improve potency by increasing the acidity of the 2-NH, strengthening the H-bond to the hinge.
  • The "Tail" (C6 Position): Small alkyl groups (Methyl, Ethyl) are tolerated. Bulky groups here can clash with the gatekeeper residue unless the kinase has a specific back-pocket conformation.

  • The "Core" (C5 Position): This is a vector for solubilizing groups. Introduction of halogens (F, Cl) here can block metabolic oxidation.

Future Directions

The 2-anilino-4-hydroxypyrimidine scaffold is currently evolving beyond simple ATP competition:

  • Covalent Inhibitors: Introduction of acrylamide "warheads" on the aniline ring to target non-catalytic cysteines (e.g., Cys797 in EGFR).

  • PROTACs: The C5 position offers an ideal attachment point for linkers to E3 ligase ligands (e.g., Thalidomide or VHL ligands) without disrupting the primary hinge-binding interaction.

References

  • Fischer, P. M., et al. (2004). "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity." Journal of Medicinal Chemistry. Link

  • Wang, S., et al. (2004). "Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, Y., et al. (2022). "Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors." International Journal of Molecular Sciences. Link

  • Luo, J., et al. (2014). "Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity."[1] ACS Medicinal Chemistry Letters. Link

  • Schenone, S., et al. (2012). "2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold." European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aryl-2-Anilinopyrimidines via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Aryl-2-Anilinopyrimidines in Modern Drug Discovery

The 2,4-disubstituted pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Specifically, the 4-aryl-2-anilinopyrimidine motif is of paramount importance, featuring prominently in a class of targeted therapies known as kinase inhibitors. These molecules have revolutionized the treatment of various cancers and other diseases by selectively modulating the activity of protein kinases, which are critical regulators of cellular processes. The modular nature of this scaffold allows for fine-tuning of its pharmacological properties through the introduction of diverse aryl and anilino substituents, making it a highly attractive target for drug development professionals.

This application note provides a comprehensive guide to the synthesis of 4-aryl-2-anilinopyrimidines, focusing on a robust and versatile two-step synthetic sequence: a regioselective Suzuki-Miyaura coupling followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into reaction optimization to empower researchers in their quest for novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach to 4-Aryl-2-Anilinopyrimidines

The most common and efficient pathway to synthesize 4-aryl-2-anilinopyrimidines commences with a commercially available dihalopyrimidine, typically 2,4-dichloropyrimidine. The synthesis is strategically divided into two key transformations:

  • Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling. This step selectively introduces the aryl group at the C4 position of the pyrimidine ring. The higher reactivity of the C4-chloro substituent over the C2-chloro substituent in palladium-catalyzed cross-coupling reactions allows for excellent regioselectivity.[1]

  • Step 2: Introduction of the Anilino Moiety. The resulting 4-aryl-2-chloropyrimidine intermediate is then subjected to a second reaction to install the aniline group at the C2 position. This can be achieved through either a catalyst-free nucleophilic aromatic substitution (SNA_r_) or a palladium-catalyzed Buchwald-Hartwig amination.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Amination Start 2,4-Dichloropyrimidine Step1_Product 4-Aryl-2-chloropyrimidine Start->Step1_Product Arylboronic Acid, Pd Catalyst, Base Final_Product 4-Aryl-2-anilinopyrimidine Step1_Product->Final_Product Aniline, (Pd Catalyst), Base

Figure 1: General two-step synthetic workflow for 4-aryl-2-anilinopyrimidines.

Part 1: The Suzuki-Miyaura Coupling for C4-Arylation

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[2][3] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal choice for the synthesis of 4-arylpyrimidines.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond at the C4 position of the 2,4-dichloropyrimidine, forming a Pd(II) complex. This step is generally the rate-limiting step and is favored at the more electron-deficient C4 position.[1]

  • Transmetalation: In the presence of a base, the aryl group from the activated arylboronic acid is transferred to the palladium center, displacing the chloride and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the 4-aryl-2-chloropyrimidine and regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.

Suzuki_Mechanism cluster_reactants Reactants Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-Cl Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)Ln-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Product 4-Aryl-2-chloropyrimidine PdII_Diaryl->Product Reductive Elimination Pyrimidine 2-Chloro-4-halopyrimidine Pyrimidine->PdII_Aryl BoronicAcid Arylboronic Acid + Base BoronicAcid->PdII_Diaryl Product->Pd0 Regenerates Catalyst

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is optimized for the regioselective synthesis of 4-aryl-2-chloropyrimidines and can be adapted for a range of aryl and heteroaryl boronic acids. Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and shorter reaction times.[1][7]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reaction vial with a stir bar

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • Vessel Preparation: To a microwave reaction vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg), the desired arylboronic acid (1.0 mmol), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg, 2 mol%).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes to ensure an inert atmosphere.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 100-120°C for 15-30 minutes.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the pure 4-aryl-2-chloropyrimidine.

Data Summary: Suzuki Coupling of 2,4-Dichloropyrimidine
CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1000.25 (MW)75-95[1]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[8]
Pd(OAc)₂/PPh₃K₂CO₃1,4-Dioxane1002443[8]
PdCl₂(PPh₃)₂K₂CO₃1,4-Dioxane1002436[8]

Part 2: Amination of the C2 Position

With the 4-aryl-2-chloropyrimidine intermediate in hand, the next step is the introduction of the aniline moiety at the C2 position. This transformation can be effectively achieved by two primary methods: Nucleophilic Aromatic Substitution (SNA_r_) and Buchwald-Hartwig amination.

Method A: Microwave-Assisted Nucleophilic Aromatic Substitution (SNA_r_)

The electron-deficient nature of the pyrimidine ring makes the C2-chloro substituent susceptible to nucleophilic attack by anilines. This reaction is often facilitated by heat, and microwave irradiation has proven to be highly effective in accelerating this process, leading to high yields in short reaction times.[1][8][9][10]

Optimized Protocol for SNA_r_ Amination:

Materials:

  • 4-Aryl-2-chloropyrimidine

  • Substituted aniline (1.0 - 1.5 equivalents)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Microwave reaction vial with a stir bar

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reaction vial, dissolve the 4-aryl-2-chloropyrimidine (1.0 mmol) in ethanol (5 mL).

  • Amine Addition: Add the desired aniline (1.2 mmol) to the solution.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 160°C for 10-20 minutes.[8]

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final 4-aryl-2-anilinopyrimidine.

Method B: Buchwald-Hartwig Amination

For less reactive anilines or when SNA_r_ conditions lead to side products, the Buchwald-Hartwig amination offers a powerful alternative.[3] This palladium-catalyzed C-N bond-forming reaction is highly versatile and tolerates a wide range of functional groups.[11][12]

Optimized Protocol for Buchwald-Hartwig Amination:

Materials:

  • 4-Aryl-2-chloropyrimidine

  • Substituted aniline (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos or other suitable phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or sealed vial

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • Inert Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reactant Addition: Add the 4-aryl-2-chloropyrimidine (1.0 mmol) and the aniline (1.2 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Heating: Heat the reaction mixture to 80-110°C with vigorous stirring for 2-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.

  • Extraction and Drying: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography to yield the desired 4-aryl-2-anilinopyrimidine.

Conclusion

The synthetic route outlined in this application note, employing a sequential Suzuki-Miyaura coupling and amination, provides a reliable and adaptable strategy for the synthesis of medicinally important 4-aryl-2-anilinopyrimidines. By carefully selecting the appropriate reaction conditions, catalysts, and work-up procedures, researchers can efficiently access a diverse library of these valuable compounds for further investigation in drug discovery programs. The detailed protocols and mechanistic insights provided herein serve as a practical guide for scientists in the field, enabling the streamlined production of these key molecular scaffolds.

References

  • Musso, A., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 10(23), 13597-13604. Available at: [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Available at: [Link]

  • ResearchGate. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. Available at: [Link]

  • Jonckers, T. H. M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 433-436. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4305-4308. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4966. Available at: [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available at: [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

Sources

Precision Synthesis of 2-Anilinopyrimidines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Rationale

The 2-anilinopyrimidine scaffold is a privileged pharmacophore in oncology, serving as the structural anchor for numerous kinase inhibitors (e.g., Imatinib, Nilotinib, Ceritinib). While Nucleophilic Aromatic Substitution (


) is the traditional route to this motif, it often fails when the pyrimidine core lacks strong electron-withdrawing groups or when the aniline nucleophile is sterically hindered or electron-deficient.

This guide details the application of Buchwald-Hartwig Amination (BHA) to overcome these limitations. Unlike


, which relies on ground-state electrophilicity, BHA utilizes palladium catalysis to facilitate coupling under milder conditions with broader functional group tolerance.[1]
The "Electronic Mismatch" Challenge

The 2-position of pyrimidine is inherently electron-deficient, making oxidative addition of Pd(0) facile.[1] However, the subsequent reductive elimination step can be energetically demanding due to the strong Pd-N bond formed with electron-poor heterocycles.[1] Furthermore, the pyrimidine nitrogen atoms can chelate to the palladium center, potentially poisoning the catalyst (the "resting state" trap).

Key Takeaway: Success in this transformation relies on bulky, electron-rich phosphine ligands (e.g., BrettPhos, tBuBrettPhos) that destabilize the resting state and accelerate reductive elimination.

Part 2: Catalyst & Ligand Selection Guide[1][2][3]

The choice of ligand dictates the rate-determining step (RDS) of the catalytic cycle.

Primary Recommendation: The BrettPhos System

For coupling primary anilines with 2-chloropyrimidines, BrettPhos Pd G3 is the gold standard.

  • Why: BrettPhos is bulky and electron-rich.[1] Computational studies suggest that with BrettPhos, the oxidative addition is the RDS, while reductive elimination is fast.[2] This prevents the accumulation of stable Pd-amido intermediates that can lead to dehalogenation side products.[1]

  • Precatalyst Advantage: We explicitly recommend G3 or G4 precatalysts over mixing

    
     + Ligand.[1][3] The G3 precatalyst ensures a strict 1:1 Pd:L ratio and activates rapidly without generating inhibiting dibenzylideneacetone (dba) ligands.
    
Secondary Recommendation: Xantphos

For cost-sensitive scale-up or less hindered substrates, Xantphos is a viable alternative.[1]

  • Why: As a bidentate ligand with a wide bite angle, Xantphos enforces a geometry that favors reductive elimination.[1] It is particularly effective for heteroaryl chlorides but may require higher temperatures than BrettPhos.[1]

Ligand Performance Matrix
LigandClassBest ForPotential Drawback
BrettPhos Monodentate DialkylbiarylPrimary anilines , hindered substrates.[1]Higher cost; sensitive to steric bulk on the aniline ortho-positions.[1]
tBuBrettPhos Monodentate DialkylbiarylAmides/Ureas or extremely hindered amines.[1]Slower oxidative addition than BrettPhos.[1]
RuPhos Monodentate DialkylbiarylSecondary amines (e.g., piperazines).Reductive elimination can become the bottleneck.
Xantphos Bidentate BisphosphineHeterocycles , cost-efficiency.[1][4]Requires higher temp; poor solubility in some solvents.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle with a focus on the specific challenges of pyrimidine coupling.

BuchwaldCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Facile with Pyrimidines) Pd0->OxAdd + 2-Cl-Pyrimidine RestingState OFF-CYCLE TRAP Pd-N Chelation Dimer OxAdd->RestingState Inhibition via N-binding AmineBind Amine Binding OxAdd->AmineBind + Aniline RestingState->OxAdd Heat/Bulky Ligand Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base (NaOtBu/Cs2CO3) RedElim Reductive Elimination (The Bottleneck) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Product 2-Anilinopyrimidine RedElim->Product Release

Figure 1: Catalytic cycle highlighting the "Off-Cycle Trap" where pyrimidine nitrogen atoms can chelate palladium, inhibiting the reaction. Bulky ligands like BrettPhos prevent this chelation.[1]

Part 4: Standard Operating Procedure (SOP)

Protocol: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Target Scale: 1.0 mmol[1]

Reagents & Materials
  • Substrate A: 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.0 equiv, 1.0 mmol)

  • Substrate B: 2-Methyl-5-nitroaniline (1.2 equiv, 1.2 mmol)[1]

  • Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%)[1]

  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv)[1]
    
    • Note: Use NaOtBu for speed; use

      
       if esters/nitriles are present.[1]
      
  • Solvent: Anhydrous 1,4-Dioxane or tBuOH (0.2 M concentration).

Experimental Steps
  • Inerting: Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap. Cycle vacuum/Argon (3x) to remove atmospheric oxygen.[1]

  • Solids Addition: Under a positive flow of Argon (or in a glovebox), add:

    • BrettPhos Pd G3 (18 mg, 0.02 mmol)

    • 2-Chloropyrimidine substrate (1.0 mmol)[1]

    • Aniline substrate (1.2 mmol)[1]

    • Base (e.g., NaOtBu: 135 mg, 1.4 mmol)

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (5.0 mL).

    • Critical: If using G3 precatalyst in strictly anhydrous conditions, add 10

      
      L of water or use technical grade tBuOH to activate the precatalyst (cleave the mesylate).
      
  • Reaction: Seal the vial and heat to 80–100 °C for 2–4 hours.

    • Monitoring: Check by LCMS at 1 hour.[1] Look for the disappearance of the chloride.[3]

  • Work-up:

    • Cool to room temperature.[1][5][6]

    • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and salts.[1]

    • Wash the filtrate with water (1x) and brine (1x).[1]

    • Dry over

      
      , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
      
Self-Validating Checkpoints
  • Color Change: The reaction mixture usually turns from pale yellow/orange to dark brown/black upon completion.

  • LCMS Check: If the mass of the protodehalogenated pyrimidine (M-Cl + H) is observed, the catalyst is active but reductive elimination is failing (or proton source is present). Switch to a bulkier ligand.[1]

Part 5: Troubleshooting & Optimization Logic

When the standard protocol fails, use this logic tree to diagnose the failure mode.

OptimizationTree Start Reaction Failed? CheckConv Check Conversion (LCMS) Start->CheckConv LowConv Low Conversion (SM Remaining) CheckConv->LowConv HighConv High Conversion (Low Yield) CheckConv->HighConv Action1 Problem: Catalyst Deactivation Sol: Switch to G3 Precatalyst Sol: Sparge solvent longer LowConv->Action1 Action2 Problem: Side Reactions (Hydrolysis/Dehalogenation) HighConv->Action2 Action3 Sol: Switch Base (NaOtBu -> K3PO4) Action2->Action3 Action4 Sol: Switch Solvent (Dioxane -> tBuOH) Action2->Action4

Figure 2: Decision matrix for troubleshooting BHA reactions. Low conversion suggests catalyst death (oxygen/poisoning), while high conversion with low yield suggests side reactions (base incompatibility).[1]

Part 6: References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers.[1] (Context: General Heteroaryl Coupling principles). Journal of the American Chemical Society.[5] [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][7][8][9] [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings.[1] (Source for G3 Precatalyst protocol). The Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews.[1] [Link][1]

Sources

High-Performance Cell-Based Characterization of 2-Anilino-Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

The 2-anilino-pyrimidine scaffold represents a privileged pharmacophore in kinase inhibitor discovery, serving as the structural backbone for third-generation EGFR inhibitors (e.g., Osimertinib analogs) and various CDK inhibitors. These molecules typically function as ATP-competitive inhibitors, utilizing the anilino moiety to form critical hydrogen bonds with the kinase hinge region. This guide provides a rigorous, field-validated workflow for evaluating these derivatives in cell-based assays, focusing on solubility management, target engagement (phosphorylation status), and phenotypic efficacy (viability).

Introduction: The Scaffold & Mechanism

To design effective assays, one must understand the molecule's behavior. 2-anilino-pyrimidines are generally lipophilic and function by docking into the ATP-binding pocket of the kinase.

  • Hinge Binding: The nitrogen on the pyrimidine ring and the aniline NH typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met793 in EGFR).

  • Covalent Targeting: Many derivatives (like WZ4002) incorporate an acrylamide "warhead" to form a covalent bond with a cysteine residue (e.g., Cys797 in EGFR), leading to irreversible inhibition.

Critical Implication for Assays: Because many of these compounds are irreversible inhibitors, standard equilibrium constants (


) may not apply. Time-dependent inhibition (

) is often the more relevant metric, requiring specific incubation protocols.

Pre-Assay Critical Checkpoints

Compound Handling & Solubility

The 2-anilino-pyrimidine core is hydrophobic.[1] Poor solubility leads to precipitation in aqueous media, causing "false flat" IC50 curves.

  • Solvent: Dissolve neat powder in anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%).
    
  • Stock Concentration: Prepare 10 mM or 20 mM stocks. Avoid >50 mM as precipitation becomes unpredictable upon freeze-thaw.

  • Visual Check: Before every assay, hold the tube against a light source. If the solution is cloudy or has a pellet, sonicate at 40°C for 5 minutes.

  • Aqueous Dilution: Never dilute directly from 100% DMSO stock to the cell culture well. Perform an intermediate dilution in culture media to 10x the final concentration, ensuring the final DMSO concentration on cells is

    
    0.5% (v/v).
    
Cell Line Selection

Select cell lines based on the specific mutation status relevant to the inhibitor's design.

Cell LineTarget StatusRelevance
H1975 EGFR L858R / T790MPrimary Model: Resistant to 1st gen inhibitors; sensitive to 3rd gen.
PC9 EGFR Del19Sensitive control (constitutively active).
A431 WT EGFR (Overexpressed)Selectivity control (Wild-type sparing).
HaCaT WT EGFR (Normal)Toxicity/Safety control.

Protocol A: Target Engagement (Western Blot)

Objective: Determine if the derivative inhibits autophosphorylation of the target kinase (e.g., EGFR Y1068) inside the cell.

Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the specific intervention point of 2-anilino-pyrimidine derivatives.

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization Phos Autophosphorylation (Y1068/Y1173) EGFR_Int->Phos Activation Inhibitor 2-Anilino-Pyrimidine Derivative Inhibitor->EGFR_Int ATP Competition (Covalent Bond at Cys797) RAS RAS/RAF Phos->RAS AKT_Path PI3K/AKT Pathway Phos->AKT_Path MEK MEK RAS->MEK ERK ERK1/2 (p-ERK) MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation AKT_Path->Nucleus

Caption: Mechanism of Action. The inhibitor blocks ATP binding at the intracellular kinase domain, preventing autophosphorylation and downstream signaling.[2]

Step-by-Step Methodology
  • Seeding: Plate H1975 cells at

    
     cells/well in 6-well plates. Allow attachment for 24 hours.
    
  • Starvation (Critical): Replace media with serum-free media for 12–16 hours.

    • Why? Serum contains growth factors that create high background noise. Starvation synchronizes the cells.

  • Treatment:

    • Add the test compound (diluted in serum-free media) for 2 hours .

    • Include a DMSO-only control.

  • Stimulation:

    • Add EGF (Epidermal Growth Factor) to a final concentration of 100 ng/mL.[3][4]

    • Incubate for exactly 15 minutes at 37°C.

    • Note: Phosphorylation is rapid. Exceeding 30 minutes may lead to receptor internalization and degradation, falsifying results.

  • Lysis:

    • Place plates on ice immediately. Aspirate media.

    • Wash 1x with ice-cold PBS.

    • Add RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitors (Sodium Orthovanadate + Sodium Fluoride).

    • Expert Tip: Without phosphatase inhibitors, the phospho-signal (pEGFR) will vanish during lysis.

  • Detection:

    • Run SDS-PAGE.[3][5]

    • Primary Antibodies:

      • Anti-pEGFR (Tyr1068) – The readout for activity.

      • Anti-Total EGFR – Loading control for the target.

      • Anti-GAPDH/Actin – General loading control.

Protocol B: Phenotypic Screening (Cell Viability)

Objective: Determine the IC50 (half-maximal inhibitory concentration).[2]

Method Selection: Use CellTiter-Glo (Promega) over MTT/MTS.

  • Reasoning: 2-anilino-pyrimidines are kinase inhibitors that affect metabolic rate. MTT relies on metabolic conversion, which can be skewed by mitochondrial stress. CellTiter-Glo measures ATP directly, which is a more robust proxy for viability in this context.

Assay Workflow Visualization

Assay_Workflow Step1 Day 1: Seeding 3000 cells/well (96-well White Plate) Step2 Day 2: Treatment Serial Dilution (1:3) (10uM down to 0.1nM) Step1->Step2 Step3 Incubation 72 Hours @ 37°C Step2->Step3 Step4 Lysis & Detection Add CellTiter-Glo Shake 2 min Step3->Step4 Step5 Readout Luminescence (RLU) Step4->Step5

Caption: 72-hour viability assay workflow using ATP-based luminescence detection.

Detailed Protocol
  • Plate Preparation: Seed cells (e.g., H1975) at 3,000–5,000 cells/well in opaque-walled 96-well plates.

    • Why opaque? Prevents luminescence cross-talk between wells.

  • Compound Addition (Day 2):

    • Prepare a 9-point serial dilution (1:3 dilution factor) in a separate "source plate."

    • Transfer to the cell plate.[2][5] Ensure final DMSO is consistent (e.g., 0.1%) across all wells, including the vehicle control.

  • Incubation: Incubate for 72 hours .

    • Why 72h? Kinase inhibitors are cytostatic, not immediately cytotoxic. You need multiple cell division cycles to observe a significant difference in cell number.

  • Readout:

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (prevents temperature gradients).

    • Add Reagent (1:1 ratio with media).

    • Orbitally shake for 2 minutes (lysis).

    • Read Luminescence.[5][6][7][8]

Data Analysis & Expected Results

Normalize data to DMSO control (100%) and a "kill control" (e.g., Staurosporine or empty well, 0%). Fit using a 4-parameter non-linear regression model.

Reference Values for Validation (H1975 Cells):

Compound Mechanism Expected IC50 (nM)
WZ4002 Irreversible (Cys797) 2 – 10 nM
Gefitinib Reversible (1st Gen) > 1,000 nM (Resistant)

| Osimertinib | Irreversible (3rd Gen) | 1 – 5 nM |

Troubleshooting & Optimization

The "Washout" Experiment (Expert Validation)

To prove your 2-anilino-pyrimidine is acting irreversibly (covalent binding):

  • Treat cells with 10x IC50 of the compound for 1 hour.

  • Washout: Remove media, wash cells 3x with warm PBS, and add fresh drug-free media.

  • Incubate for varying times (1h, 4h, 24h).

  • Stimulate with EGF and run Western Blot.[5][9]

  • Result: If irreversible, EGFR phosphorylation remains blocked even after the drug is washed away (sustained inhibition). If reversible, phosphorylation recovers rapidly.

Common Pitfalls
  • Edge Effect: Evaporation in the outer wells of 96-well plates causes concentration artifacts.

    • Fix: Fill outer wells with PBS and do not use them for data.

  • Biphasic Curves: Indicates off-target effects or solubility issues at high concentrations.

    • Fix: Check the visual solubility limit; truncate the top concentration curve if precipitation is observed.

References

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature, 462(7276), 1070–1074.

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • BenchChem. (2025).[2][3][8][10] Assessing EGFR Phosphorylation: A Detailed Western Blot Protocol.

  • Abcam. (n.d.). Western blot for phosphorylated proteins protocol.

  • Wang, S., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity.[11] Journal of Medicinal Chemistry, 47(7), 1662–1675.

Sources

Advanced Application Note: 2-Anilinopyrimidines as Targeted Aurora Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Aurora kinases (Aurora A, B, and C) are highly conserved serine/threonine kinases that orchestrate critical events during mitosis, including centrosome maturation, bipolar spindle assembly, and cytokinesis[1]. The dysregulation or overexpression of these kinases is a hallmark of various human malignancies, including breast, lung, and colon cancers, making them prime targets for oncological drug development[2].

In the landscape of rational drug design, the 2-anilinopyrimidine scaffold has emerged as a privileged pharmacophore for kinase inhibition. This structure effectively mimics the adenine ring of adenosine triphosphate (ATP), allowing it to competitively bind within the highly conserved ATP-binding pocket of the kinase domain[2].

Structural Basis of Inhibition

Crystallographic analyses of 2-anilinopyrimidine derivatives in complex with Aurora A reveal a consistent and highly specific binding mode. The pyrimidine core establishes a characteristic donor–acceptor–donor triad of hydrogen bonds with the hinge region of the kinase—specifically interacting with the backbone amides and carbonyls of residues such as Glu211 and Ala213 [2].

Furthermore, isoform selectivity (e.g., inhibiting Aurora A over Aurora B) can be engineered by exploiting subtle differences in the active sites. For example, specific functionalization of the 2-anilinopyrimidine core can direct interactions toward Thr217 , a residue that can be leveraged to achieve high Aurora A selectivity[1].

Pathway Inhibitor 2-Anilinopyrimidine Inhibitor (e.g., Alisertib) AurA Aurora A Kinase (Active) Inhibitor->AurA Inhibits (ATP-competitive) AurB Aurora B Kinase (Active) Inhibitor->AurB Inhibits (Dose-dependent) Mitosis Centrosome Maturation & Spindle Assembly AurA->Mitosis Promotes Cytokinesis Chromosome Alignment & Cytokinesis AurB->Cytokinesis Promotes Arrest G2/M Cell Cycle Arrest & Apoptosis Mitosis->Arrest Disrupted Cytokinesis->Arrest Disrupted

Diagram 1: Aurora kinase signaling pathway and the mechanism of 2-anilinopyrimidine induced G2/M arrest.

Quantitative Profiling of Key 2-Anilinopyrimidine Inhibitors

To establish structure-activity relationships (SAR), it is crucial to benchmark novel compounds against established 2-anilinopyrimidine clinical candidates. The table below summarizes the biochemical potency of prominent inhibitors in this class[2].

Compound NamePrimary Target(s)Biochemical PotencyClinical/Developmental Status
Alisertib (MLN8237) Aurora AIC₅₀ = 1.2 nMAdvanced clinical trials (e.g., PTCL, cervical cancer)[2].
MLN8054 Aurora AIC₅₀ = 4.0 nMTool compound / Preclinical
CYC116 Aurora A/B, VEGFRKᵢ = 8.0 nM (AurA)Phase I (Solid tumors and hematological cancers)[2]
PF-03814735 Aurora A/BIC₅₀ = 0.8 nM (AurA)Phase I

Experimental Protocols: A Self-Validating Workflow

To ensure rigorous scientific integrity, the evaluation of novel 2-anilinopyrimidines requires a bipartite approach: biochemical validation of direct target engagement, followed by cellular phenotypic validation.

Protocol 1: Microfluidic Mobility-Shift Kinase Assay (Biochemical Validation)

Causality & Rationale: Traditional luminescence-based ATP assays can suffer from compound autofluorescence or luciferase inhibition. A microfluidic assay (e.g., using an EZ Reader II) physically separates the phosphorylated peptide product from the unphosphorylated substrate based on charge, providing an absolute, artifact-free readout of intrinsic kinase activity[1].

Materials:

  • Recombinant human Aurora A and Aurora B enzymes.

  • Fluorescently labeled peptide substrate (e.g., CR-8, 500 nM)[1].

  • Separation Buffer (containing ATP at the

    
     value for each specific isoform).
    
  • Test compounds (10 mM stock in 100% DMSO)[1].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-anilinopyrimidine test compounds in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced kinase denaturation.

  • Enzyme Pre-incubation: Add the recombinant Aurora kinase (A or B) to the compound wells. Critical Step: Incubate for 15 minutes at room temperature before adding ATP. This allows slow-binding 2-anilinopyrimidines to reach thermodynamic equilibrium with the ATP-binding pocket.

  • Reaction Initiation: Add the substrate mixture (CR-8 peptide + ATP) to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Termination & Reading: Terminate the reaction using a highly concentrated EDTA stop buffer (chelates

    
     required for kinase activity). Read the plate on the microfluidic reader, measuring the ratio of phosphorylated product to unphosphorylated substrate.
    
  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Biomarker Analysis via Western Blot (Cellular Validation)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM). To prove cellular target engagement, we measure specific downstream biomarkers: p-T288 (autophosphorylation of Aurora A in its activation loop) and p-S10 on Histone H3 (a direct downstream target of Aurora B during mitosis)[3].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human cancer cells (e.g., HeLa or HCT116) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂[3].
    
  • Compound Treatment: Treat cells with varying concentrations of the 2-anilinopyrimidine inhibitor (e.g., 0.01 μM to 10 μM) for 24 hours. Control: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Alisertib).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (essential to preserve the phosphorylation state).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 μg of total protein per lane onto a 4–12% Bis-Tris SDS-PAGE gel.

  • Transfer & Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA for 1 hour.

  • Primary Antibodies: Probe overnight at 4°C with primary antibodies:

    • Anti-phospho-Aurora A (Thr288) (Readout for Aurora A inhibition)[3].

    • Anti-phospho-Histone H3 (Ser10) (Readout for Aurora B inhibition)[3].

    • Anti-GAPDH (Loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence (ECL). Quantify band intensity via densitometry to determine cellular IC₅₀ values.

Workflow Synth Compound Synthesis 2-Anilinopyrimidine Scaffold Biochem Biochemical Profiling Microfluidic Assay (IC50 Determination) Synth->Biochem Purified Cmpd Cellular Cellular Validation p-T288 & p-S10 H3 Western Blot Biochem->Cellular Lead Candidates Phenotype Phenotypic Screening Flow Cytometry (G2/M Arrest) Cellular->Phenotype Target Engaged

Diagram 2: Standardized validation workflow for novel 2-anilinopyrimidine kinase inhibitors.

Conclusion

The 2-anilinopyrimidine class represents a highly tunable and potent chemical space for the development of Aurora kinase inhibitors. By leveraging the specific hydrogen-bonding dynamics of the hinge region[2], medicinal chemists can design molecules with exquisite isoform selectivity[1]. When coupled with rigorous, self-validating experimental workflows—spanning microfluidic biochemical assays to dual-biomarker cellular profiling[3]—researchers can efficiently translate novel pyrimidine derivatives from in silico design to preclinical validation.

References

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents Source: Open Research Online (ORO) URL:[Link]

Sources

Application Note: High-Throughput Cytotoxicity Profiling of 2-Anilino-Pyrimidine Derivatives in HCT116 Colorectal Carcinoma Cells

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 2-anilino-pyrimidine scaffold is a highly privileged pharmacophore in modern oncology drug discovery, frequently utilized in the design of potent kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Aurora kinases, and EGFR[1][2]. Evaluating the cytotoxicity of these novel derivatives requires a robust, reproducible, and self-validating in vitro model.

This application note details a comprehensive protocol for assessing the antiproliferative and cytotoxic effects of 2-anilino-pyrimidine compounds using the human colorectal carcinoma cell line HCT116 (ATCC® CCL-247™)[3]. Viability is quantified using the Promega CellTiter-Glo® Luminescent Cell Viability Assay, an ATP-dependent assay that provides a highly sensitive, homogeneous method for high-throughput screening (HTS)[4][5].

Scientific Rationale & Mechanism of Action

Why HCT116 Cells?

HCT116 is an adherent, near-diploid epithelial cell line carrying a mutation in codon 13 of the KRAS proto-oncogene (G13D)[3]. Because of its highly proliferative nature and stable genetic profile, it serves as an excellent, sensitive baseline model for evaluating the general cytotoxicity and targeted anti-tumor efficacy of novel small molecules[1][3].

The 2-Anilino-Pyrimidine Mechanism

The 2-amino group and the nitrogen atom of the pyrimidine ring are perfectly positioned to form a bidentate hydrogen bond with the protein backbone in the hinge region of target kinases[6]. By competitively binding to the ATP pocket, these derivatives inhibit kinase activity, leading to cell cycle arrest and subsequent apoptosis[1][2].

Assay Causality: ATP as a Proxy for Viability

As 2-anilino-pyrimidine derivatives induce apoptosis, the metabolic collapse of the HCT116 cells results in the rapid depletion of intracellular ATP[4]. The CellTiter-Glo® assay utilizes a proprietary, thermostable Ultra-Glo™ Recombinant Luciferase. When the single-step reagent is added, it lyses the cells and catalyzes the oxygenation of luciferin in the presence of the released ATP[4][5]. The resulting "glow-type" luminescent signal is directly proportional to the number of metabolically active cells[5][7].

G cluster_0 Biological Mechanism cluster_1 Assay Workflow (CellTiter-Glo) A 2-Anilino-Pyrimidine (Test Compound) B HCT116 Cells (KRAS Mutant) A->B Treatment C Kinase Inhibition (Hinge Region Binding) B->C D Apoptosis & ATP Depletion C->D E Add Reagent (Lysis + Luciferase) D->E Assay Initiation F Mix 2 min & Incubate 10 min E->F G Luminescence Readout (Viability Quantification) F->G

Mechanism of 2-anilino-pyrimidine cytotoxicity and ATP-dependent luminescent quantification.

Experimental Design & Self-Validating Systems

To ensure the trustworthiness of the data, the experimental plate must function as a self-validating system . The following controls are mandatory:

  • Background Control (Media + Reagent): Accounts for autoluminescence of the media/reagent. This value is subtracted from all experimental wells[4][8].

  • Vehicle Control (Cells + Media + DMSO): Establishes the 100% viability baseline. Causality: Ensures that the solvent (DMSO) is not responsible for observed cytotoxicity. Final DMSO concentration must remain ≤0.5% v/v.

  • Positive Control (e.g., Doxorubicin): A known cytotoxic agent used to validate that the HCT116 cells are responding to apoptotic stimuli as expected[1].

  • ATP Standard Curve (Optional but Recommended): Serial dilutions of ATP (1 µM to 10 nM) to verify that the luminometer is operating within its linear dynamic range[4][9].

Table 1: 96-Well Plate Layout Strategy
Row1 (Blk)2 (Veh)3 (C1)4 (C2)5 (C3)6 (C4)7 (C5)8 (C6)9 (C7)10 (C8)11 (Pos)12 (Blk)
A-H MediaDMSO100 µM30 µM10 µM3 µM1 µM0.3 µM0.1 µM0.03 µMDoxMedia
(Blk = Background, Veh = Vehicle Control, C1-C8 = 2-Anilino-Pyrimidine Serial Dilutions, Pos = Positive Control)

Materials & Reagents

  • Cell Line: HCT116 (ATCC® CCL-247™)[3].

  • Culture Media: McCoy's 5A Modified Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10].

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[8].

  • Consumables: Opaque-walled 96-well tissue culture plates. Causality: Opaque walls are critical to prevent optical crosstalk (signal bleeding) between adjacent wells during luminescence reading[9].

  • Equipment: Orbital shaker, Multi-mode microplate reader (Luminometer).

Step-by-Step Methodology

Phase 1: Cell Culture & Seeding
  • Harvesting: Grow HCT116 cells in a T-75 flask until 70-80% confluent[10][11]. Wash with 1X PBS and detach using 0.25% Trypsin-EDTA for 5 minutes at 37°C[10].

  • Neutralization & Counting: Neutralize trypsin with complete McCoy's 5A media. Pellet cells at 250 x g for 5 minutes, resuspend, and count viable cells using Trypan Blue exclusion[11].

  • Seeding: Dilute the cell suspension to 50,000 cells/mL. Dispense 100 µL per well into the inner columns (2-11) of an opaque 96-well plate (yielding 5,000 cells/well)[8][9]. Add 100 µL of cell-free media to columns 1 and 12 for background controls.

  • Adhesion: Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO2 humidified incubator to allow cell adherence and recovery[9][12].

Phase 2: Compound Treatment
  • Preparation: Prepare a 20 mM stock of the 2-anilino-pyrimidine derivative in 100% DMSO.

  • Serial Dilution: Create a 3X concentrated serial dilution series in complete media.

  • Dosing: Add 50 µL of the 3X compound dilutions to the 100 µL of media already present in the wells (final volume = 150 µL). Crucial Step: Ensure the final DMSO concentration is uniform across all wells (including the vehicle control) and does not exceed 0.5%.

  • Incubation: Return the plate to the incubator for the desired treatment duration (typically 48 to 72 hours)[9].

Phase 3: CellTiter-Glo® Assay Execution
  • Reagent Reconstitution: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. Transfer the buffer into the amber substrate bottle and mix by gentle inversion until homogeneous (<1 minute)[8][9].

  • Plate Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature for approximately 30 minutes[4][8].

    • Causality: The Ultra-Glo™ Luciferase enzymatic rate is highly temperature-dependent. Temperature gradients across the plate (edge effects) will cause artifactual variance in the luminescent signal[4][8].

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 150 µL reagent to 150 µL media)[4][8].

  • Lysis: Place the plate on an orbital shaker and mix vigorously for 2 minutes[4][8].

    • Causality: Mechanical agitation physically disrupts the cell membranes, ensuring complete lysis and total release of intracellular ATP[4][9].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes[4][8]. Causality: This allows the luminescent "glow" signal to stabilize, providing a half-life of >5 hours for flexible reading[5][7].

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[8][9].

Data Analysis & Interpretation

Calculate the percentage of cell viability using the following formula: % Viability =[(Lum_Sample - Lum_Avg_Background) / (Lum_Avg_Vehicle - Lum_Avg_Background)] × 100

Plot the % Viability against the log-transformed compound concentrations using non-linear regression (curve fit) to determine the Half-Maximal Inhibitory Concentration (IC50).

Table 2: Representative Cytotoxicity Data of 2-Anilino-Pyrimidine Analogs

Note: The following data summarizes representative structure-activity relationships (SAR) for 2-anilino-pyrimidine derivatives against HCT116 cells, demonstrating how specific R-group substitutions dictate cytotoxic efficacy[1][2].

Compound ClassSubstitution at Position 4/5HCT116 IC50 (µM)Cytotoxic Efficacy
2-Aminopyrimidine (Base) Unsubstituted> 50.0Weak
2-Anilino-Pyrimidine 4-Chlorophenyl12.5 - 18.8Moderate
2-Anilino-Pyrimidine 3-Methoxyphenyl4.2 - 6.5High
Positive Control Doxorubicin1.8 - 4.5Very High

By systematically applying this protocol, researchers can confidently map the structure-activity relationships of novel 2-anilino-pyrimidine libraries, isolating lead compounds with optimized cytotoxic profiles against colorectal carcinoma models.

References

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256". promega.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQDo8l0PTJoDcqnaCToYNP72ZEiUOA-lCFIUINnIgMizabh8J67gFcA4zu6rJQGyY3tuzbgSBTupFlFvH0NaNvXq9GhAnW4o9cKMYkbWHXCC26SfWuDJxmkPX3ZkEnDj7RzCZEgWTYxAF5tRVC_4iCA6VET9VHyrbWJd56CAZ6OE_Fi9nacC__6ICWWXi1zHsLYBjETH9j-GFoUEzxnjtkQ75fMcdz9_4hqfWib8MAzteUXyFQwK2J9twbzxMQFTzgyljIeXMf59YNcHzTAh7WYwg5]
  • UCSC Genome Browser. "SOP: Propagation of Human Colorectal Carcinoma Cells (HCT-116, ATCC)". ucsc.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELanKi9bo54QlyFYRzIuniZodqESEwPe6O9kZoTm2tkP3Iiv9GKAYYCAhHvYobYYcGX7Gs1uQVLRupmU22F8rokV2M4UQLL_Dsrt2qGpWl5cIBysfbhI4vDpRveqJQwNw35tf595eN2BbEzxrrOvaW4PQblgarVr1PuClg9oMmv6hSlS16N7w=]
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288". promega.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoR8X8V8QVrcXbL-WtpdjeXoZq9ehfYe5kP9ULRsphzSTBbc4C__SrEpm-OYGaphH_hfqKOK4Jw0cimMu7CvaYsY3L7QxTuEn0AKS5tuYf5XZTCfpDIGyBjFFANQS1-mgoahPlGOOM_OMDV4R8shFaQ0GIGzvabkquePpVmDN6jDEMzqPp5ZKbc39Lv87h572p8itoVcPrpNn-qNgBxClJE72MBqN1AMEzUUTUDD01frrnrJ7VQPdr-nwRXZWG7POZ5q9uEY8=]
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol". promega.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVMzDg5D4Sgqkwbp7X_eqRn2qYi9WVlI62I7m4rb0lKDtAwg5dFYlo7Dgj4X1LNW5rWmIpTbIRjA5fESm8hVRcUaeNlIPBr1OFwQ6Yc-2K_mCJMOr_eAPMOdJt5qrii7dd4uaqHyGTeHFMxWfZQstUasiCD8T0iuQguSQuXYSgh4q__2bQigJi4RmFrrtWBatHIXlciQSyvCN4hLAmDI0UH2j8Y7rul_ztUTywq233UJq1QU0gdEWdGagwLA==]
  • ENCODE. "Cell Culture Protocol for HCT 116 cells". encodeproject.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKOlnn4CeuvK5793y2uFPSz3IBl02lyv2xnKjpOa_c1zKxF9ZNYLhc2Y_iMj8Gaep0C7SXxFCM76n6oqIsX2nppHyNJCRTVvOvHswDxhyVgEyTh0pMgSjIEAsQ8o5aAFwVASwFz_URN-Wa1aOteLkd-4MC9ru0NUpmixWbHwcct1uYs8yoJzXhSgQrYYVA3ksbD1HRAHVVpxvJaRn2mfh8kUNFdYMAUG0kBAp7k_RB-yW1]
  • Opentrons. "Measuring Cell Viability with Promega® CellTiter-Glo". opentrons.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB3SvtTcvIFkv95gocHwT_gCbKwwxVL3G7nanIBcimwVP8HD5uEscUp2SnMUkSGuWO557SDAyN004KloRNhKnr92tz34wVWJ7PoxxJEbp62PYAX2o_zrG9TrfoZyu8c3GJfeP7-ZTPHlm2tk2kR0q3N5dfNg7103AHGWMJEgkZR4-jRPk0hja2UBeq-7sXjLmePRV0_NS63Z-2i4mxNV9XX9HQEiS19S_ESyOo8wxbPBpdpxedTWz8TC_CEllCQcFv8XH3NxsOaDa7lfsXHK6bJY89nSSUWMKLtJjwNgyWLsdIiUN4NQXoRQMHZOM2mG3HGeqvWOkrZs2IZHRp0xsaYx2TyLgOHAhoUPtsVJA3q3KY_XmJvsm_9LjDPoDGikERp8cyZDa3bQ6nDSr0FPwjW2EhUIqUZcdftjfYgaP4WKxbyVOhnzHsOlEaJ6XyGbhQtCga9XFWJbLGIsHzfXxMrbqnU6xMXD8IVOiaVEqtZ7aw9qwhxYhaCgZmxkrfHthmNvzA2CYDgcqMB7B-Mp7wcn59cPs-2nxF5po_0sFaZSPS2RdKuNJjW9qK78TFds4Ed9MJpucC6jYZmr_elkbcwWPrk3tWzg==]
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay". promega.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxK56NJWJ4qDxj_xB7nbVfufbRuEnOnuiiFE2-hOlgDHz3piRXvb05xmFrLHnjHE4rpPuU6aLL32QF5SJgdBRQaPWt3n9r7M5L4dwZoPIKesBoXj3J0pVXlVNfuIz-NPg0Y38aE7yALKW_jN9kEhYKGcJLteUc3L_KjYHV8NunBQrBbqjtMpih7USqxYX0gYZkrYc547OJALN9ph2GKrV91O1VS3M_FPAnrF3iV7jAI1RkhG0L81_C-ikD9NKzBFcUtT3evP4=]
  • ATCC. "HCT-116 VIM RFP (ATCC® CCL-247EMTTM) epithelial-mesenchymal transition (EMT) induction instruction". atcc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFanzImDdQS_JD6IQI4Nw6a6vi-PlIfGbc0-kExJ-_bguxbgGUo_Fziu9aB1Ncomviwn8zDPEN1XeD5UAM_X77qf9REwshi5bBTqCY5_bfPWV7OVr3oEPh8ZmA1__msEPAfa4NxnQX9uk6PAayZd_sYzm7JVj0oseoQaEjTm51zxLOdjhluTu3jVKdG4obFgeMi1qJXtzgNiUkBYg6ysXKvX9a2GYJ-06KZGVh67KbhkVRNSLDZZlK382yz5sr_6LA1rNbsY0S6VBn-fCZRwhk=]
  • PMC. "Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGobFHQfzJLi6O6jRpUElx1FBvQyhu7Me8TEUu5Xxgg7YjAWsOY4lym8XBWOZwRgfb-L5-kK53Oyjy7Z-PPDj4JTxnnlSK09vh-hWYxdwVFnZA_waBg127Eznav-N0JhZLcgtnZO-VfjNsJSPuB]
  • ATCC. "HCT 116 - CCL-247". atcc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-w3u2al1L9VVdiWyH4tjtKdQ9c38LKvUYnXVGErD7DCYSKUk_-fHr8My2gpDYUFuTgDBBZCJg4C5o1Oz0aYF3C1euDuMCcbdFLU5zQLmaJDtSNQ8dQcgbYAjx-80KcNM=]
  • Benchchem. "5-(3-Chlorophenyl)pyrimidin-2-amine". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOuxeTAwskpQ_CzEP8Nifjp2WQkixWivFbJm-aez0DVjqE-v4J3CFrhipWZftGvjzv_QMUeUNb2BhcWSVdWI96RgmP2kEbmR3NCo_2297IMW8PFkSthcPwxDqaNDXXi7fleOIao5k=]
  • ResearchGate. "(PDF) Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_04pob3Tzbmqfqd_yxKI-2GZJCPcZQdCb3FGjGpqLM6iqUoL3Oo00-UL0xcG2NBcEH_EaC39u9JCG2lsRr4WzXCNBZEivZc6SzV0dfkEYhm9OCdsyTdNN4WgaZgKS_1Mv1LpKd5tLZ9hYgS-CXLX52mYbu26kwnhrasqwmGrie1Ef11nklrfUSt9fB3zsmDVZE5JfGY-qZQRDTUUFJvmS6firdW5FEt442pWqlDO-geNCiY_gOa4u2BFWp6MqrA-LlsdPoC7P5c9w3Z9yPqC84gBnFm4gHDYqZh14CHG9LN1aqSf7ridE8vBJxk9_dao0jx3SiET8aGyRojcaMAa_zUfuYFKD5U1bI0Nw]

Sources

Application Note: Development of 2-Anilino-Pyrimidine Based CDK4/HDAC Dual Inhibitors

[1][2]

Executive Summary & Rationale

This guide details the development workflow for dual-acting inhibitors targeting Cyclin-Dependent Kinase 4 (CDK4) and Histone Deacetylases (HDACs) .[1][2] The 2-anilino-pyrimidine scaffold is a privileged structure in kinase drug discovery (e.g., Palbociclib, Ribociclib). By strategically grafting a zinc-binding group (ZBG) onto this scaffold, researchers can create a single molecule that simultaneously halts the cell cycle and reverses epigenetic silencing of tumor suppressors.

Mechanistic Synergy:

  • CDK4 Inhibition: Prevents the phosphorylation of Retinoblastoma protein (Rb), blocking the G1-to-S phase transition.

  • HDAC Inhibition: Prevents the deacetylation of histone H3 and non-histone proteins (e.g., p53, p21).[3] Crucially, HDAC inhibition upregulates p21^Cip1 , a natural inhibitor of CDK4, thereby counteracting a common resistance mechanism to CDK inhibitors.[4]

Chemical Design Strategy: The Pharmacophore Merger

The design relies on a "merged pharmacophore" approach.[2] The 2-anilino-pyrimidine core binds to the ATP pocket of CDK4, while a solvent-exposed side chain extends to interact with the catalytic zinc ion in the HDAC active site.

Structural Architecture
  • Hinge Binder: The 2-anilino-pyrimidine nitrogen and C2-amino group form hydrogen bonds with the kinase hinge region (Glu94/Val96 in CDK4).

  • Linker: A hydrophobic chain (alkyl or aryl) connects the kinase scaffold to the ZBG. The length is critical (typically 5–7 atoms) to span the HDAC tunnel without disrupting kinase binding.

  • Zinc Binding Group (ZBG):

    • Hydroxamic Acid:[5] High potency (pan-HDAC), but potential metabolic instability.

    • Ortho-aminoanilide (Benzamide): Class I HDAC selective (HDAC 1, 2, 3), often better pharmacokinetic profile.

Diagram 1: Dual Mechanism of Action

DualMechanismInhibitorDual CDK4/HDAC InhibitorCDK4Target 1: CDK4/CycD1Inhibitor->CDK4 ATP CompetitionHDACTarget 2: HDAC 1/2/6Inhibitor->HDAC Zn2+ ChelationRb_PhosInhibition of Rb PhosphorylationCDK4->Rb_Phos BlocksAcH3Accumulation of Ac-H3HDAC->AcH3 Blocks Deacetylationp21Upregulation of p21 (CDKN1A)HDAC->p21 Epigenetic ActivationE2FE2F SequestrationRb_Phos->E2F Maintains ComplexArrestG0/G1 Cell Cycle ArrestE2F->ArrestApoptosisApoptosis / SenescenceAcH3->Apoptosisp21->CDK4 Feedback Inhibitionp21->Arrest

Caption: Synergistic blockade of cell proliferation.[2] The dual inhibitor prevents Rb phosphorylation (CDK4 arm) and upregulates the CDK inhibitor p21 (HDAC arm).

Application Note: Synthetic Protocols

The synthesis of 2-anilino-pyrimidine dual inhibitors typically proceeds via sequential nucleophilic aromatic substitutions (

Protocol 1: General Synthesis of Hydroxamic Acid Derivatives

Objective: Synthesize a 2-anilino-pyrimidine derivative with a hydroxamic acid tail.

Reagents:

  • 2,4-Dichloropyrimidine (Starting Material)

  • Aniline derivative (for C2 position)

  • Amino-ester linker (for C4 position)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Potassium hydroxide (KOH) in Methanol

Workflow:

  • C4 Substitution (Regioselective):

    • Reaction: Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol at 0°C. Add the amine linker (1.0 eq) and

      
       (2.0 eq). Stir at RT for 4–6 h.
      
    • Note: The C4 position is more electron-deficient and reacts first.

    • Validation: TLC (Hexane/EtOAc) to confirm mono-substitution.

  • C2 Substitution (The "Anilino" Installation):

    • Reaction: Add the specific aniline (1.0 eq) and catalytic HCl (or p-TsOH) to the intermediate from Step 1 in n-butanol. Reflux (100–110°C) for 12 h.

    • Purification: Concentrate and purify via flash chromatography. This yields the Ester Intermediate .

  • ZBG Installation (Hydroxaminolysis):

    • Preparation: Prepare fresh

      
       solution by mixing 
      
      
      (10 eq) and KOH (10 eq) in MeOH at 0°C. Filter off KCl precipitate.
    • Reaction: Add the Ester Intermediate to the filtrate. Stir at RT for 2–4 h.

    • Quench: Neutralize with dilute HCl to pH ~7. The product often precipitates or requires extraction with EtOAc.

Diagram 2: Synthetic Workflow

SynthesisSM2,4-DichloropyrimidineStep1Step 1: C4 Substitution(Linker Attachment)SM->Step1Int1Intermediate A(2-chloro-4-amino...)Step1->Int1Step2Step 2: C2 Substitution(Aniline Introduction)Int1->Step2Int2Ester PrecursorStep2->Int2Step3Step 3: Hydroxaminolysis(NH2OH/KOH)Int2->Step3FinalFinal Dual Inhibitor(Hydroxamic Acid)Step3->Final

Caption: Three-step synthetic route. C4 substitution installs the linker, C2 installs the kinase-binding aniline, and Step 3 converts the ester to the zinc-binding hydroxamic acid.

Application Note: Biological Evaluation

Protocol 2: Dual Enzymatic Assay Setup

To confirm the "dual" nature, you must run parallel biochemical assays.

A. CDK4/Cyclin D1 Kinase Assay

  • Method: Mobility Shift Assay (e.g., Caliper EZ Reader) or ADP-Glo.

  • Substrate: Rb-peptide (e.g., sequence INGSPRTPRG).

  • Control: Palbociclib (Standard CDK4 inhibitor).

  • Procedure: Incubate compound + Enzyme + Peptide + ATP for 60 min. Measure conversion of Peptide to P-Peptide.

B. HDAC1/6 Fluorogenic Assay

  • Method: Fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Control: SAHA (Vorinostat).[5]

  • Procedure: Incubate compound + HDAC enzyme + Substrate. Add Developer solution (Trypsin) which releases the fluorophore only from deacetylated substrate.

  • Readout: Fluorescence (Ex 355 nm / Em 460 nm).

Data Interpretation (Representative Data): A successful dual inhibitor should show nM potency against both targets.[2]

Compound IDCDK4 IC50 (nM)HDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity Note
Target Mol 25.0 60.0 45.0 Balanced dual activity
Palbociclib11.0>10,000>10,000CDK selective
SAHA>10,00020.015.0HDAC selective
Protocol 3: Western Blotting for Mechanism Confirmation

Objective: Validate cellular target engagement.

Cell Line: MCF-7 or HCT-116 (CDK4-dependent lines). Treatment: 24 hours at

Primary Antibodies:

  • p-Rb (Ser780): Marker for CDK4 activity (Should Decrease ).

  • Ac-Histone H3 (Lys9/14): Marker for HDAC activity (Should Increase ).

  • p21 (Waf1/Cip1): Synergistic marker (Should Increase strongly).

  • GAPDH/Actin: Loading control.

Troubleshooting Tip: If p-Rb decreases but Ac-H3 does not increase, the "linker" length may be too short, preventing the ZBG from reaching the HDAC active site while the kinase domain is bound.

References

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Source: Drug Design, Development and Therapy (2022).[1][6] URL:[Link]

  • Design and synthesis of novel cyclin-dependent kinase 4/6 (CDK4/6) and histone deacetylase (HDAC) dual inhibitors. Source: European Journal of Medicinal Chemistry (2025). URL:[Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Source: Journal of Medicinal Chemistry (2024).[7] URL:[Link]

  • CDK4/6 inhibitor resistance mechanisms and treatment strategies. Source: International Journal of Oncology (2021). URL:[Link]

Precision In Vivo Profiling of 2-Anilino-Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold & The Challenge

The 2-anilino-pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors, including Osimertinib (EGFR), Palbociclib (CDK4/6), and Pazopanib (VEGFR). Its success stems from the pyrimidine ring's ability to form critical hydrogen bonds with the ATP-binding hinge region of kinases, while the aniline moiety extends into the hydrophobic pocket to dictate selectivity.

However, this scaffold presents distinct in vivo challenges:

  • Solubility: The planar, aromatic nature often leads to high lipophilicity (LogP > 3) and poor aqueous solubility ("brick dust"), causing erratic oral absorption.

  • Metabolism: The aniline ring is a metabolic hotspot for CYP450 enzymes (oxidation/hydroxylation), leading to rapid clearance or reactive metabolite formation.

  • Toxicity: Off-target inhibition (e.g., JAK2, Aurora) and hERG channel blockade are common liabilities.

This guide outlines a rigorous, self-validating experimental workflow designed to navigate these challenges and generate decision-quality data.

Phase I: Formulation & Pharmacokinetics (PK)

Core Directive: You cannot assess efficacy if the drug does not reach the target. A "negative" efficacy result is often a "false negative" due to poor exposure.

Vehicle Selection Strategy

For 2-anilino-pyrimidines, simple saline is rarely sufficient. We utilize a tiered formulation strategy:

TierVehicle CompositionIndication
Tier 1 (Standard) 0.5% HPMC (Hydroxypropyl methylcellulose) + 0.1% Tween 80Standard suspension for oral gavage (PO). Mimics commercial tablet dissolution.
Tier 2 (Enhanced) 20% Captisol® (SBE-β-CD) in 50 mM Citrate Buffer (pH 3.5)For weak bases requiring pH adjustment and solubility enhancement.
Tier 3 (Lipid) 10% DMSO + 40% PEG400 + 50% WaterFor highly lipophilic compounds (High LogP). Caution: DMSO can irritate the GI tract.
Protocol: Microsampling PK Study (Mouse)

Rationale: Traditional PK requires sacrificing 3 animals per timepoint (27+ mice). Microsampling uses serial bleeding from the same animal, reducing variability and animal usage (3Rs).

Materials:

  • Male CD-1 or BALB/c mice (n=3 per arm).

  • LC-MS/MS grade Methanol/Acetonitrile.

  • Capillary tubes (EDTA coated).

Workflow:

  • Dosing: Administer compound PO (10 mg/kg) and IV (1 mg/kg) to separate groups.

  • Sampling: Collect 15 µL blood via tail vein nick at: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Mix blood 1:1 with water, then protein precipitate with acetonitrile (containing internal standard).

  • Analysis: Quantify via LC-MS/MS.

Success Criteria (Go/No-Go):

  • Bioavailability (%F): > 20% is required for oral efficacy studies.

  • Half-life (

    
    ):  Must allow for QD (once daily) or BID (twice daily) dosing. If 
    
    
    
    < 2h, efficacy will likely fail.

Phase II: Mechanism of Action & Pathway Visualization

Understanding the signaling cascade is vital for selecting the correct pharmacodynamic (PD) biomarkers. For 2-anilino-pyrimidines targeting EGFR (e.g., T790M mutants), the pathway involves blocking downstream ERK phosphorylation.

EGFR_Pathway cluster_legend Pathway Logic Drug 2-Anilino-Pyrimidine (Drug Candidate) EGFR EGFR (Mutant) Tyrosine Kinase Drug->EGFR Inhibits RAS RAS-GTP EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Proliferation Signal) ERK->pERK Phosphorylation Nucleus Nucleus (Transcription) pERK->Nucleus Translocation L1 Inhibition L2 Kinase Target L3 Downstream Effector

Figure 1: EGFR signaling cascade. The drug blocks ATP binding at EGFR, preventing the phosphorylation cascade (RAS->RAF->MEK->ERK) that drives tumor proliferation.

Phase III: Efficacy (Xenograft Model)

Model Selection:

  • Cell Line: NCI-H1975 (Non-Small Cell Lung Cancer).

  • Genotype: EGFR L858R/T790M double mutant. This is the "gold standard" for testing 3rd generation 2-anilino-pyrimidines (like Osimertinib).

  • Host: BALB/c Nude mice (T-cell deficient, allowing xenograft growth).

Experimental Protocol

Step 1: Inoculation

  • Harvest H1975 cells in log-phase growth.

  • Resuspend

    
     cells in 100 µL of 1:1 PBS/Matrigel mixture.
    
  • Inject subcutaneously into the right flank of female nude mice (6-8 weeks old).

Step 2: Randomization (Critical Step)

  • Monitor tumor growth 2-3 times weekly.[1]

  • Trigger: When mean tumor volume reaches 150–200 mm³ (approx. 10-14 days post-implant).

  • Randomize mice into groups (n=8-10 per group) to ensure equal starting tumor burdens.

  • Groups: Vehicle Control, Low Dose (e.g., 10 mg/kg), High Dose (e.g., 30 mg/kg), Positive Control (Osimertinib 5 mg/kg).

Step 3: Dosing & Measurement

  • Dose Frequency: QD (Daily) via oral gavage for 21-28 days.

  • Data Collection: Measure tumor length (L) and width (W) using digital calipers twice weekly.

  • Calculation: Use the modified ellipsoid formula:

    
    
    
  • Body Weight: Weigh mice daily. >15% weight loss triggers a "drug holiday" or euthanasia (toxicity endpoint).

Step 4: Pharmacodynamic (PD) Confirmation

  • At the end of the study, dose the animals one final time.

  • Harvest tumors at

    
     (determined in Phase I, usually 2-4 hours post-dose).
    
  • Flash freeze in liquid nitrogen.

  • Assay: Western Blot for p-EGFR (Tyr1068) and p-ERK .

  • Logic: If the tumor didn't shrink, but p-EGFR is inhibited, the mechanism is working but the biology is resistant (or dose is too low). If p-EGFR is NOT inhibited, the drug didn't get there or isn't potent enough.

Decision Logic & Workflow

The following diagram illustrates the critical decision gates for moving a candidate forward.

Workflow Start Compound Synthesis Solubility Solubility Check (>50 µM in Vehicle) Start->Solubility PK PK Study (Bioavailability >20%) Solubility->PK Pass Fail Redesign / Stop Solubility->Fail Fail MTD MTD / Safety (No >15% Wt Loss) PK->MTD Pass PK->Fail Low Exposure Efficacy Xenograft (H1975) (TGI > 50%) MTD->Efficacy Safe MTD->Fail Toxic PD PD Biomarker (p-EGFR Inhibition) Efficacy->PD Confirm Mechanism PD->Fail No Target Eng. Success Clinical Candidate PD->Success Correlated

Figure 2: Strategic workflow for in vivo validation. Note that PD confirmation is the final validation step to ensure efficacy is mechanism-driven.

Data Interpretation & Reporting

Summarize your findings in a standardized Tumor Growth Inhibition (TGI) table.

Table 1: Example Efficacy Data Summary (Day 21)

GroupDose (mg/kg)Mean Tumor Vol (mm³)TGI (%)Body Weight Change (%)p-EGFR Inhibition
Vehicle-1200 ± 150-+2.1%0%
Candidate X10800 ± 10033%+1.5%40%
Candidate X30450 ± 5062.5% -3.0%85%
Osimertinib5300 ± 4075%-1.2%90%
  • TGI Calculation:

    
    
    
  • Interpretation: TGI > 50% is generally considered active. TGI > 70% is highly active.

References

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery.

  • Ballard, P., et al. (2016). "Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models." Clinical Cancer Research.

  • Jensen, M. M., et al. (2008). "Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper."[2] BMC Medical Imaging.[2][3][4]

  • Plé, A., et al. (2012). "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity." Journal of Medicinal Chemistry.

  • Finlay, M. R., et al. (2014). "Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor." Journal of Medicinal Chemistry.

Sources

Cell cycle analysis protocol for cells treated with 2-anilino-pyrimidine.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure (SOP)

Introduction & Biological Context

The 2-anilino-pyrimidine scaffold represents a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Osimertinib). These small molecules function primarily as ATP-competitive inhibitors . By forming hydrogen bonds with the "hinge region" of the kinase catalytic domain, they prevent the phosphorylation of downstream substrates essential for cell cycle progression.

Depending on the specific side-chain modifications, 2-anilino-pyrimidine derivatives typically target:

  • CDK4/6: Leading to G0/G1 arrest (Retinoblastoma pathway blockade).

  • Aurora Kinases: Leading to G2/M arrest or polyploidy (Mitotic spindle defects).

  • EGFR/FAK: Leading to G1 arrest or apoptosis depending on the cellular context.

This guide provides a rigorous workflow to determine the specific phase of arrest induced by your compound, distinguishing between cytostatic effects (arrest) and cytotoxic effects (apoptosis/sub-G1).

Mechanism of Action

To interpret cell cycle data, one must understand the upstream molecular events. The diagram below illustrates how 2-anilino-pyrimidines mimic Adenosine Triphosphate (ATP) to block Cyclin-Dependent Kinase (CDK) activity.

G Compound 2-Anilino-Pyrimidine (Drug) Kinase CDK/Cyclin Complex (Hinge Region) Compound->Kinase Competitive Inhibition (High Affinity) Substrate Target Protein (e.g., Rb) Compound->Substrate Blocks Phosphorylation ATP ATP (Endogenous Ligand) ATP->Kinase Normal Binding Kinase->Substrate Phosphorylation CellCycle Cell Cycle Progression (G1 -> S) Substrate->CellCycle Promotes Arrest Cell Cycle Arrest (G1 Phase) Substrate->Arrest Hypophosphorylated State

Figure 1: Mechanism of ATP-competitive inhibition by 2-anilino-pyrimidine derivatives leading to checkpoint activation and cell cycle arrest.

Experimental Design Considerations

Before beginning the protocol, experimental parameters must be defined to ensure reproducibility.

ParameterRecommendationRationale
Cell Synchronization Optional but recommended (Serum Starvation)Synchronizing cells in G0/G1 prior to treatment sharpens the arrest peaks, making the drug effect more obvious.
Time Points 12h, 24h, 48h24h is usually optimal. <12h may be too early for cycle redistribution; >48h often leads to excessive apoptosis (sub-G1), obscuring the arrest phenotype.
Dosing IC50 and 5x IC50Testing at the proliferation IC50 ensures you are observing the mechanism of growth inhibition, not off-target toxicity.
Controls DMSO (Negative) & Palbociclib (Positive)DMSO concentration must be matched exactly (typically <0.1%). Palbociclib serves as a validated G1-arrest control for this scaffold.

Protocol A: Standard DNA Content Analysis (Propidium Iodide)

This is the "Gold Standard" for initial screening. It relies on the stoichiometric binding of Propidium Iodide (PI) to DNA.[1]

Reagents Required[2][3][4][5][6][7][8]
  • Fixative: 70% Ethanol (pre-chilled to -20°C).

  • Staining Buffer: PBS + 0.1% Triton X-100 + 0.2 mg/mL RNase A + 20 µg/mL Propidium Iodide.

  • RNase A: Essential to digest double-stranded RNA, which PI also stains.

Step-by-Step Workflow
  • Harvest: Trypsinize cells to generate a single-cell suspension.

    • Critical: Include floating cells in the media if apoptosis is suspected.

    • Count: Aim for

      
       cells per tube.
      
  • Wash: Pellet cells (300 x g, 5 min) and wash 1x with cold PBS.

  • Fixation (The Most Critical Step):

    • Resuspend the cell pellet in 300 µL of PBS.

    • While vortexing gently , add 700 µL of -20°C absolute ethanol dropwise.

    • Why? Adding ethanol directly to a pellet causes clumping that cannot be fixed later.

    • Incubate at -20°C for at least 2 hours (overnight is preferred).

  • Wash:

    • Pellet cells (500 x g, 5 min) to remove ethanol.

    • Note: Ethanol-fixed cells are buoyant; higher g-force is needed than live cells.

    • Wash 2x with PBS.[2]

  • Stain:

    • Resuspend pellet in 500 µL of Staining Buffer (PI + RNase + Triton).

    • Incubate for 30 minutes at 37°C or Room Temp in the dark.

  • Acquisition: Analyze on a flow cytometer (Excitation: 488 nm or 561 nm; Emission: ~610 nm).

Protocol B: Advanced Multiparametric Analysis (EdU + FxCycle)

For drug development, PI alone is often insufficient because it cannot distinguish between cells actively synthesizing DNA (S-phase) and cells arrested in S-phase. EdU (5-ethynyl-2'-deoxyuridine) incorporation provides this resolution.[3]

Advantages over BrdU[1][3][10]
  • No Acid Denaturation: EdU is detected via "Click Chemistry," preserving protein epitopes if you wish to co-stain for Cyclins (e.g., Cyclin D1).

Workflow Diagram

Workflow Step1 Pulse Labeling (Add EdU 10µM, 1-2h) Step2 Harvest & Wash (PBS) Step1->Step2 Step3 Fixation (4% PFA, 15 min) Step2->Step3 Step4 Permeabilization (Saponin-based) Step3->Step4 Step5 Click Reaction (EdU + Azide-Fluor) Step4->Step5 Step6 DNA Counterstain (FxCycle Violet / DAPI) Step5->Step6

Figure 2: Multiparametric workflow for separating S-phase synthesis from total DNA content.

Data Analysis & Gating Strategy

Poor gating is the #1 cause of retracted cell cycle data. You must exclude doublets (two G1 cells stuck together look exactly like one G2 cell).[4]

The "Must-Have" Gating Hierarchy
  • FSC-A vs. SSC-A: Gate on the main cell population (exclude debris).

  • FSC-H vs. FSC-A (Doublet Discrimination):

    • Single cells fall on a diagonal (1:1 ratio).[5]

    • Doublets have high Area but lower Height. Exclude these.

  • Histogram (PI/DNA Area):

    • Sub-G1: <2N DNA (Apoptotic fragments).

    • G0/G1: 2N DNA (First major peak).

    • S-Phase: Between 2N and 4N.

    • G2/M: 4N DNA (Second major peak).

Interpreting 2-Anilino-Pyrimidine Effects[13]
ObservationLikely Kinase TargetMechanism
G1 Peak Increase CDK4/6, EGFRBlockade of Restriction Point (Rb phosphorylation).
G2/M Peak Increase Aurora A/B, PLK1Failure of centrosome maturation or spindle assembly.
S-Phase Accumulation CDK2Stalled replication forks.
Sub-G1 Increase Broad Kinase InhibitionCytotoxicity/Apoptosis (Compound is likely toxic at this dose).

Troubleshooting & Self-Validation

  • Issue: High CV (Broad peaks). [6]

    • Cause: Poor fixation (clumping) or dirty flow cell.

    • Fix: Filter samples through a 35µm nylon mesh immediately before running. Run at "Low" flow rate (<500 events/sec).

  • Issue: No G2/M peak visible.

    • Cause: Cells are not cycling.

    • Fix: Ensure cells are in log-phase growth (50-70% confluent) at the time of treatment. Confluent cells naturally arrest in G1 (contact inhibition), masking drug effects.

  • Issue: PI signal drifting.

    • Cause: Unstable temperature.

    • Fix: PI equilibrium is temperature-dependent. Keep samples at room temperature for 15 mins before running and maintain temp during acquisition.

References

  • Darzynkiewicz, Z., et al. (2017). Determination of Cell Cycle Phase by Flow Cytometry. Current Protocols in Cytometry.

  • Thermo Fisher Scientific. Cell Cycle Analysis with EdU (Click-iT™) vs BrdU. Application Note.

  • Fischer, P. M., et al. (2004).[7] 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry.

  • Abcam. Propidium Iodide Flow Cytometry Protocol.

  • Cytometry Part A. (2008). Guidelines for the use of flow cytometry and cell sorting in immunological studies (Gating Strategies).

Sources

Assay for measuring PDK1 inhibition by 2-anilino-pyrrolopyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Profiling PDK1 Inhibition by 2-Anilino-Pyrrolopyrimidines

Introduction & Mechanistic Context

3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulatory Ser/Thr kinase in the AGC kinase family. Operating downstream of PI3K, PDK1 is recruited to the plasma membrane via its PH domain binding to PIP3. Once localized, it phosphorylates the activation loops of critical downstream effectors, including Akt (at Thr308), p70S6K, and RSK, driving cancer cell survival, proliferation, and anchorage-independent growth[1][2].

Because hyperactivation of the PI3K/PDK1/Akt pathway is implicated in over 50% of human cancers, targeting PDK1 has become a major therapeutic focus[3]. Among the most promising orthosteric, ATP-competitive inhibitors are the 2-anilino-pyrrolopyrimidines . Structural optimizations of this scaffold—such as substituting a pyrimidine ring for a purine to increase hydrophobic contacts and hinge-binding hydrogen bonds—have yielded highly potent compounds with improved solubility and ADME properties[4][5].

G PI3K PI3K Activation PIP3 PIP3 Production PI3K->PIP3 PDK1 PDK1 (Active) PIP3->PDK1 Recruits to membrane AKT Akt / PKB PDK1->AKT Phosphorylates Thr308 RSK RSK / S6K PDK1->RSK Phosphorylates activation loop Inhibitor 2-Anilino-Pyrrolopyrimidine (ATP-Competitive Inhibitor) Inhibitor->PDK1 Blocks kinase domain Survival Cancer Cell Survival & Proliferation AKT->Survival RSK->Survival

Diagram 1: PDK1 signaling pathway and targeted inhibition by 2-anilino-pyrrolopyrimidines.

Assay Rationale: Why TR-FRET?

To accurately determine the IC₅₀ of 2-anilino-pyrrolopyrimidines against PDK1, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay[2][6].

The Causality Behind the Method:

  • Mitigating Compound Interference: 2-Anilino-pyrrolopyrimidines contain dense aromatic ring systems that frequently exhibit intrinsic autofluorescence or act as color quenchers. TR-FRET utilizes a lanthanide donor (e.g., Europium) with a long emission half-life. By introducing a temporal delay (50–100 µs) before signal acquisition, short-lived background autofluorescence completely decays, leaving only the target-specific signal[7].

  • Ratiometric Self-Validation: The assay relies on the ratio of acceptor emission (665 nm) to donor emission (615 nm). This ratiometric readout inherently corrects for well-to-well volume variations, inner-filter effects, and minor precipitation of hydrophobic inhibitors, ensuring the data is a true reflection of kinase inhibition[7].

  • Reaction Quenching: The protocol uses EDTA in the detection buffer. EDTA rapidly chelates Mg²⁺, an essential cofactor for PDK1's catalytic transfer of phosphate from ATP. This instantly freezes the reaction state, preventing over-phosphorylation during the detection phase and allowing plates to be read hours later without signal drift[8][9].

Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Reaction 2. Kinase Reaction (PDK1 + ATP + Substrate) Prep->Reaction Incubation 3. Incubation (60 min at RT) Reaction->Incubation Quench 4. Quench & Detect (Add EDTA + Eu-Ab + Tracer) Incubation->Quench Equilibrate 5. Equilibration (60 min at RT) Quench->Equilibrate Read 6. TR-FRET Readout (Measure 665nm / 615nm) Equilibrate->Read

Diagram 2: Step-by-step TR-FRET assay workflow for evaluating PDK1 kinase inhibitors.

Self-Validating Experimental Protocol

A. Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT[6][8]. (Note: Brij-35 prevents non-specific adsorption of the hydrophobic 2-anilino-pyrrolopyrimidines to the microplate walls).

  • Enzyme/Substrate Mix: Recombinant full-length human PDK1 (1 nM final) and biotinylated Akt-derived peptide substrate (0.1 µM final)[6].

  • ATP Solution: Prepare ATP at the predetermined apparent Kₘ for PDK1 (typically ~25 µM) to ensure the assay is highly sensitive to ATP-competitive inhibitors[6].

B. Step-by-Step Execution
  • Compound Dispensing: In a low-volume 384-well black plate, dispense 100 nL of the 2-anilino-pyrrolopyrimidine test compounds (11-point, 3-fold serial dilutions in 100% DMSO).

    • Self-Validation Control: Include columns with DMSO only (Max Activity / 0% Inhibition) and a reference inhibitor like BX-795 at 10 µM (Min Activity / 100% Inhibition)[5].

  • Kinase Addition: Add 5 µL of the PDK1/Substrate mix to all wells. Incubate for 15 minutes at room temperature (RT) to allow the inhibitor to equilibrate with the kinase hinge region prior to ATP competition.

  • Reaction Initiation: Add 5 µL of the ATP Solution to initiate the phosphorylation event.

  • Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at RT[8]. This duration ensures steady-state kinetics while remaining within the linear range of substrate conversion (<20% depletion).

  • Quench & Detection: Add 10 µL of Detection Mix containing 20 mM EDTA, 2 nM Europium-labeled anti-phospho-Akt (Thr308) antibody, and 10 nM Streptavidin-XL665 (or AlexaFluor 647 tracer)[8][9].

  • Equilibration & Reading: Incubate for 60 minutes at RT to allow the FRET complex to fully assemble[8]. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or SpectraMax) using an excitation of 320 nm, a delay of 50 µs, and dual emission at 615 nm and 665 nm[7].

C. Data Interpretation & Quality Control

Calculate the HTRF Ratio = (Emission 665 nm / Emission 615 nm) × 10,000[7]. To validate the assay's trustworthiness, calculate the Z'-factor using the Max and Min activity controls. A Z'-factor ≥ 0.6 confirms a robust, high-fidelity assay capable of accurately resolving the IC₅₀ of the 2-anilino-pyrrolopyrimidine series.

Quantitative Data Summary

The following table contextualizes the expected biochemical and cellular potencies of 2-anilino-pyrrolopyrimidines relative to established reference standards, demonstrating the optimization of this scaffold for PDK1 inhibition[4][5].

CompoundChemical ScaffoldPDK1 Biochemical IC₅₀ (nM)Cellular Akt (pThr308) IC₅₀ (nM)Pharmacological Notes
BX-795 Aminopyrimidine11< 100Reference multi-kinase inhibitor[5]
BX-912 Aminopyrimidine26< 100Reference PDK1/Akt pathway inhibitor[5]
Compound 7b 2-Anilino-pyrrolopyrimidine~ 15~ 250Optimized C-4' substitution; high solubility[4]
Compound 7d 2-Anilino-pyrrolopyrimidine~ 8~ 180High binding affinity; improved ADME profile[4]

References

  • Indolinone based phosphoinositide-dependent kinase-1 (PDK1) inhibitors.
  • Selective 3-Phosphoinositide-Dependent Kinase 1 (PDK1)
  • Small-Molecule Inhibitors of PDK1, ResearchG
  • Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1, PubMed,
  • ChemInform Abstract: Synthesis and Biological Evaluation of Substituted 2-Anilino-7H-pyrrolopyrimidines as PDK1 Inhibitors, ResearchG
  • LanthaScreen Eu Kinase Binding Assay for PDK1 Overview, ThermoFisher,
  • PolarScreen™ PDK1 Threonine Kinase Assay Kit, Far Red Protocol, Thermo Fisher Scientific,
  • Development of High-Throughput TR-FRET and AlphaScreen Assays for Identification of Potent Inhibitors of PDK1, ResearchG
  • Understanding TR-FRET Assays: Protocols and the Role of Pl

Sources

Troubleshooting & Optimization

Improving aqueous solubility of 2-anilino-pyrimidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 2-Anilino-Pyrimidine Scaffolds

User Guide Overview

Topic: Improving Aqueous Solubility of 2-Anilino-Pyrimidine Compounds Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers. Objective: To provide actionable, mechanistic solutions for the "brick dust" solubility issues inherent to the 2-anilino-pyrimidine kinase inhibitor scaffold.

Introduction: The "Flatland" Problem

Q: Why are my 2-anilino-pyrimidine compounds consistently insoluble, despite having reasonable LogP values?

A: The issue is likely Crystal Lattice Energy , not just lipophilicity. The 2-anilino-pyrimidine core is a privileged scaffold in kinase inhibition (e.g., EGFR, CDK inhibitors) because it mimics the adenine ring of ATP. However, this scaffold is planar and highly symmetrical.

  • The Mechanism: These flat molecules stack efficiently in the solid state via

    
    -
    
    
    
    interactions, creating a stable crystal lattice with a high melting point (often >200°C).
  • The Consequence: According to the General Solubility Equation (GSE), solubility is driven by two factors: lipophilicity (LogP) and melting point (Crystal Lattice Energy).[1] Even if you lower LogP, the high energy required to break the crystal lattice prevents dissolution.

  • The Fix: You must disrupt the planarity or introduce ionization.

Module 1: Structural Modification (Lead Optimization)

Q: Where can I modify the scaffold to improve solubility without killing kinase potency?

A: You must map your molecule to the ATP-binding pocket. The 2-anilino-pyrimidine core typically binds to the hinge region .[2] You cannot modify the hinge-binding motif (the pyrimidine nitrogens and the aniline NH).

Strategy: The "Solvent Front" Approach Modify the regions pointing out of the pocket towards the solvent.

RegionModification StrategyMechanistic Benefit
Aniline Ring (C3/C4) Append flexible, basic heterocycles (e.g., N-methylpiperazine, morpholine).Introduces an ionizable center (

~8) and disrupts packing.
Pyrimidine C5 Introduce non-planar substituents (e.g., isopropyl, cyclopropyl)."Kinks" the molecule, lowering melting point (Tm).
Pyrimidine C6 Avoid large hydrophobic groups if possible; use small polar groups.Reduces overall lipophilicity.

Expert Insight: A classic example is Ceritinib . The addition of a piperidine tail solubilizes the rigid core. If your compound is neutral, appending a solubilizing tail linked via an ether or amide bond at the aniline para-position is the highest-yield strategy.

Module 2: Salt Selection & Solid State

Q: I tried an HCl salt, but it precipitated in my bioassay buffer. Why?

A: You are likely experiencing the Common Ion Effect . Bioassay buffers (like PBS) and biological fluids are high in chloride ions (~150 mM NaCl). If you use a Hydrochloride (HCl) salt, the excess


 in the buffer shifts the equilibrium back toward the undissociated salt or free base, causing precipitation.

Troubleshooting Protocol: Salt Screening Do not default to HCl. Screen counter-ions with different properties.

Recommended Counter-ions for 2-Anilino-Pyrimidines:

  • Mesylate (Methanesulfonate): Robust, often breaks crystal packing better than Cl.

  • Isethionate: Adds a hydroxyl group, enhancing hydrophilicity.

  • Tosylate: Good for crystallizing "greasy" amines but can be toxic; use for early non-GLP assays only.

Step-by-Step Salt Screen Protocol:

  • Dissolution: Dissolve 50 mg of free base in a minimal amount of acetone or methanol.

  • Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in the same solvent).

  • Precipitation:

    • Immediate solid: Filter and analyze (XRD/DSC).

    • No solid: Cool to 4°C or add an anti-solvent (e.g., diethyl ether or heptane).

  • Stability Test: Slurry the resulting salt in water for 24 hours. If it converts back to free base, the salt is too weak (disproportionation).

Module 3: Formulation Strategies (The "Rescue" Mission)

Q: My compound is already synthesized and I cannot change the structure. How do I dose it?

A: If chemical modification is off the table, you must use formulation to "hide" the hydrophobic surface area.

Strategy A: Cyclodextrin Complexation 2-anilino-pyrimidines often fit well into Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.

Protocol: Preparing a 20% HP-


-CD Formulation 
  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD in 80mL of Water for Injection (WFI). Stir until clear.
    
  • Acidification (Critical Step): 2-anilino-pyrimidines are weak bases (

    
     ~3-5). They dissolve better at low pH. Adjust vehicle pH to 4.0 using 1N HCl.
    
  • Compound Addition: Add your compound slowly while vortexing.

  • Equilibration: Sonicate for 30 minutes. If not dissolved, stir overnight at RT.

  • pH Readjustment: Once dissolved, slowly adjust pH back to 6.0-7.0 (if tolerated) or keep acidic for oral gavage.

  • Filtration: Pass through a 0.22

    
     PVDF filter.
    

Strategy B: Amorphous Solid Dispersion (ASD) For "brick dust" compounds, preventing crystallization is key.

  • Technique: Spray drying or Hot Melt Extrusion.

  • Polymers: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA.

  • Mechanism: The polymer creates a "frozen" solution, keeping the drug in a high-energy amorphous state that dissolves rapidly upon contact with water.

Module 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for optimizing solubility, distinguishing between early discovery (Lead Opt) and late-stage (Formulation) phases.

SolubilityOptimization Start Solubility Issue Detected (2-Anilino-Pyrimidine) CheckStage Development Stage? Start->CheckStage LeadOpt Lead Optimization (Can modify structure) CheckStage->LeadOpt Early Discovery FixedCand Candidate Fixed (Cannot modify structure) CheckStage->FixedCand Late Stage ModPlanarity Disrupt Planarity (Add sp3 centers at C5/C6) LeadOpt->ModPlanarity AddPolar Add Solubilizing Tail (Morpholine/Piperazine at Aniline) LeadOpt->AddPolar SaltScreen Salt Screening (Avoid HCl if Common Ion effect) FixedCand->SaltScreen CheckPotency Retains Kinase Potency? ModPlanarity->CheckPotency AddPolar->CheckPotency CheckPotency->LeadOpt No (Retry) Success Solubility > 50 µM (Proceed to Bioassay) CheckPotency->Success Yes Formulation Formulation Strategy SaltScreen->Formulation Salts fail/unstable SaltScreen->Success Stable Salt Found Cyclodextrin Complexation (HP-beta-CD) Formulation->Cyclodextrin IV/Oral Solution Cosolvent Co-solvents (PEG400 / Labrasol) Formulation->Cosolvent Early PK Cyclodextrin->Success Cosolvent->Success

Figure 1: Decision matrix for overcoming solubility limitations in 2-anilino-pyrimidine drug discovery, separating structural modification pathways from formulation interventions.

FAQ: Troubleshooting Common Assay Issues

Q: My compound precipitates when I dilute my DMSO stock into the assay buffer. How do I fix this? A: This is "DMSO Shock." The rapid change in solvent polarity forces the hydrophobic compound out of solution.

  • Fix 1: Serial Dilution in Buffer. Do not jump from 100% DMSO to 1% DMSO in one step. Perform intermediate dilutions (e.g., 100%

    
     50% 
    
    
    
    10%
    
    
    1%).
  • Fix 2: Increase BSA. Bovine Serum Albumin (BSA) in the buffer can bind and solubilize hydrophobic molecules, preventing precipitation. Ensure your assay buffer has at least 0.1% BSA.

Q: What is the target solubility I should aim for? A:

  • Enzymatic Assays:

    
     (kinetic solubility).
    
  • Cell-based Assays:

    
     (to ensure 
    
    
    
    is valid).
  • In Vivo PK:

    
     (thermodynamic solubility) or sufficient to support the intended dose (e.g., 10 mg/kg).
    

References

  • BenchChem. (2025).[3][4][5] Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Retrieved from

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors.[6] Retrieved from

  • National Institutes of Health (NIH). (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy.[2] Retrieved from

  • ResearchGate. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives.[7] Retrieved from

  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Retrieved from

Sources

Strategies to enhance oral bioavailability of 2-anilino-pyrimidine inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Drug Development Scientist) From: Senior Application Scientist, Bioavailability Optimization Unit Subject: Ticket #2AP-wm98: Troubleshooting Oral Bioavailability for 2-Anilino-pyrimidine Scaffolds

Hello,

I understand you are encountering low oral exposure (


) with your 2-anilino-pyrimidine (2-AP) lead series. This is a classic "high-value, high-maintenance" scaffold. While it serves as the backbone for blockbuster drugs like Osimertinib , Imatinib , and Palbociclib , it suffers from two inherent flaws:[1]
  • "Brick Dust" Behavior: The planar H-bond donor/acceptor motif creates high lattice energy (high melting point), limiting solubility.

  • Metabolic Liability: The electron-rich aniline ring is a magnet for CYP450 oxidation.

Below is your technical troubleshooting guide. I have moved away from generic advice to focus specifically on the physicochemical idiosyncrasies of the 2-AP class.

Module 1: The "Brick Dust" Error (Solubility)

Diagnosis: If your compound has a Melting Point (


) 

C and LogP

, but solubility is

in FaSSIF, you are dealing with a "Brick Dust" molecule. The crystal lattice is too stable to break apart in GI fluids.

Troubleshooting Steps:

Strategy Mechanism Specific Action for 2-AP Scaffold
Symmetry Breaking Reduces Lattice Energy (

)
Introduce a methyl group at the C5-position of the pyrimidine. This creates a "twist" between the pyrimidine and aniline rings, disrupting planar stacking without destroying the hinge-binding H-bonds.
Solubilizing Tails Increases HydrationAppend a N-methylpiperazine or morpholine moiety via an ether or amide linker at the aniline para-position. This is the "Osimertinib trick" (uses a specific indole/amine tail).
Masking H-Bonds Reduces Intermolecular ForcesMethylate the aniline nitrogen. Warning: This often kills potency as this NH is usually the H-bond donor to the kinase hinge region (e.g., Met790 in EGFR). Only do this if docking confirms the NH is non-essential.

Protocol: Thermodynamic Solubility Assessment (The "Gold Standard") Do not rely on kinetic solubility (DMSO stock) for 2-APs; it creates supersaturated false positives.

  • Weigh 1-2 mg of solid compound into a vial.

  • Add pH 6.5 FaSSIF (Fasted State Simulated Intestinal Fluid).

  • Shake at 37°C for 24 hours (equilibrium is slow for high

    
     compounds).
    
  • Filter (0.22

    
     PVDF) and analyze via HPLC-UV.
    
  • Pass Criteria:

    
    .
    

Module 2: The "First Pass" Trap (Metabolic Stability)

Diagnosis: If Solubility is acceptable but Oral Bioavailability (


) is 

, check your Intrinsic Clearance (

). The aniline ring in your scaffold is prone to hydroxylation and N-dealkylation.

Visualizing the Optimization Workflow:

ChemicalOptimization Start Lead Compound (Low Bioavailability) CheckMP Check Melting Point (>220°C?) Start->CheckMP BrickDust Issue: Brick Dust (Lattice Energy) CheckMP->BrickDust Yes GreaseBall Issue: Grease Ball (Lipophilicity) CheckMP->GreaseBall No Mod1 Add Solubilizing Tail (Morpholine/Piperazine) BrickDust->Mod1 Disrupt Packing Mod2 Block Metabolic Hotspots (Fluorine on Aniline) GreaseBall->Mod2 Reduce LogP Test Test Microsomal Stability Mod1->Test Mod2->Test Test->Mod2 High Clearance Final Optimized Candidate Test->Final T1/2 > 60 min

Figure 1: Decision logic for structural modification of 2-anilino-pyrimidine inhibitors based on physicochemical properties.

Specific Fixes for 2-AP Metabolism:

  • Fluorination: Place a Fluorine atom at the para-position of the aniline if unoccupied, or ortho-position. This blocks CYP oxidation and lowers electron density of the ring.

  • Scaffold Hopping: If the aniline is too labile, replace the phenyl ring with a pyridine or pyrazole . This reduces lipophilicity (LogD) and improves metabolic stability (seen in Mer/c-Met dual inhibitors).

Module 3: Formulation Rescue (When Chemistry is Locked)

If you cannot change the molecule, you must change the environment.

FAQ: Why is my compound precipitating in the small intestine?

  • Answer: 2-anilino-pyrimidines are weak bases (

    
    ). They dissolve well in the stomach (pH 1.2) but precipitate rapidly upon entering the small intestine (pH 6.8). This is the "pH-dependent solubility gap."
    

The Salt Strategy: Why Mesylate? For this scaffold, Mesylate (Methanesulfonate) is the industry standard (e.g., Osimertinib Mesylate).[1]

  • Why? The pyrimidine nitrogen is a weak base. Weak acids (tartrate, citrate) may not protonate it sufficiently to form a stable salt. Methanesulfonic acid is a strong acid (

    
    ), ensuring complete protonation and a stable crystal lattice that wets easily.[1]
    

Protocol: Salt Screening for 2-AP

  • Selection: Screen Strong Acids (HCl, Mesylate, Sulfate) vs. Counter-ions (Tosylate).[1]

  • Solvent: Use Acetone/Water or Ethanol.

  • Stress Test: Expose the salt to high humidity (75% RH). HCl salts of 2-APs are often hygroscopic (absorb water), making them poor for tablets. Mesylates are typically non-hygroscopic.

Formulation Decision Tree:

FormulationStrategy Start Clinical Candidate (Fixed Structure) CheckSol Solubility Limited? Start->CheckSol Decision Is Delta pKa > 2? CheckSol->Decision SaltScreen Salt Screen (Target: Mesylate/Tosylate) Result1 Stable Salt Form SaltScreen->Result1 ASDScreen Amorphous Solid Dispersion (HPMC-AS / PVPVA) Result2 Spray Dried Dispersion ASDScreen->Result2 Decision->SaltScreen Yes (Basic pKa > 3) Decision->ASDScreen No (Very Weak Base)

Figure 2: Workflow for selecting the appropriate formulation strategy. 2-APs typically follow the "Salt Screen" path due to the basic pyrimidine nitrogen.

References

  • Cross, D. A., et al. (2014).[1] "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer."[1] Cancer Discovery. (Describes the design of Osimertinib, including the solubilizing indole/amine tail). Link

  • Finlay, M. R. V., et al. (2014).[1] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry. (Details the SAR and mesylate salt selection). Link

  • Cui, J., et al. (2025).[1] "Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability." Molecules. (Recent example of structural optimization for metabolic stability). Link

  • Williams, H. D., et al. (2013).[1] "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews. (The authoritative guide on "Brick Dust" vs. "Grease Ball" classification). Link

  • FDA Access Data. (2024). "Draft Guidance on Osimertinib Mesylate." (Highlights the regulatory focus on dissolution testing for this class). Link

Sources

2-Anilinopyrimidine Kinase Inhibitor Optimization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry & Assay Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals actively optimizing 2-anilinopyrimidine-based kinase inhibitors. Below, you will find field-proven strategies to diagnose, mitigate, and validate off-target kinase activity.

Part 1: Core Principles & Diagnostic FAQs

Q: My lead 2-anilinopyrimidine compound demonstrates high potency against my target but exhibits broad kinome promiscuity in our biochemical panels. What is the structural basis for this off-target activity?

A: The 2-anilinopyrimidine core is a "privileged scaffold" that acts as a highly effective adenine mimetic. It typically forms two critical hydrogen bonds with the backbone amides of the highly conserved hinge region of the kinase (e.g., Met1199 in ALK, Met793 in EGFR)[1]. Because the ATP-binding pocket is structurally conserved across the >500 members of the human kinome, relying solely on hinge-binding interactions inevitably drives promiscuity[2].

To mitigate this, your optimization strategy must shift from maximizing ATP-competitive affinity to exploiting non-conserved topological features (selectivity filters) within the kinase active site[3]. If your compound is hitting everything, it means the molecule is too flexible or too small, allowing it to adapt to the minor variations of different ATP pockets.

G A 2-Anilinopyrimidine Core B Hinge Region Binding (Conserved Met/Cys) A->B Forms 2 H-bonds C ATP-Binding Pocket (Highly Conserved) B->C Anchors in D Broad Kinome Promiscuity (Off-Target Toxicity) C->D Leads to E Selectivity Filters (Sterics, Covalent, Allosteric) D->E Requires F Targeted Kinase Inhibition E->F Achieves

Structural logic of 2-anilinopyrimidine promiscuity and selectivity filter intervention.

Part 2: Troubleshooting Structural Optimization Strategies

Q: We are attempting to engineer selectivity into our pan-kinase 2-anilinopyrimidine. What are the most reliable medicinal chemistry strategies to reduce off-target binding?

A: To weed out off-target effects, you must implement structural modifications that penalize binding to off-target kinases while maintaining or enhancing affinity for your target. Field-proven strategies include:

  • Targeted Covalent Inhibition (TCI): Equip the 2-anilinopyrimidine core with a weakly electrophilic warhead (e.g., an acrylamide) positioned to undergo a Michael addition with a non-conserved, nucleophilic cysteine residue near the ATP pocket[4]. For example, osimertinib achieves high selectivity for mutant EGFR by covalently binding Cys797, a residue present in only a fraction of the kinome[5].

  • Exploiting the Gatekeeper Residue: Approximately 20% of kinases possess a "small" gatekeeper residue (e.g., Threonine). Introducing a bulky substituent (e.g., an ortho-methoxy or iso-propoxy group on the aniline ring) creates a severe steric clash with kinases possessing "large" gatekeepers (e.g., Phenylalanine or Methionine), effectively filtering out a massive portion of the kinome[3].

  • Atropisomeric Locking: By adding a bulky atom (like a single chlorine) to restrict the rotational freedom of the molecule, you can lock the 2-anilinopyrimidine into a specific atropisomeric conformation (right-handed or left-handed). This rigidification prevents the molecule from adopting the varied conformations required to bind multiple different kinases, thereby narrowing its selectivity profile[6].

Quantitative Data: Selectivity Metrics of Representative 2-Anilinopyrimidines
Compound / ScaffoldPrimary TargetTarget PotencyKey Off-TargetOff-Target PotencySelectivity Strategy
Brigatinib ALKIC50 = 0.62 nMIGF1R~11-fold lower potencyDimethylphosphine oxide H-bonding[1]
Compound 83 CDK4Ki = 4 nMCDK2>250-fold selectivityCyclopentyl monosubstitution (Sterics)[7]
Dianilinopyrimidine 2 VEGFR-2IC50 = 18 nMc-MetWeak/InactiveUrea moiety modification[8]
Osimertinib EGFR (T790M)High PotencyWT EGFR / ITKReduced bindingCovalent targeting of front-pocket Cys797[5]

Part 3: Assay & Protocol Troubleshooting

Q: Our biochemical kinome profiling shows excellent selectivity, but we are observing unexpected off-target toxicity in our cellular assays. How do we accurately identify the cellular off-targets of our covalent 2-anilinopyrimidine?

A: Biochemical assays often fail to recapitulate the complex intracellular environment. High intracellular ATP concentrations (1-5 mM) easily outcompete reversible Type I inhibitors, shifting the apparent IC50. Furthermore, kinases may exist in different activation states or multiprotein complexes in living cells.

If you are developing a covalent 2-anilinopyrimidine, the gold standard for resolving this discrepancy is Activity-Based Protein Profiling (ABPP) / Chemoproteomics [9]. This self-validating system allows you to identify exactly which proteins your compound is covalently modifying in living cells, as the stringent washing steps remove any non-covalent background noise.

G N1 1. Live Cell Incubation (Alkyne-Probe) N2 2. Cell Lysis & Protein Extraction N1->N2 N3 3. Click Chemistry (Biotinylation) N2->N3 N4 4. Streptavidin Enrichment N3->N4 N5 5. LC-MS/MS Proteomics N4->N5 N6 6. Off-Target Identification N5->N6

Step-by-step chemoproteomic workflow for identifying cellular off-targets of covalent inhibitors.

Step-by-Step Methodology: Chemoproteomic Target Engagement for Covalent Inhibitors
  • Probe Synthesis: Synthesize an alkyne-tagged analogue of your covalent 2-anilinopyrimidine lead. Ensure the alkyne tag is placed at a solvent-exposed region so it does not sterically hinder the pharmacophore's entry into the ATP pocket.

  • In Situ Labeling: Incubate live cells (e.g., your target cancer cell line) with the alkyne-probe at physiologically relevant concentrations (e.g., 0.1 - 1.0 μM) for 1-4 hours to allow covalent bond formation[9].

  • Cell Lysis & Protein Extraction: Harvest the cells, wash extensively with cold PBS to remove unbound probe, and lyse using a mild detergent buffer (e.g., 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Click Chemistry (CuAAC): Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition to attach a biotin-azide reporter to the alkyne-tagged proteins in the lysate.

    • Reaction Mix: 1 mM CuSO4, 1 mM TCEP, 100 μM TBTA, 100 μM biotin-azide. React for 1 hour at room temperature[9].

  • Enrichment & Stringent Washing: Precipitate the proteins (e.g., via methanol/chloroform extraction) to remove excess click reagents. Resuspend and incubate with streptavidin-agarose beads to enrich the biotinylated (probe-bound) proteins. Wash the beads stringently using SDS and urea buffers. Causality note: This harsh washing is the self-validating step of the protocol; it strips away all non-covalently bound proteins, ensuring only true covalent off-targets remain.

  • On-Bead Digestion & LC-MS/MS: Perform tryptic digestion of the enriched proteins directly on the beads. Analyze the resulting peptides via quantitative LC-MS/MS to identify the specific off-target kinases and the exact cysteine residues modified[9].

References
  • "New technique improves the selectivity of kinase inhibitors" - Drug Target Review. 6

  • "Selectivity assessment of kinase inhibitors: Strategies and challenges" - ResearchGate. 2

  • "Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective" - Taylor & Francis. 3

  • "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation" - ACS Publications. 7

  • "Selective mechanisms and molecular design of 2,4 Diarylaminopyrimidines as ALK inhibitors" - ScienceDirect. 1

  • "Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity" - PMC. 8

  • "A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors" - Genes & Cancer. 9

  • "Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs)" - PubMed. 4

  • "Covalent Kinase Inhibitors: An Overview" - ResearchGate.5

Sources

Technical Support Center: Overcoming Acquired Resistance to 2-Anilino-Pyrimidine Agents

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D., Oncology R&D) Ticket Topic: Troubleshooting Acquired Resistance in EGFR-Mutant Models Reference Scaffold: 3rd-Generation EGFR TKIs (e.g., Osimertinib, WZ4002, Rociletinib)

Core Directive & Scope

Welcome to the Technical Support Center. You are likely here because your high-fidelity cancer models—specifically those driven by EGFR T790M—have stopped responding to third-generation 2-anilino-pyrimidine inhibitors like Osimertinib or WZ4002 .

This guide addresses the 2-anilino-pyrimidine scaffold's specific failure modes. These agents rely on a critical Michael acceptor (often an acrylamide group) to form a covalent bond with Cysteine 797 (C797) in the EGFR ATP-binding pocket. When this mechanism fails, or when the cell rewires its signaling, you face "acquired resistance."

Below is your troubleshooting roadmap, structured as a Tiered Support System.

Diagnostic Triage (Tier 1 Support)

Q: My cell line (e.g., H1975) is no longer sensitive to Osimertinib. How do I categorize the resistance mechanism?

A: Do not guess. You must distinguish between On-Target (EGFR mutation) and Off-Target (Bypass signaling) resistance immediately. Use this diagnostic workflow:

  • Genomic Sequencing (NGS/Sanger): Sequence Exon 20 of EGFR.

    • Look for:C797S (Cysteine to Serine). This is the "Achilles' heel" of 2-anilino-pyrimidines, preventing the covalent bond.

  • Copy Number Variation (CNV) Analysis:

    • Look for:MET amplification or HER2 amplification .

  • Protein Analysis (Western Blot):

    • Check: Phospho-EGFR (Y1068), Phospho-MET, Phospho-ERK, and Phospho-AKT.

    • Result: If pEGFR is inhibited but pERK/pAKT remain high, you have a Bypass Track issue.

Visualization: Diagnostic Workflow

DiagnosticWorkflow Start Loss of Drug Sensitivity (IC50 Shift > 10x) Step1 Step 1: Targeted Sequencing (EGFR Exon 20) Start->Step1 Result1 Mutation Found: C797S / C797G Step1->Result1 On-Target Result2 No EGFR Mutation Step1->Result2 Wild Type Step2 Step 2: Western Blot / FISH Result2->Step2 Result3 High p-MET or MET Gene Amp Step2->Result3 MET Driven Result4 High p-HER2 or HER2 Gene Amp Step2->Result4 HER2 Driven Result5 SCLC Transformation (Loss of RB1, High SYP) Step2->Result5 Phenotypic

Caption: Figure 1. Decision tree for categorizing resistance mechanisms in 2-anilino-pyrimidine treated cells.

On-Target Troubleshooting (Tier 2 Support)

Q: I confirmed the C797S mutation. Why does this single point mutation render the drug useless?

A: The 2-anilino-pyrimidine agents are covalent inhibitors . They require the thiol group (-SH) of Cysteine 797 to attack the drug's acrylamide warhead.

  • The Glitch: The C797S mutation replaces the Thiol (-SH) with a Hydroxyl (-OH). The hydroxyl group is a poor nucleophile for this reaction, preventing the covalent bond. The drug becomes a reversible binder with significantly lower affinity (100-1000x loss in potency) [1].

Q: How do I overcome C797S-mediated resistance?

A: You have three primary experimental strategies:

StrategyMechanismKey Reagents/Drugs
4th Gen Allosteric Inhibitors Binds to a pocket away from the ATP site, causing a conformational change that prevents dimerization.EAI045 (requires Cetuximab), JBJ-04-125-02 [2].[1]
"Trans" Combination If T790M and C797S are on different alleles (in trans), a combination of 1st and 3rd gen inhibitors can work.[2][3]Osimertinib + Gefitinib . (Note: Only works if alleles are in trans).
ALK/EGFR Cross-over Certain ALK inhibitors with 2-anilino-pyrimidine cores have shown activity against C797S when combined with anti-EGFR antibodies.Brigatinib + Cetuximab [3].[1]

Bypass Track Troubleshooting (Tier 3 Support)

Q: My sequencing is negative for C797S, but p-MET is elevated. What is happening?

A: This is MET Amplification , the most common off-target resistance mechanism (approx. 15% of cases).[4] The cell has bypassed the blocked EGFR receptor and is using the MET receptor to drive downstream PI3K/AKT and MAPK signaling.

  • The Fix: You must block both nodes. Monotherapy will fail.

  • Protocol: Combine Osimertinib with a highly selective MET inhibitor (e.g., Savolitinib , Tepotinib , or Capmatinib ).

Visualization: Bypass Signaling

BypassSignaling EGFR EGFR (Blocked) PI3K PI3K / AKT EGFR->PI3K Inhibited MAPK RAS / MAPK EGFR->MAPK Inhibited MET MET (Amplified) MET->PI3K MET->MAPK Survival Cell Survival PI3K->Survival MAPK->Survival

Caption: Figure 2. MET amplification restores downstream signaling (PI3K/MAPK) despite effective EGFR inhibition.

Experimental Protocols (The "How-To")

Protocol A: Generating Acquired Resistance Models

Do not rush this. Rapid escalation leads to multi-drug resistance (MDR) pumps rather than specific kinase mutations.

  • Seed: Plate parental cells (e.g., H1975) at 30% confluence.

  • Initial Exposure: Treat with IC20 concentration of the 2-anilino-pyrimidine (e.g., 10 nM Osimertinib).

  • Adaptation: Refresh media every 3 days. Wait for cells to regain normal growth rates (usually 2-3 weeks).

  • Escalation: Increase concentration by 50-100% (e.g., to 20 nM).

  • Cycle: Repeat until cells grow robustly at clinically relevant concentrations (e.g., 1-2 µM).

  • Validation: Perform an IC50 curve. A shift of >10-fold confirms resistance.[5]

Protocol B: The "Washout" Assay (Verifying Covalency)

Use this to confirm if your drug has lost its covalent binding ability (e.g., due to C797S).

  • Treat: Incubate cells with the inhibitor (100 nM) for 1 hour.

  • Wash:

    • Group A: Wash 3x with PBS and replace with drug-free media (Washout).

    • Group B: Do not wash; keep drug in media (Continuous).

  • Incubate: Wait 8 hours.

  • Lysis & Blot: Analyze pEGFR levels.

    • Interpretation: If the drug is covalent (and working), pEGFR should remain inhibited in the Washout group (permanent bond). If pEGFR signal returns in the Washout group but stays low in the Continuous group, the drug is acting reversibly (indicating C797S mutation or loss of covalent efficacy) [4].

Data Summary: Resistance Profiles

Resistance TypeBiomarkerFrequency (2nd Line Osi)Recommended Intervention
On-Target EGFR C797S10-26%4th Gen TKI or Brigatinib+Cetuximab
Bypass MET Amplification15-20%Osimertinib + Savolitinib
Bypass HER2 Amplification5%Osimertinib + T-DM1 or T-DXd
Phenotypic SCLC Transformation4-10%Platinum-based chemotherapy

References

  • Thress, K. S., et al. (2015). "Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring T790M." Nature Medicine. Link

  • Jia, Y., et al. (2016). "Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors." Nature. Link

  • Uchibori, K., et al. (2017). "Brigatinib combined with anti-EGFR antibody overcomes osimertinib resistance in EGFR-mutated non-small-cell lung cancer." Nature Communications. Link

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences. Link

Sources

Optimizing reaction conditions for pyrimidine ring formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a curated troubleshooting database designed to optimize your pyrimidine ring formation workflows. This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-stakes drug discovery and organic synthesis.

Quick Navigation: Select Your Issue

ModuleCore Reaction TypeCommon Symptoms
A The Biginelli Reaction (3-Component)Low yield with aliphatic aldehydes; Fluorescent byproducts; Aromatization failure.
B Condensation Protocols (Amidine + 1,3-Dicarbonyl)Regioselectivity errors; Incomplete cyclization; "Sticky" crude products.
C Advanced Optimization Microwave scaling; Green solvent selection; Catalyst deactivation.

Module A: The Biginelli Reaction (Multicomponent Assembly)

Context: The Biginelli reaction typically yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] If your target is a fully aromatic pyrimidine, an oxidation step is required.

Ticket #101: Low Yields with Aliphatic Aldehydes

User Report: "My reaction works perfectly with benzaldehyde (>80% yield), but when I switch to valeraldehyde or other aliphatic aldehydes, yields drop to <30% and I see decomposition."

Root Cause Analysis: Aliphatic aldehydes are less stable and more prone to aldol condensation side reactions than their aromatic counterparts. In standard acidic ethanol conditions, the sensitive aliphatic aldehyde degrades before the "intercepting" nucleophilic attack by urea/thiourea can occur.

Resolution Protocol:

  • Switch Catalyst: Abandon simple Brønsted acids (HCl/H₂SO₄). Switch to a Lewis Acid catalyst which stabilizes the imine intermediate without promoting aldol self-condensation.

    • Recommended: Ytterbium Triflate [

      
      ] at 5-10 mol% or Indium Chloride [
      
      
      
      ].
  • Solvent Modification: Use a solvent-free protocol or a minimal amount of acetonitrile. Ethanol often promotes solvolysis of aliphatic intermediates.

  • Stepwise Addition: Do not mix all three components at once. Pre-mix the aldehyde and urea with the catalyst for 15 minutes to form the

    
    -acyliminium ion intermediate before adding the 
    
    
    
    -ketoester.
Ticket #102: The "Hantzsch" Contamination (Fluorescent Impurity)

User Report: "My product has a strong yellow fluorescence and the NMR shows extra alkyl peaks. Recrystallization isn't cleaning it."

Root Cause Analysis: You are inadvertently running a Hantzsch Dihydropyridine Synthesis . This occurs when the reaction temperature is too high or the urea decomposes to ammonia.[2] Two equivalents of the


-ketoester react with the aldehyde and the liberated ammonia, bypassing the urea incorporation.

Resolution Protocol:

  • Temperature Control: Cap your reaction temperature at 80°C. Hantzsch pathways are kinetically favored at >100°C.

  • Stoichiometry Check: Ensure a slight excess of Urea (1.2 - 1.5 equiv) to compensate for thermal decomposition.

  • Purification: Wash the crude solid with cold methanol. Hantzsch pyridines are generally more soluble in alcohols than the target DHPMs.

Ticket #103: Oxidation to Aromatic Pyrimidine Fails

User Report: "I have the DHPM, but I need the fully aromatic pyrimidine. DDQ is too expensive for scale-up, and


 is messy."

Resolution Protocol: Use a PCC (Pyridinium Chlorochromate) or Microwave-Assisted Persulfate method.

  • Protocol A (Thermal): Dissolve DHPM in DCM. Add 1.5 equiv PCC. Stir at room temperature for 2-4 hours. Filter through a celite pad.

  • Protocol B (Green/Microwave): Suspend DHPM in 50% aqueous acetonitrile. Add 1.2 equiv

    
     (Potassium Persulfate). Irradiate at 100°C for 10 minutes. This is often quantitative.
    

Module B: Condensation Strategies (Amidine + 1,3-Dicarbonyl)

Context: This is the "Pinner-like" approach for direct aromatic pyrimidine synthesis.

Ticket #201: Regioselectivity Issues (Wrong Isomer Formed)

User Report: "I am reacting a substituted amidine with an unsymmetrical 1,3-diketone. I am getting a 60:40 mixture of regioisomers. How do I direct the cyclization?"

Root Cause Analysis: The regioselectivity is governed by the competition between the nucleophilic nitrogen of the amidine and the electrophilic carbonyls of the diketone. Hard/Soft Acid Base (HSAB) theory applies here.

Resolution Protocol:

  • Steric Steering: Increase the steric bulk of the R-group on the diketone side you do not want to react first.

  • Solvent Switch (The "Dipole Flip"):

    • Non-polar/Protic (Dioxane/Ethanol): Favors thermodynamic control.

    • Polar Aprotic (DMSO): Can alter the tautomeric ratio of the amidine, occasionally reversing selectivity.

  • pH Adjustment: If using guanidine, running the reaction in a buffered carbonate solution (pH ~9) vs. a strong alkoxide base (pH >12) can shift the nucleophilicity of the nitrogen centers.

Ticket #202: Reaction Stalls at Intermediate (Incomplete Cyclization)

User Report: "LCMS shows the mass of the linear intermediate (open chain), but the ring won't close."

Root Cause Analysis: The initial condensation (C=N bond formation) has occurred, but the elimination of water (dehydration) to aromatize is energetically unfavorable under your current conditions.

Resolution Protocol:

  • Dean-Stark Trap: If running thermally in toluene, you must physically remove water to drive the equilibrium.

  • Acid Catalyst Spike: Add 5 mol%

    
    -TsOH (p-Toluenesulfonic acid) to the mixture to catalyze the dehydration step.
    
  • Microwave Force: Transfer to a microwave vial. Heat to 140°C for 10 minutes in ethanol. The superheating effect overcomes the activation energy barrier for ring closure.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for selecting the correct optimization path based on your starting materials and observed byproducts.

PyrimidineOptimization Start START: Define Target TargetType Is Target DHPM or Aromatic? Start->TargetType DHPM Target: Dihydropyrimidine (Biginelli) TargetType->DHPM DHPM AromaticTarget Target: Aromatic Pyrimidine TargetType->AromaticTarget Aromatic AldehydeType Aldehyde Type? DHPM->AldehydeType Aliphatic Aliphatic AldehydeType->Aliphatic Aromatic Aromatic AldehydeType->Aromatic IssueYield Issue: Low Yield? Aliphatic->IssueYield IssueFluoro Issue: Fluorescent Product? Aromatic->IssueFluoro SolnLewis Soln: Use Yb(OTf)3 & Stepwise Addition IssueYield->SolnLewis SolnHantzsch Soln: Lower Temp (<80°C) Increase Urea Ratio IssueFluoro->SolnHantzsch Route Route Selection AromaticTarget->Route Oxidation Via DHPM Oxidation Route->Oxidation Condensation Via Amidine Condensation Route->Condensation OxMethod Use PCC (Thermal) or K2S2O8 (Microwave) Oxidation->OxMethod RegioIssue Issue: Regio-isomers? Condensation->RegioIssue SolnRegio Soln: Switch Solvent (DMSO vs Dioxane) RegioIssue->SolnRegio

Caption: Decision matrix for pyrimidine synthesis optimization, distinguishing between DHPM stabilization and aromatic ring formation strategies.

Module C: Experimental Data & Protocols

Comparative Catalyst Performance (Aliphatic Biginelli)

Data derived from optimization of valeraldehyde + ethyl acetoacetate + urea.

EntryCatalystSolventTemp (°C)Yield (%)Notes
1HCl (conc.)EtOH8035%Significant byproduct formation.
2

-TsOH
Toluene11042%Dean-Stark used; some decomposition.
3

(5 mol%)
Solvent-free 100 92% Cleanest reaction profile.
4

(10 mol%)
MeCN8085%Good alternative to Ytterbium.
Standard Operating Procedure: Microwave-Assisted Synthesis

For the rapid synthesis of 2-amino-4-arylpyrimidines.

  • Preparation: In a 10 mL microwave process vial, combine:

    • Aryl aldehyde (1.0 mmol)

    • Guanidine nitrate (1.5 mmol)

    • Ethyl cyanoacetate (1.0 mmol)

    • 
       (2.0 mmol)
      
    • Ethanol (2 mL) or Water (2 mL) for green compliance.

  • Irradiation: Seal the vial. Set microwave parameters:

    • Temperature: 150°C[4]

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High[5]

  • Work-up: Cool to room temperature. Pour mixture onto crushed ice. The solid precipitate is the pyrimidine. Filter and wash with cold water/ethanol (9:1).

  • Validation: Check TLC (EtOAc/Hexane 1:1). If multiple spots appear, recrystallize from DMF/Ethanol.

References

  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Ma, Y., et al. (2021).[6] "Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N,N-Dimethylaminoethanol."[6] The Journal of Organic Chemistry, 86, 13734-13743.[6] Link

  • Chitra, S., & Paul, K. (2008). "An Efficacious Protocol for the Oxidation of 3,4-Dihydropyrimidin-2(1H)-ones using Pyridinium Chlorochromate." Australian Journal of Chemistry, 61(11), 897-900. Link

  • Sousa, J. L., et al. (2014). "On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds." Current Organic Chemistry, 18(23). Link

  • BenchChem Technical Support. (2025). "Optimization of Pyrimidine Synthesis: Catalyst Loading and Temperature." BenchChem Technical Guides. Link

Sources

Technical Support Center: Purification of 2-Anilino-4-Hydroxypyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Isolation, Purification, and Troubleshooting of Amphoteric Heterocycles Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Technical Overview

Welcome to the technical support hub for 2-anilino-4-hydroxypyrimidine intermediates. These scaffolds are critical in the synthesis of kinase inhibitors (e.g., CDK, EGFR inhibitors like Pazopanib analogs).

The Central Challenge: These compounds exhibit tautomeric ambiguity and amphoteric solubility .

  • Tautomerism: They exist in equilibrium between the 4-hydroxy (enol) and 4(3H)-one (keto) forms. In the solid state, the keto form often predominates, leading to high melting points and poor solubility in non-polar solvents.

  • Amphoterism: The molecule contains a weakly acidic proton (NH/OH, pKa ~9–10) and a basic pyrimidine nitrogen (pKa ~4–5).

Implication for Purification: You cannot treat this simply as a standard organic base. The most effective purification strategy exploits the "Isoelectric Precipitation Window" —a specific pH range where the molecule is neutral and least soluble.

Troubleshooting Modules

Ticket #001: "My product precipitates as a sticky gum/oil instead of a solid."

Diagnosis: This is the most common issue during the acidification of the reaction mixture (usually from a basic condensation of phenylguanidine and a


-keto ester).
  • Cause A: Rapid acidification traps solvent and impurities (guanidine salts) inside the lattice.

  • Cause B: Presence of unreacted

    
    -keto ester acting as a plasticizer.
    
  • Cause C: Temperature is above the "oiling out" threshold during precipitation.

The Protocol: Controlled Isoelectric Precipitation

Do not simply dump acid into your reaction mixture. Follow this controlled neutralization workflow.

precipitation_protocol start Alkaline Reaction Mixture (pH > 12, Soluble) step1 1. Cool to 0-5°C (Critical for crystallization) start->step1 step2 2. Slow Acidification (HCl/AcOH) to pH ~8.0 step1->step2 check Is precipitate forming? step2->check seed Add Seed Crystal or Scratch Glass check->seed No (Oil/Clear) continue 3. Continue Acidification to pH 6.0 - 7.0 check->continue Yes (Turbid) seed->continue digest 4. Digestion (Ostwald Ripening) Stir 1h at RT, then cool continue->digest filter Filter & Wash (Water -> Cold EtOH) digest->filter

Figure 1: Logic flow for preventing "oiling out" during workup.

Corrective Action:

  • Dilution: Before acidifying, dilute the reaction mixture with water (2x volume). This solubilizes inorganic salts that might coprecipitate.

  • The "Dropwise" Rule: Add 6N HCl dropwise. Monitor pH.

  • The Pause: Stop at pH 8. If oil forms, stop stirring and let it settle. If it solidifies, crush it and continue. If it remains oil, add a seed crystal or sonicate.

  • Final pH: Target pH 6–7. Going too low (pH < 2) will protonate the pyrimidine nitrogen and redissolve your product.

Ticket #002: "The product has a persistent pink/brown discoloration."

Diagnosis: This is caused by the oxidation of the anilino moiety.[1] Anilines are electron-rich and prone to aerial oxidation, forming quinoid-like colored impurities even at trace levels (ppm).

The Protocol: Reductive Wash & Carbon Polishing

Standard recrystallization often fails to remove these colored impurities because they co-crystallize with the product due to similar pi-stacking capabilities.

Step-by-Step Solution:

  • Dissolution: Dissolve crude solid in hot solvent (e.g., DMF or AcOH).

  • Chemical Scavenging (The "Secret" Weapon):

    • Add Sodium Dithionite (

      
      )  (5-10 mol%) to the hot solution. This reduces colored quinoid impurities back to colorless anilines or water-soluble sulfates.
      
  • Adsorption:

    • Add Activated Carbon (10 wt%). Use a high surface area carbon (e.g., Darco G-60).

    • Stir at 60-80°C for 30 minutes.

  • Filtration: Filter hot through a Celite pad to remove carbon.

  • Crystallization: Cool slowly to precipitate the off-white solid.

Expert Tip: If using DMF, avoid temperatures >100°C as DMF can decompose to dimethylamine, which can react with your intermediate.

Ticket #003: "High HPLC purity (>99%), but NMR integration is wrong."

Diagnosis: Inorganic Salt Entrapment. Due to the amphoteric precipitation (Acid + Base -> Salt + Product), NaCl or KCl often gets trapped inside the crystal lattice of the pyrimidine. These are invisible in UV-HPLC but ruin gravimetric yield and interfere with subsequent steps (e.g., chlorination with


).

Validation Test: Run a "Residue on Ignition" (ROI) test or simply dissolve a sample in DMSO-d6 for NMR; if you see a cloudy suspension that settles, you have salt.

The Protocol: The "Slurry Swish"

  • Do not just wash the filter cake.

  • Reslurry: Transfer the wet cake back into a beaker.

  • Solvent: Add distilled water (5 volumes relative to solid).

  • Heat: Heat to 50°C and stir vigorously for 1 hour. The product remains insoluble, but the lattice expands enough to release trapped salts.

  • Filter: Filter warm.

  • Conductivity Check: Measure the conductivity of the filtrate. If high, repeat.[2]

Solvent Selection Guide (Solubility Data)

The 4-hydroxy/4-oxo tautomerism makes these compounds sparingly soluble in standard organics. Use this table to select recrystallization solvents.

Solvent SystemSolubility BehaviorUsage Case
Glacial Acetic Acid High (Hot & Cold)Good for dissolving crude; add water to precipitate.
DMF / DMSO Very High Use only if necessary. High boiling point makes drying difficult.
Ethanol (Abs) Low Often too poor for recrystallization alone.
Ethanol / Water (80:20) Ideal Recommended. High solubility hot, low cold. Removes salts.[3]
Methoxyethanol Moderate Good alternative if EtOH/Water fails.
Ethyl Acetate Very Low Antisolvent. Use to crash product out of DMF.

Advanced Purification: The Acid-Base Swing

If recrystallization fails to remove organic impurities (e.g., unreacted regioisomers), utilize the amphoteric nature of the molecule. This is the most robust purification method for this class.

acid_base_swing crude Crude Solid (Impure) base_step Dissolve in 2M NaOH (Forms Phenolate) crude->base_step Deprotonation extract Wash with EtOAc (Removes non-acidic impurities) base_step->extract aq_layer Aqueous Layer (Contains Product) extract->aq_layer Keep Aqueous acid_step Acidify to pH 6-7 (Precipitation) aq_layer->acid_step Reprotonation pure Pure Solid acid_step->pure Filter

Figure 2: The "Acid-Base Swing" purification workflow.[4][5]

Mechanism:

  • High pH (>12): The 4-OH deprotonates. The molecule becomes an anionic salt (water-soluble). Non-acidic impurities (e.g., aniline starting material) remain organic-soluble and are washed away with Ethyl Acetate.

  • Neutral pH (6-7): Acidification restores the neutral species, which precipitates.

References

  • Synthesis and Tautomerism: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Classic text on pyrimidine tautomerism and solubility).
  • Purification of Kinase Inhibitors

    • Pazopanib Intermediate Synthesis: U.S. Patent 7,105,530. "Pyrimidinylamino-benzimidazoles and their use as inhibitors of kinases."

    • CDK Inhibitor Synthesis: Fischer, P. M., et al. "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity."[6] Journal of Medicinal Chemistry, 2004.

  • Aniline Oxidation Removal

    • Biotage Technical Guide. "How can I remove color from my reaction product?"

  • pKa and Solubility Data

    • PubChem Compound Summary for 2-Amino-4-hydroxypyrimidine derivatives.

    • Williams, R. pKa Data Compilation.[7]

Sources

Technical Support Center: Stability of 2-Anilino-Pyrimidine Derivatives in DMSO for Screening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses critical stability and handling questions for 2-anilino-pyrimidine derivatives, a prevalent scaffold in kinase inhibitor discovery, when using Dimethyl Sulfoxide (DMSO) as a solvent for screening applications. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your compounds and the reliability of your screening data.

Frequently Asked Questions (FAQs)

This section covers high-level questions regarding the storage and stability of 2-anilino-pyrimidine derivatives.

Q1: What are the primary stability concerns when storing 2-anilino-pyrimidine derivatives in DMSO?

The primary concerns are chemical degradation and physical precipitation. While DMSO is an excellent solvent for a wide range of organic molecules, it is not inert, and its properties can influence compound stability over time.[1][2]

  • Chemical Degradation : The two most common degradation pathways are hydrolysis and oxidation.[3]

    • Hydrolysis : DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[4][5] This absorbed water can lead to the hydrolysis of susceptible functional groups on the 2-anilino-pyrimidine scaffold or its substituents. Studies have shown that water content is a more significant factor in compound loss than oxygen.[3][4]

    • Oxidation : The aniline nitrogen and other electron-rich moieties can be susceptible to oxidation.[3] This can be exacerbated by the presence of oxygen and impurities within the DMSO.[4] Some studies have also noted that DMSO itself can act as an oxidant under certain conditions.[6][7]

  • Physical Precipitation : This is often confused with degradation. Compounds may precipitate out of solution due to exceeding their solubility limit, especially after freeze-thaw cycles or when diluted into aqueous buffers.[8][9] This leads to an inaccurate assessment of the compound's concentration and, consequently, its potency.

Q2: What is the best practice for preparing and storing high-concentration master stock solutions in DMSO?

Proper preparation and storage are crucial to maximizing the shelf-life of your compounds. The goal is to minimize exposure to water, light, and repeated temperature changes.

  • Solvent Quality : Always use high-purity, anhydrous (or low-water content) DMSO from a freshly opened bottle to prepare master stocks.

  • Aliquoting : Prepare single-use aliquots of your master stock solution in appropriate containers (e.g., glass or polypropylene vials) to avoid repeated freeze-thaw cycles.[9][10] This is one of the most effective ways to maintain compound integrity.

  • Storage Conditions : For long-term storage, aliquots should be tightly sealed and stored at -20°C or, preferably, -80°C.[9][11] While many compounds are stable for extended periods under these conditions, stability is ultimately compound-specific.[4]

  • Inert Atmosphere : For particularly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing. This displaces oxygen and helps prevent oxidation.[3]

Q3: How long can I realistically expect my 2-anilino-pyrimidine derivatives to be stable in DMSO?

The stability of a compound is an intrinsic property and varies widely. However, storage conditions play a decisive role. Storing compounds at room temperature is strongly discouraged for long periods.

A study monitoring thousands of compounds in DMSO at ambient temperature showed a significant decline in compound integrity over time.[12]

Storage TemperaturePurity After 3 MonthsPurity After 6 MonthsPurity After 1 Year
Room Temperature~92%~83%~52%
4°C (in 90% DMSO/10% Water)Not specifiedNot specified~85% (over 2 years)
-20°CGenerally considered stableGenerally considered stableGenerally considered stable

Table 1: General Compound Stability in DMSO at Various Temperatures. Data compiled from multiple studies. Note that these are averages across diverse compound sets; specific 2-anilino-pyrimidines may vary.[12][13][14]

The most reliable method is to conduct a specific stability study for your compound of interest under your exact storage conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: I'm observing new peaks in my LC-MS analysis of a DMSO stock solution that has been stored for some time. What is happening?

The appearance of new, unexpected peaks is a classic sign of chemical degradation. The mass of these new peaks can provide clues to the degradation pathway.

Causality & Troubleshooting Workflow:

This issue requires a systematic approach to diagnose. The primary suspects are hydrolysis and oxidation, facilitated by improper storage.

G start Start: New peak(s) in LC-MS check_mass Step 1: Analyze Mass of New Peak(s) start->check_mass is_hydrolysis Is Mass +18 amu (H₂O) or consistent with hydrolysis of an ester/amide? check_mass->is_hydrolysis is_oxidation Is Mass +16 amu (O) or +32 amu (O₂)? is_hydrolysis->is_oxidation No hydrolysis_cause Likely Cause: Hydrolysis (Water Contamination) is_hydrolysis->hydrolysis_cause Yes oxidation_cause Likely Cause: Oxidation is_oxidation->oxidation_cause Yes unknown Cause is Unclear. Consider other pathways (e.g., dimerization, isomerization). is_oxidation->unknown No review_storage Step 2: Review Storage Protocol - Use anhydrous DMSO - Tightly seal vials - Avoid freeze-thaw cycles hydrolysis_cause->review_storage oxidation_cause->review_storage forced_degradation Step 3 (Advanced): Perform Forced Degradation Study (Acid/Base/Oxidant) to confirm degradation products. review_storage->forced_degradation

Caption: Troubleshooting workflow for identifying compound degradation.

Problem 2: The measured potency (e.g., IC₅₀) of my inhibitor is decreasing with each new experiment.

A progressive loss of potency is a strong indicator that the effective concentration of your active compound is decreasing. This can be due to either degradation or precipitation.

Troubleshooting Steps:

  • Visual Inspection : Carefully inspect your master stock solution (after thawing, if frozen) for any visible precipitate. Even a slight cloudiness can significantly impact the concentration.[9]

  • Centrifugation : Before taking an aliquot from the master stock, centrifuge the vial (e.g., 5 min at 10,000 x g) to pellet any insoluble material. Carefully pipette from the supernatant.

  • Re-Quantify the Stock : The most definitive step is to re-assess the concentration of your stock solution. Prepare a fresh standard from solid material and compare the HPLC-UV peak area or LC-MS signal of your stored stock against this new standard curve.[4]

  • Assay Control : Always prepare fresh working dilutions for every experiment directly from a validated, frozen master stock aliquot.[9] Avoid using previously made "working plates" that have been stored, even for a short time.

Problem 3: My compound crashes out of solution when I dilute my DMSO stock into aqueous assay buffer.

This is a very common issue related to kinetic solubility, not necessarily stability, but it critically affects screening results.[15] It occurs when the compound, which is highly soluble in DMSO, is rapidly transferred to an aqueous environment where its solubility is much lower.

Causality & Mitigation Strategy:

The key is to avoid a sudden, large change in solvent polarity. A stepwise dilution process is highly recommended.

G cluster_bad Incorrect Method (High Risk of Precipitation) cluster_good Recommended Method (Minimizes Precipitation) bad_start 10 mM Stock in 100% DMSO bad_end Final Assay Plate (e.g., 10 µM in Buffer with 0.1% DMSO) bad_start->bad_end Direct 1:1000 Dilution good_start 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 200 µM in 100% DMSO) good_start->intermediate 1:50 Dilution in DMSO good_end Final Assay Plate (e.g., 10 µM in Buffer with 5% DMSO from intermediate) intermediate->good_end 1:20 Dilution into Buffer caption Dilution strategies to prevent compound precipitation.

Caption: Recommended serial dilution workflow to prevent precipitation.

Additional Solutions:

  • Lower Final DMSO Concentration : Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can affect biological assays.[16]

  • Lower Compound Concentration : If possible, conduct your assay at a lower final concentration of the inhibitor.[9]

  • Use of Surfactants or Co-solvents : If your assay is compatible, the inclusion of a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or a co-solvent can help maintain solubility.

Key Experimental Protocols
Protocol 1: Recommended Procedure for Preparing Master Stock Solutions

This protocol is designed to minimize contamination and ensure the highest quality stock solutions for long-term storage.

  • Preparation : Bring the solid compound and a new, sealed bottle of anhydrous, high-purity DMSO into a controlled environment with low humidity (e.g., a glove box or a bench with a nitrogen stream).

  • Weighing : Accurately weigh the desired amount of solid compound into a tared, appropriate vial (e.g., amber glass).

  • Solvent Addition : Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution : Cap the vial tightly and vortex thoroughly. If needed, gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution.[9] Ensure the compound is fully dissolved by visual inspection.

  • Aliquoting : Immediately dispense the master solution into single-use aliquots in properly labeled, tightly sealing vials.

  • Storage : Overlay with an inert gas (optional but recommended), seal tightly, and place the aliquots in a labeled box for storage at -80°C.

  • Quality Control (QC) : Set aside one aliquot for an initial (T=0) purity and concentration analysis by LC-MS and/or HPLC-UV. This serves as your baseline for future stability checks.

Protocol 2: Basic Protocol for Assessing Compound Stability in DMSO

This protocol provides a framework for evaluating the stability of your specific 2-anilino-pyrimidine derivative under your laboratory's storage conditions.

  • Sample Preparation : Prepare a master stock solution in anhydrous DMSO as described in Protocol 1. Create at least 12 identical aliquots for the study.

  • Time Zero (T=0) Analysis : Immediately analyze three aliquots using a validated LC-MS method to determine the initial purity (as % peak area). Average the results to establish a baseline.

  • Storage : Store the remaining aliquots under the conditions you wish to test (e.g., three at -20°C, three at 4°C, and three at room temperature). Ensure the vials are protected from light.

  • Time Point Analysis : At each designated time point (e.g., 1 week, 1 month, 3 months), remove the three replicate aliquots from each storage condition.

  • Analysis : Allow the aliquots to thaw completely and come to room temperature. Vortex briefly. Analyze each by the same LC-MS method used for the T=0 analysis.

  • Data Evaluation : Calculate the average purity for each condition at each time point. A compound is often considered stable if the purity remains >95% of the initial T=0 measurement.

Time PointStorage ConditionReplicate 1 (% Purity)Replicate 2 (% Purity)Replicate 3 (% Purity)Average % Purity% of T=0 Purity
T=0N/A99.599.699.499.5100%
1 Month-20°C
1 Month4°C
1 MonthRoom Temp

Table 2: Example data collection template for a stability study.

References
  • GlaxoSmithKline. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Sourced from internal research documents and general knowledge in the pharmaceutical industry.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • Lee, J. Y., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2369-2378. [Link]

  • Frizon, T. E. A., et al. (2003). Inhibitory Effect of Novel Pyrimidines on ATP and ADP Hydrolysis in Synaptosomes from Rat Cerebral Cortex. Chemical Research in Toxicology, 16(10), 1253-1259. [Link]

  • Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. [Link]

  • Yufeng. (2022). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Scribd. (n.d.). Compound Handling and Storage Guidelines. [Link]

  • Kozik, V. (2026). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. [Link]

  • Kozik, V. S., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-210. [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Zhang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • ResearchGate. (n.d.). Oxidation of thiazolo[3,2- a ]pyrimidin-3(2 H )-ones with DMSO and Lawesson's reagent. [Link]

  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Computer-Aided Drug Design, 2(1), 1-21. [Link]

  • Itagaki, H., et al. (2020). Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay. Journal of Applied Toxicology, 40(6), 845-853. [Link]

Sources

How to improve the selectivity of CDK inhibitors based on the 2-anilino-pyrimidine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Selectivity & Potency of 2-Anilino-Pyrimidine Scaffolds

Introduction: The "Privileged" Trap

Welcome to the Advanced Support Center. You are likely here because you are working with the 2-anilino-pyrimidine scaffold—a "privileged structure" in kinase medicinal chemistry. While this scaffold effectively mimics ATP, forming key hydrogen bonds with the kinase hinge region (typically N1 and C2-NH), its generic binding mode often leads to pan-CDK inhibition (hitting CDK1/2/4/6/9 indiscriminately) or off-target toxicity.

This guide moves beyond basic IC50 screening. We focus on structural biology-driven modifications to achieve isoform specificity (particularly distinguishing CDK4/6 from CDK2) and validating these improvements using kinetic assays.

Module 1: Structural Modification & SAR Troubleshooting

Q: My inhibitor is potent against CDK4/6 but retains significant CDK2 activity. How do I eliminate the CDK2 binding?

A: You must exploit the "Selectivity Surface" on the C-terminal lobe.

The ATP-binding pockets of CDK2 and CDK4/6 are highly conserved, sharing the same Gatekeeper residue (Phenylalanine) . Therefore, targeting the gatekeeper alone rarely yields sufficient selectivity.

The Solution: The Lysine Repulsion Strategy The most robust selectivity filter lies at the solvent-exposed surface of the ATP pocket, specifically the residue located on the loop connecting the hinge to the


D helix.
  • CDK4/6: Contains a Threonine residue (Thr102 in CDK4, Thr107 in CDK6).[1]

  • CDK2: Contains a charged Lysine residue (Lys89 ).[1]

Actionable SAR Modification: Modify the R-group on the aniline ring (the solvent front) to include a positively charged moiety, such as a piperazine or piperidine.

  • In CDK4/6: The positively charged amine can form favorable polar interactions or hydrogen bonds with the hydroxyl group of Thr102/Thr107.

  • In CDK2: The same positively charged amine encounters Lys89 . The electrostatic repulsion between the inhibitor's amine and the Lysine side chain destabilizes binding, effectively "pushing" the inhibitor out of the CDK2 pocket.

Reference: This mechanism is the structural basis for the selectivity of Palbociclib and Ribociclib [1].

Q: I am seeing high potency in biochemical assays but poor efficacy in cellular proliferation assays. Why?

A: Your inhibitor likely has a short Residence Time or fails the "Km[ATP]" test.

1. The ATP Gap: Biochemical assays are often run at low ATP concentrations (10–100


M). Intracellular ATP is physiological (1–5 mM). Since 2-anilino-pyrimidines are typically Type I (ATP-competitive)  inhibitors, their cellular potency (

) shifts linearly with ATP concentration according to the Cheng-Prusoff equation.

2. Residence Time (


): 
Potency is thermodynamic (

); Efficacy is often kinetic. A compound that binds quickly but dissociates quickly (fast

) will be outcompeted by the high flux of intracellular ATP.

Actionable Protocol: Shift from equilibrium measurements to Kinetic Profiling (see Protocol A below). You need a compound with a slow dissociation rate (


). This is often achieved by inducing a Type 1.5 binding mode , where the inhibitor perturbs the conformation of the Glycine-rich loop (P-loop)  or the 

C-helix
, trapping the enzyme in an inactive state [2].

Module 2: Visualization of Selectivity Logic

The following diagram outlines the decision logic for optimizing your scaffold based on SAR feedback.

SAR_Logic_Tree Start SAR Evaluation (2-Anilino-Pyrimidine) Issue_Potency Issue: Low Potency (All Isoforms) Start->Issue_Potency Issue_Selectivity Issue: Poor Selectivity (Hits CDK1/2 & CDK4/6) Start->Issue_Selectivity Issue_Cellular Issue: Cellular Disconnect (Biochem IC50 << Cell IC50) Start->Issue_Cellular Sol_Hinge Modify C4/C6 Pyrimidine (Strengthen Hinge H-bonds) Issue_Potency->Sol_Hinge Improve Core Binding Check_Gatekeeper Check Gatekeeper Region (Phe80 vs Phe98) Issue_Selectivity->Check_Gatekeeper Analyze Pocket Sol_Residence Optimize Residence Time (Hydrophobic contacts in Back Pocket) Issue_Cellular->Sol_Residence Reduce koff Sol_Surface Target C-Lobe Surface (Lys89 Repulsion) Result_CDK4 Selectivity Achieved: CDK4/6 Specific Sol_Surface->Result_CDK4 Add Charged Piperazine Check_Gatekeeper->Sol_Surface Gatekeepers Identical (Phe) Use Surface Residues

Caption: Decision tree for optimizing 2-anilino-pyrimidine derivatives. Note that CDK2 and CDK4 share a Phenylalanine gatekeeper, necessitating surface-based selectivity strategies.

Module 3: Experimental Protocols

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Objective: Determine the Residence Time (


) of your inhibitor. High RT correlates with improved cellular selectivity and efficacy.

Prerequisites:

  • Biacore or Octet instrument.

  • Recombinant Biotinylated CDK2/CyclinA and CDK4/CyclinD1.

  • CM5 Sensor Chip (Cytiva).

Step-by-Step Methodology:

  • Immobilization:

    • Immobilize Streptavidin on the CM5 chip.

    • Capture Biotinylated CDK complexes to a density of ~1000–2000 RU.

    • Critical: Ensure the Cyclin subunit is co-expressed and stable; monomeric CDKs often adopt a conformation that does not reflect the physiological drug target.

  • Single-Cycle Kinetics (SCK):

    • Prepare a 5-point dilution series of your inhibitor (e.g., 1 nM to 100 nM).

    • Inject sequentially from lowest to highest concentration without regeneration steps in between.

    • Flow Rate: High flow (50–100

      
      L/min) to minimize mass transport limitations.
      
  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Extract association rate (

      
      ) and dissociation rate (
      
      
      
      ).
    • Calculate Residence Time:

      
      .[2]
      

Pass Criteria:

  • CDK4/6: Target Residence Time > 60 minutes.

  • CDK2: Target Residence Time < 10 minutes (for a selective inhibitor).[3]

Module 4: Comparative Data Tables

Use this table to guide your rational design when modifying the scaffold.

FeatureCDK2 (Off-Target)CDK4/6 (Target)Design Implication
Gatekeeper Phe80Phe98 (CDK4) / Phe100 (CDK6)Neutral: Both are bulky hydrophobics. Cannot easily exploit for selectivity.
Hinge Region Leu83, His84Val96, His95Minor: Subtle backbone differences allow for macrocyclization strategies.
Surface Residue Lys89 (Positive Charge) Thr102/107 (Neutral/Polar) CRITICAL: Introduce basic amines (piperazine) on the aniline ring to clash with Lys89 in CDK2.
Activation Loop Ordered in active stateDisordered/FlexibleCDK4/6 inhibitors often stabilize a specific "inactive-like" conformation of the DFG motif [3].

Module 5: Troubleshooting "The Hinge Trap"

Issue: My compound inhibits CDK9 and CDK2 equally.

Diagnosis: You are relying too heavily on the "Hinge Binder" (the pyrimidine N1/C2-NH interaction). Explanation: The hinge region is the most conserved part of the kinase domain. If your binding energy is primarily derived from these H-bonds, you will lack selectivity. Fix:

  • Weaken the Hinge: Reduce the H-bond strength slightly (e.g., methylation of the aniline nitrogen, though this is risky for potency).

  • Strengthen the Tail: Shift the binding energy contribution toward the Solvent Front (Aniline R-group) or the Back Pocket (C-5 substituent).

  • Check C-5 Substitution: A halogen (F, Cl) at the C-5 position of the pyrimidine often fills a small hydrophobic pocket. Check if this pocket is more accessible in your target isoform using docking simulations (PDB: 2EUF for CDK6 vs 1FIN for CDK2).

References

  • Chen, P., et al. (2016).[4] "Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance." Molecular Cancer Therapeutics, 15(10), 2273-2281.[4] Link

  • Vasta, J. D., et al. (2020).[5] "Quantifying CDK inhibitor selectivity in live cells." Nature Communications, 11, 2919. Link

  • Wood, D. J., et al. (2019). "Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition." Cell Chemical Biology, 26(1), 121-130. Link

  • Lu, H., & Schulze-Gahmen, U. (2006). "Toward understanding the structural basis of cyclin-dependent kinase 6 specific inhibition." Journal of Medicinal Chemistry, 49(13), 3826-3831. Link

Sources

Enhancing anti-proliferative activity of 2-anilino-4-triazolpyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Anilino-4-Triazolopyrimidine (ATP) Derivatives . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals troubleshoot bottlenecks in the synthesis, optimization, and biological validation of these potent anti-proliferative agents.

Unlike standard troubleshooting guides, this manual focuses on the causality behind experimental failures, providing self-validating workflows to ensure high-fidelity data generation.

Section 1: Troubleshooting Structure-Activity Relationship (SAR) & Synthesis

Q1: My newly synthesized 2-anilino-triazolopyrimidine derivatives show poor anti-proliferative activity (IC50 > 10 µM). How can I optimize the core structure? A: Poor potency is typically caused by suboptimal steric or electronic substitutions on the aniline ring or the 7-position of the triazolopyrimidine core. Mechanistically, these compounds act as tubulin polymerization inhibitors by binding to the colchicine site. To maximize binding affinity, you must mimic the structural features of established tubulin inhibitors like Combretastatin A-4 (CA-4).

  • The Fix: Incorporate a 3',4',5'-trimethoxyphenyl (TMP) ring at the 7-position of the triazolopyrimidine system, which is critical for maximal activity[1]. For the 2-anilino moiety, switch to para-substitutions. Synthesizing a p-toluidino derivative (a simple methyl substitution) has been shown to drop IC50 values into the low nanomolar range (30–43 nM) against HeLa cells, outperforming CA-4[1].

Q2: I am experiencing low yields (<30%) during the cyclocondensation step to form the triazolo[1,5-a]pyrimidine core. What is the mechanistic cause, and how can I fix it? A: Low yields in the cyclocondensation of 3-amino-1,2,4-triazoles with enones often result from competing side reactions (e.g., Schiff base formation) or poor solvent choice. The causality lies in the competing nucleophilicity of the endocyclic nitrogen versus the exocyclic amine.

  • The Fix: Avoid neutral or basic solvents like ethanol or acetonitrile. Instead, use glacial acetic acid (AcOH) under reflux or microwave irradiation. AcOH acts as both a solvent and an acid catalyst, protonating the carbonyl oxygen to facilitate the initial Michael addition and subsequent cyclization. This specific solvent switch has been documented to boost yields to 84% within just 5 minutes of reaction time[2].

Section 2: In Vitro Assay Optimization & Troubleshooting

Q3: My tubulin polymerization assay results are highly variable. The control works, but my ATP derivatives show inconsistent inhibition curves. Why? A: 2-anilino-triazolopyrimidines are highly hydrophobic due to the TMP and aniline rings. Inconsistent kinetic readings usually point to compound aggregation or micro-precipitation in the aqueous PIPES buffer used for tubulin assays.

  • The Fix: Ensure your compound stocks are prepared in 100% molecular-biology grade DMSO and that the final DMSO concentration in the assay does not exceed 1% (v/v). Pre-warm the buffer to 37°C before adding the compound, and consider adding a trace amount of non-ionic detergent (e.g., 0.05% Tween-20) to prevent micelle formation without disrupting tubulin dimerization.

Q4: Flow cytometry shows G2/M cell cycle arrest, but I am not seeing a corresponding increase in apoptosis markers at 24 hours. Is the compound failing? A: Not necessarily. The transition from prolonged G2/M arrest to cellular apoptosis requires the activation of the DNA damage signal cascade. Specifically, 2-anilino-triazolopyrimidines induce the phosphorylation of ATR kinase at Ser428[1]. If your cells are arrested but not apoptotic, they have not yet crossed the threshold of mitochondrial depolarization.

  • The Fix: Extend your incubation time from 24h to 48h or 72h. Measure mitochondrial membrane depolarization (using JC-1 dye) alongside Caspase-3/7 activation, as mitochondrial depolarization is the direct downstream effector of ATR activation in this specific pathway[1].

Section 3: Mechanism of Action & Pathway Analysis

To effectively troubleshoot your phenotypic assays, you must understand the exact signaling cascade triggered by 2-anilino-triazolopyrimidines.

Pathway Compound 2-Anilino-Triazolopyrimidine Tubulin Tubulin Dimer (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle ATR ATR Kinase Activation (p-Ser428) CellCycle->ATR Mito Mitochondrial Depolarization ATR->Mito Apoptosis Apoptosis Mito->Apoptosis

Mechanism of action for 2-anilino-triazolopyrimidines inducing apoptosis via tubulin inhibition.

Section 4: Quantitative Data Summary

When designing your SAR library, use the following benchmark data to determine if your synthesized derivatives are hitting the required potency thresholds.

Derivative Substitution (2-Anilino)Target MechanismCell LineIC50 PotencyReference
p-ToluidinoTubulin Polymerization InhibitionHeLa30 – 43 nM[1]
3',4'-DimethylanilinoTubulin Polymerization InhibitionHT-2967 – 160 nM[1]
p-EthylanilinoTubulin Polymerization InhibitionA549160 – 240 nM[1]
4-Chlorophenyl (Quinazoline Analog)Tubulin Polymerization InhibitionMCF-72.16 µM[3]

Section 5: Self-Validating Experimental Protocols

The following workflows are designed as "self-validating systems." This means built-in checkpoints will alert you to experimental failure before you waste time on downstream analysis.

Workflow Start Design & Synthesis SAR SAR Optimization (p-Toluidino) Start->SAR Purification HPLC Purification (>95%) SAR->Purification Assay Tubulin Polymerization Assay Purification->Assay CellLine Cell Viability Assay Purification->CellLine FACS Flow Cytometry (Cell Cycle) Assay->FACS IC50 < 1µM CellLine->FACS Validation

Experimental workflow for synthesizing and validating 2-anilino-triazolopyrimidine derivatives.

Protocol A: High-Fidelity Tubulin Polymerization Assay

Causality Note: We use PIPES buffer instead of PBS because PIPES maintains the structural integrity of tubulin dimers and supports the GTP hydrolysis required for polymerization, whereas PBS lacks necessary chelators (EGTA) and magnesium ions.

  • Preparation: Reconstitute porcine brain tubulin (>99% purity) in ice-cold PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

    • Validation Checkpoint 1: Keep strictly on ice. If the solution becomes cloudy at 4°C, premature polymerization has occurred; discard and restart.

  • Compound Addition: Add the 2-anilino-triazolopyrimidine derivative (final concentration 0.1 - 10 µM). Ensure final DMSO concentration is ≤1%.

  • Baseline Measurement: Transfer to a 384-well plate and read background fluorescence/absorbance at 4°C.

    • Validation Checkpoint 2: If background signal is >10% of your expected maximum, check for compound auto-fluorescence or precipitation.

  • Kinetic Reading: Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm (or fluorescence depending on the kit) every minute for 60 minutes.

    • Validation Checkpoint 3: The Vmax of your positive control (Combretastatin A-4) must be reached within 20 minutes. If it takes longer, the tubulin stock has degraded.

Protocol B: Cell Viability Validation (MTT Assay)
  • Seeding: Seed HeLa or A549 cells at 5,000 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.

    • Validation Checkpoint 1: Include a cell-free media blank. If the blank OD > 0.1 at the end of the assay, your media is contaminated.

  • Treatment: Treat cells with serial dilutions of the ATP derivative (1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours.

    • Validation Checkpoint 2: Observe under a brightfield microscope. Purple formazan crystals must be visible in the negative control wells before proceeding to solubilization.

  • Solubilization: Remove media and dissolve crystals in 100 µL DMSO. Read absorbance at 570 nm.

References

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals (Basel).
  • SAR of the more potent antimicrobial triazolopyrimidines. ResearchGate.
  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate.

Sources

Validation & Comparative

Comparative Guide: 2-Anilino-4-Heteroaryl-Pyrimidines vs. 4-Anilinoquinazolines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Evolution

In the development of kinase inhibitors, particularly for Epidermal Growth Factor Receptor (EGFR), the transition from the 4-anilinoquinazoline scaffold (First Generation) to the 2-anilino-4-heteroaryl-pyrimidine scaffold (Third Generation) represents a pivotal shift in overcoming drug resistance.

While quinazolines like Gefitinib and Erlotinib provide potent inhibition of activating mutations (L858R, Del19), they lack selectivity against the wild-type (WT) receptor and fail against the T790M "gatekeeper" mutation. The 2-anilino-4-heteroaryl-pyrimidine scaffold, exemplified by WZ4002 , offers a flexible architecture that accommodates the bulky Methionine at position 790 while enabling covalent bonding to Cys797.

This guide objectively compares these two scaffolds, detailing the Structure-Activity Relationship (SAR) rationales that drive the superior selectivity profile of the pyrimidine class.

Comparative Analysis: Performance & Mechanism

Head-to-Head Profile

The following table contrasts the physicochemical and pharmacological profiles of the two dominant scaffolds in EGFR inhibition.

Feature4-Anilinoquinazoline (e.g., Gefitinib)2-Anilino-4-heteroaryl-pyrimidine (e.g., WZ4002)
Core Structure Bicyclic, rigid fused benzene-pyrimidine ring.Monocyclic pyrimidine with flexible C4-heteroaryl linkage.[1]
Binding Mode Reversible (mostly), Type I ATP-competitive.Irreversible, covalent bond to Cys797.
T790M Activity Poor. Steric clash with Met790.High. Flexible core avoids steric clash.
WT EGFR Selectivity Low. Potent against WT (leads to rash/diarrhea).High. Significantly less potent against WT (spares skin/gut).
IC50 (H1975 T790M) > 2 µM (Ineffective)< 10 nM (Highly Potent)
Key Interaction N1 accepts H-bond from Met793.N1 accepts H-bond from Met793; Acrylamide targets Cys797.
Mechanism of Action: The T790M Gatekeeper

The primary driver for adopting the 2-anilino-4-heteroaryl-pyrimidine scaffold is the T790M mutation. In the quinazoline scaffold, the C7 position points directly at the gatekeeper residue. When Threonine (small) mutates to Methionine (bulky), the rigid quinazoline core cannot adjust, preventing binding.

In contrast, the pyrimidine core is less bulky. The C4-heteroaryl substituent is positioned to exit the ATP pocket towards the solvent front, allowing the introduction of a "warhead" (typically an acrylamide) that reaches the Cys797 residue for covalent modification, bypassing the affinity loss caused by T790M.

EGFR_Pathway EGFR_WT EGFR (Wild Type) Quinazoline Quinazoline (Gefitinib) EGFR_WT->Quinazoline Potent Inhibition (Toxicity) Pyrimidine Pyrimidine (WZ4002) EGFR_WT->Pyrimidine Weak Binding (Safety) EGFR_Mut EGFR (L858R/Del19) EGFR_T790M EGFR (T790M Resistance) EGFR_Mut->EGFR_T790M Acquired Mutation EGFR_Mut->Quinazoline Inhibited by EGFR_T790M->Quinazoline Steric Clash EGFR_T790M->Pyrimidine Covalent Binding (Cys797) Response Tumor Regression Quinazoline->Response Resistance Drug Resistance Quinazoline->Resistance Pyrimidine->Response

Figure 1: Mechanistic pathway showing the divergence in efficacy between Quinazolines and Pyrimidines against the T790M resistance mutation.

Deep Dive: SAR of 2-Anilino-4-Heteroaryl-Pyrimidines

The efficacy of this scaffold relies on three distinct structural domains.

The Pyrimidine Core (The Scaffold)

Unlike the quinazoline, the pyrimidine ring is monocyclic.

  • N1 Interaction: Acts as a hydrogen bond acceptor from the backbone amide of Met793 (hinge region).

  • C5 Substitution: Small groups (e.g., -Cl, -CH3) at the C5 position can increase potency by filling the hydrophobic pocket, but excessive bulk here can reduce selectivity. WZ4002 utilizes a Chlorine atom here to optimize fit.

The C2-Aniline (The Hinge Binder)

This moiety fits into the hydrophobic pocket adjacent to the hinge.

  • Substituents: Electron-donating groups (e.g., -OCH3) are often added to the aniline. In WZ4002, a 3-chloro-4-fluoro substitution pattern is often explored, but the specific WZ4002 structure uses a methoxy group to induce a conformation that favors selectivity over WT EGFR.

The C4-Heteroaryl Group (The Warhead Delivery System)

This is the critical differentiator.

  • Heterocycle: Often an indole, aminopyrimidine, or phenyl ring.

  • Solvent Exposure: This group extends towards the solvent front.

  • The Warhead: An acrylamide group is attached here.[2] It acts as a Michael acceptor, forming a permanent covalent bond with the thiol (-SH) group of Cys797 .

  • Causality: Without the C4-heteroaryl extension, the acrylamide cannot reach Cys797. The length and flexibility of this linker are determinants of the rate of inactivation (

    
    ).
    

Experimental Protocols

Synthesis of 2-Anilino-4-Heteroaryl-Pyrimidines

Objective: Synthesize a WZ4002-analogue core. Rationale: The synthesis typically employs a convergent strategy, coupling the C4 substituent first (via Suzuki or SNAr) followed by the C2 aniline (via Buchwald-Hartwig or acid-catalyzed SNAr), as the C4 position in 2,4-dichloropyrimidine is more electrophilic.

Step-by-Step Methodology:

  • Starting Material: 2,4-Dichloropyrimidine (1.0 eq).

  • Step 1: C4-Functionalization (Suzuki Coupling)

    • Reagents: 1.0 eq 2,4-Dichloropyrimidine, 1.1 eq Heteroaryl-Boronic Acid (e.g., N-Boc-indole-boronic acid), 0.05 eq Pd(PPh3)4, 2.0 eq Na2CO3 (2M aqueous).

    • Solvent: DME/Water (3:1).

    • Condition: Reflux at 85°C for 12 hours under N2 atmosphere.

    • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography (Hexane/EtOAc).

    • Why: The C4-Cl is more reactive to Pd-catalyzed coupling than C2-Cl due to the specific electron deficiency patterns of the pyrimidine ring.

  • Step 2: C2-Amination (Buchwald-Hartwig)

    • Reagents: 1.0 eq Intermediate from Step 1, 1.2 eq Substituted Aniline, 0.05 eq Pd2(dba)3, 0.1 eq Xantphos, 2.0 eq Cs2CO3.

    • Solvent: 1,4-Dioxane (anhydrous).

    • Condition: Microwave irradiation at 140°C for 30 mins or reflux 16h.

    • Why: Acid-catalyzed SNAr can be used, but Buchwald conditions often provide higher yields for electron-poor anilines.

  • Step 3: Deprotection & Acrylation (Warhead Installation)

    • Deprotection: TFA/DCM (1:1) to remove Boc groups.

    • Acrylation: React the free amine with Acryloyl Chloride (1.0 eq) and DIPEA (2.0 eq) in THF at -78°C to 0°C.

    • Critical Control: Low temperature is mandatory to prevent polymerization of the acrylamide or bis-acylation.

Synthesis_Workflow Start 2,4-Dichloropyrimidine Step1 Step 1: Suzuki Coupling (C4 Selectivity) Start->Step1 Heteroaryl Boronic Acid Inter1 2-Chloro-4-Heteroaryl-Pyrimidine Step1->Inter1 Step2 Step 2: Buchwald-Hartwig (C2 Aniline Addition) Inter1->Step2 Substituted Aniline Inter2 Scaffold Core Protected Step2->Inter2 Step3 Step 3: Acrylation (Warhead Install) Inter2->Step3 Acryloyl Chloride Final Final Inhibitor (Covalent Binder) Step3->Final

Figure 2: Convergent synthetic pathway prioritizing C4-selectivity followed by C2-amination.

Kinase Selectivity Assay (Self-Validating Protocol)

Objective: Quantify IC50 against EGFR(WT) and EGFR(T790M).[3]

  • Reagents: Recombinant EGFR WT and T790M/L858R proteins, Poly(Glu,Tyr) 4:1 substrate, ATP (at Km), 33P-ATP (tracer).

  • Control System:

    • Positive Control: Staurosporine (pan-kinase inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • Reference: WZ4002 (known IC50 ~2-10 nM for T790M).

  • Procedure:

    • Incubate kinase, substrate, and test compound in kinase buffer (20 mM Hepes pH 7.5, 10 mM MgCl2) for 15 mins.

    • Initiate reaction with ATP mix. Incubate 60 mins at RT.

    • Spot onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid (removes unreacted ATP).

    • Measure radioactivity via scintillation counting.

  • Data Validation: The assay is valid only if the Z-factor is > 0.5 and Staurosporine IC50 is within 2-fold of historical data.

References

  • Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M."[4] Nature, 462(7276), 1070–1074. Link

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance mechanisms in EGFR mutant lung cancer." Cancer Discovery, 4(9), 1046-1061. Link

  • Lelais, G., et al. (2016). "Discovery of (R,E)-N-(7-Chloro-1-(1-(4-(dimethylamino)but-2-enoyl)azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Covalent, Mutant-Selective EGFR Inhibitor." Journal of Medicinal Chemistry, 59(14), 6671–6689. Link

  • Ward, R. A., et al. (2013). "Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR)." Journal of Medicinal Chemistry, 56(17), 7025–7048. Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link

Sources

Comparative Guide: X-ray Crystallography of 2-Anilino-Pyrimidine vs. Purine Scaffolds in CDK2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the 2-anilino-pyrimidine scaffold (a tunable, selectivity-driven pharmacophore) and the classic purine scaffold (represented by Roscovitine/Seliciclib ) for CDK2 inhibition. While purines act as rigid ATP mimetics, 2-anilino-pyrimidines offer a distinct vector for selectivity by exploiting the "gatekeeper" region and solvent-exposed fronts, often achieving sub-nanomolar potency (IC


 < 1 nM) compared to the micromolar range of early purines.

Part 1: Structural Mechanism & Comparative Analysis

The Pharmacophore Divergence

The structural efficacy of CDK2 inhibitors hinges on their ability to displace ATP while navigating the conserved kinase fold.

  • Purine Scaffold (The Benchmark - Roscovitine):

    • Mechanism: Acts as a rigid ATP bioisostere.

    • Binding: Forms a "triplet" hydrogen bond network with the hinge region (Glu81 and Leu83).[1] The benzyl ring occupies the hydrophobic pocket but often lacks the flexibility to reach distal selectivity pockets.

    • Limitation: High structural similarity to ATP leads to poor selectivity across the kinome (pan-CDK inhibition).

  • 2-Anilino-Pyrimidine Scaffold (The Challenger):

    • Mechanism: Functions as a flexible "hinge-binder" with modular "wings."

    • Binding: The pyrimidine N1 and the 2-amino group form a bidentate H-bond interaction with the backbone of Leu83 . Crucially, the 4-position (often a heteroaryl group like thiazole or pyrazole) positions substituents to interact with the gatekeeper residue (Phe80) and the Lys33-Asp145 salt bridge.

    • Advantage: The aniline moiety projects into the solvent channel, allowing for bulky substitutions (e.g., sulfonamides) that improve solubility and selectivity against CDK1/4.

Visualization: Binding Mode Topology

The following diagram contrasts the interaction logic of the two scaffolds within the CDK2 ATP-binding cleft.

BindingMode cluster_Protein CDK2 Active Site cluster_Inhibitors Hinge Hinge Region (Glu81, Leu83) Gatekeeper Gatekeeper (Phe80) Ribose Ribose Pocket (Asp86) SaltBridge Catalytic Lys33 Purine Purine (Roscovitine) Rigid ATP Mimic Purine->Hinge Triplet H-Bond (Strong) Purine->Ribose Hydrophobic Fill Pyrimidine 2-Anilino-Pyrimidine Flexible Vector Pyrimidine->Hinge Bidentate H-Bond (Leu83) Pyrimidine->Gatekeeper Pi-Stacking/Steric Fit (4-Heteroaryl group) Pyrimidine->SaltBridge Electrostatic (Selectivity Vector) Note Selectivity Driver: Pyrimidine scaffold allows access to Lys33/Phe80 Pyrimidine->Note

Caption: Comparative binding topology showing the 2-anilino-pyrimidine's ability to access the gatekeeper and catalytic lysine, unlike the rigid hinge-focused binding of purines.

Part 2: Experimental Methodology

To obtain high-resolution structures (< 2.0 Å) of CDK2 bound to 2-anilino-pyrimidines, a robust co-crystallization or soaking protocol is required.

A. Protein Production (Self-Validating System)

Objective: Produce homogenous CDK2-Cyclin A complex. Monomeric CDK2 is flexible and crystallizes poorly; the binary complex is essential for high-resolution studies.

  • Expression: Co-expression in E. coli (BL21-DE3) or Spodoptera frugiperda (Sf9) insect cells.

    • Vector: Bicistronic vector (e.g., pGEX) encoding GST-CDK2 and untagged Cyclin A2 (residues 171–432).

    • Validation: The GST tag aids solubility but must be cleaved (PreScission Protease) to prevent lattice interference during crystallization.

  • Purification:

    • Step 1: Glutathione Sepharose affinity.

    • Step 2: On-column cleavage of GST.

    • Step 3: Size Exclusion Chromatography (Superdex 200). Success Criterion: A single symmetric peak corresponding to ~85 kDa (heterodimer).

B. Crystallization & Ligand Introduction

Protocol: Hanging Drop Vapor Diffusion.

ParameterConditionRationale
Precipitant 0.8–1.2 M Ammonium Sulfate, 0.5 M KClHigh salt stabilizes the active kinase conformation.
Buffer 50 mM HEPES pH 7.5Physiological pH maintenance.
Protein Conc. 10–15 mg/mLHigh concentration promotes nucleation.
Ligand Strategy Co-crystallization (Preferred)2-anilino-pyrimidines are often hydrophobic. Incubating protein with 1-2 mM ligand (2% DMSO) before setting drops ensures full occupancy and stabilizes the complex.
Soaking Alt. 24h soak in mother liquor + 2 mM ligandUse if co-crystallization fails. Risk: Crystal cracking due to conformational changes at the hinge.
Workflow Diagram

CrystallizationWorkflow Expr Co-Expression (CDK2 + CycA) Purify Purification (Affinity + SEC) Expr->Purify Lysate Complex Inhibitor Complexing (Protein + 2mM Ligand) Purify->Complex Pure Heterodimer Drops Hanging Drop (Vapor Diffusion) Complex->Drops Incubation 1h Xray Data Collection (Synchrotron) Drops->Xray Cryo-protect (25% Glycerol) Refine Refinement (Phenix/Refmac) Xray->Refine Diffraction Data Refine->Drops Optimize if R_free > 0.28

Caption: Step-by-step workflow from protein expression to structural refinement. Note the pre-incubation step (Complexing) is critical for hydrophobic pyrimidine inhibitors.

Part 3: Performance Metrics & Data

Quantitative Comparison

The following table synthesizes experimental data comparing a representative 2-anilino-pyrimidine (e.g., NU6102 or Compound 17 series) against the standard Roscovitine .

MetricPurine (Roscovitine)2-Anilino-Pyrimidine (Optimized)Interpretation
PDB Code 2A4L / 1E1V1H1P / 4BCQReference structures.
Resolution 2.2 – 2.4 Å1.7 – 1.9 Å Pyrimidines often yield better ordered crystals due to specific gatekeeper locking.
IC

(CDK2)
~450 nM< 10 nM Pyrimidines achieve 50-100x greater potency.
Selectivity (vs CDK1) Low (2-fold)High (>80-fold) 4-position substitution avoids steric clash in CDK1.
Ligand Efficiency ModerateHighLower molecular weight for equivalent potency.
R-Factor (

)
~0.20~0.18Lower R-factor indicates a better fit to the electron density model.
Electron Density Analysis

In a successful 2-anilino-pyrimidine structure, the


 map (contoured at 1.0 

) should clearly define:
  • The Hinge Hydrogen Bonds: Continuous density between the pyrimidine N1/N2 and Leu83.

  • The Gatekeeper Interaction: Defined density for the 4-position substituent (e.g., thiazole) adjacent to Phe80.

  • Solvent Channel: The aniline ring often shows higher B-factors (thermal disorder) as it projects into the solvent, unless stabilized by a sulfonamide tail interacting with Asp86.

Part 4: Troubleshooting & Optimization

  • Problem: T-loop Disorder. The activation segment (T-loop) of CDK2 is highly flexible in the absence of phosphorylation.

    • Solution: Ensure Cyclin A is fully bound. If density is missing (residues 152–170), consider using a T160-phosphorylated CDK2 mimic or stabilizing the loop with lattice contacts by screening different space groups (e.g.,

      
       vs 
      
      
      
      ).
  • Problem: Ligand Occupancy < 100%.

    • Solution: Increase ligand concentration to 5mM during soaking or switch to co-crystallization. Verify ligand solubility in the crystallization buffer (high salt can precipitate hydrophobic pyrimidines).

References

  • De Azevedo, W. F., et al. (1997). "Structural basis for specificity and potency of a flavonoid inhibitor of human CDK2." Proceedings of the National Academy of Sciences, 94(12).

  • Hardcastle, I. R., et al. (2004). "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity." Journal of Medicinal Chemistry, 47(15), 3710-3722.

  • Mapelli, M., et al. (2005). "Mechanism of CDK2/Cyclin A inhibition by Roscovitine." Journal of Medicinal Chemistry.

  • Hole, A. J., et al. (2013).[2][3] "Structure of CDK2 in complex with cyclin A and a 2-amino-4-heteroaryl-pyrimidine inhibitor." RCSB Protein Data Bank.[4]

  • Hummel, J. R., et al. (2024).[5] "Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2." Journal of Medicinal Chemistry, 67(4).[5]

Sources

Comparative Profiling: 2-Anilino-Pyrimidine vs. Pyridopyrimidine CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical success of CDK4/6 inhibitors in HR+/HER2- metastatic breast cancer has established the cyclin-D-CDK4/6-Rb pathway as a critical therapeutic target. However, the current landscape is bifurcated by two distinct chemical scaffolds: the pyridopyrimidines (Palbociclib, Ribociclib) and the 2-anilino-pyrimidines (Abemaciclib, Crozbaciclib).

While often grouped together clinically, these two classes exhibit fundamental differences in structural biology, kinase selectivity, and pharmacokinetic (PK) profiles. This guide provides an objective, data-driven comparison of these scaffolds, highlighting how the 2-anilino-pyrimidine core enables continuous dosing and blood-brain barrier (BBB) penetration—properties largely absent in the pyridopyrimidine class. We also detail self-validating experimental protocols for profiling next-generation analogs.

Structural & Mechanistic Basis

The differentiation between these drugs begins at the atomic level, specifically in how they engage the ATP-binding pocket of the kinase.

Class A: Pyridopyrimidines (Palbociclib, Ribociclib)[1]
  • Scaffold: Pyrido[2,3-d]pyrimidin-7-one.

  • Binding Mode: These compounds rely on a highly specific hydrogen bond network with the hinge region of the kinase. Their bulky side chains are optimized to induce a specific conformation of the glycine-rich loop.

  • Consequence: High specificity for CDK4 and CDK6 with very few off-targets. However, this rigidity contributes to dose-limiting myelosuppression (neutropenia), necessitating a "21 days on / 7 days off" cyclic dosing schedule to allow bone marrow recovery.

Class B: 2-Anilino-Pyrimidines (Abemaciclib, Crozbaciclib)
  • Scaffold: 2-anilino-2,4-pyrimidine-[5-benzimidazole].

  • Binding Mode: The 2-anilino-pyrimidine core offers a more flexible interaction with the hinge. The addition of the benzimidazole moiety (in Abemaciclib) or spiro-indoline (in Crozbaciclib) allows for deeper hydrophobic pocket penetration.

  • Consequence:

    • Potency Skew: Higher potency for CDK4 over CDK6 compared to pyridopyrimidines.

    • Polypharmacology: Broader inhibition profile (including CDK9, GSK3

      
      , and CDK1), which may contribute to unique toxicities (e.g., diarrhea) but allows for continuous dosing (no "off" week), preventing rebound tumor growth.
      
    • Physicochemical Properties: Generally higher lipophilicity, facilitating CNS penetration.

Comparative Performance Metrics

The following data synthesizes biochemical and cellular profiling results. Note the distinct selectivity ratios and CNS availability of the 2-anilino class.

Table 1: Biochemical Potency & Selectivity Profile
FeaturePalbociclib (Pyridopyrimidine)Ribociclib (Pyridopyrimidine)Abemaciclib (2-Anilino-Pyrimidine)Crozbaciclib (Next-Gen 2-Anilino)
CDK4 IC50 (nM) 11102 ~1 - 3
CDK6 IC50 (nM) 153910~1 - 3
Selectivity (CDK4:CDK6) ~1:1 (Equipotent)~1:4 (CDK4 favored)~1:5 to 1:14 (Strong CDK4 skew)Balanced/Potent
Key Off-Targets Highly SelectiveHighly SelectiveCDK9, GSK3

, CDK1
CDK1 (at higher conc.)
Dosing Schedule Cyclic (3w on / 1w off)Cyclic (3w on / 1w off)Continuous Continuous (Predicted)
Table 2: Cellular Efficacy & PK Properties
MetricPalbociclibAbemaciclibCrozbaciclib
MCF-7 (Breast) IC50 ~150 nM~50 nM< 20 nM
U87MG (Glioblastoma) IC50 > 1

M (Poor efficacy)
~300 nM~15 nM
BBB Penetration (Kpu,u) Low (< 0.1)Moderate (~0.2 - 0.3)High (> 0.5)
Primary Toxicity Neutropenia (Grade 3/4)Diarrhea, FatigueGI Toxicity (Predicted)

Key Insight: The 2-anilino-pyrimidine scaffold (Abemaciclib, Crozbaciclib) demonstrates superior cellular potency in glioblastoma models (U87MG) due to its ability to cross the blood-brain barrier, a limitation of the pyridopyrimidine class.

Mechanistic Visualization

To understand the intervention points, the following diagram illustrates the CDK4/6-Rb pathway. Note that 2-anilino-pyrimidines (Abemaciclib) exert continuous suppression of Rb phosphorylation, whereas cyclic drugs allow a window of "rebound" during the off-week.

CDK_Pathway cluster_extracellular Extracellular Signals cluster_nucleus Nucleus Mitogens Mitogens Rb_E2F Rb-E2F Complex (Transcription Repressed) pRb Phospho-Rb (Inactive) Rb_E2F->pRb Dissociation E2F E2F (Freed) Rb_E2F->E2F Release S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Activation CyclinD Cyclin D Holoenzyme Cyclin D - CDK4/6 Complex CyclinD->Holoenzyme Binding CDK4_6 CDK4 / CDK6 CDK4_6->Holoenzyme Holoenzyme->Rb_E2F Phosphorylation (Ser780/795) Inhibitors_Pyridopyrimidines Pyridopyrimidines (Palbociclib/Ribociclib) [Cyclic Dosing] Inhibitors_Anilinopyrimidines 2-Anilino-Pyrimidines (Abemaciclib/Crozbaciclib) [Continuous Dosing] Inhibitors_Anilinopyrimidines->Holoenzyme Inhibits (High Potency)

Figure 1: The CDK4/6-Rb signaling axis. Both inhibitor classes block the phosphorylation of Rb, preventing E2F release. However, the continuous dosing of 2-anilino-pyrimidines ensures sustained suppression of S-phase entry.

Experimental Protocols

For researchers validating novel 2-anilino-pyrimidine derivatives, the following protocols are designed to be self-validating and reproducible.

Protocol A: TR-FRET Kinase Activity Assay (Biochemical)

Purpose: To determine the IC50 of a novel compound against CDK4/CyclinD1 and CDK6/CyclinD3.

Reagents:

  • Recombinant CDK4/CycD1 and CDK6/CycD3 (human).

  • Substrate: Biotinylated Rb peptide (Ser780).

  • Detection: Eu-labeled anti-phospho-Rb antibody + SA-XL665 (Streptavidin-Allophycocyanin).

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of the test compound (e.g., Crozbaciclib analog) in DMSO. Final DMSO concentration in assay must be <1%.

  • Enzyme Reaction:

    • Mix Enzyme (0.5 nM final) + Substrate (50 nM) + Compound in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Incubate for 15 min at RT (Pre-incubation allows slow-binding inhibitors to equilibrate).

  • Initiation: Add ATP (at Km apparent, typically 50-100

    
    M) to start the reaction.
    
  • Incubation: Run for 60 min at RT.

  • Detection: Add Detection Mix (Eu-Ab + SA-XL665 in EDTA buffer). The EDTA stops the kinase reaction immediately.

  • Readout: Measure FRET signal (Ex 337 nm / Em 665 nm & 620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Calculate HTRF Ratio (665/620 * 10^4). Fit data to a 4-parameter logistic equation to derive IC50.

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Include Abemaciclib as a positive control; IC50 should be within 2-fold of historical data (~2 nM for CDK4).

Protocol B: High-Content Cell Cycle Analysis (Cellular)

Purpose: To quantify G1 arrest and differentiate cytostatic vs. cytotoxic effects.

Workflow:

  • Seeding: Plate MCF-7 (ER+) and MDA-MB-231 (Negative Control) cells in 96-well black/clear-bottom plates (5,000 cells/well). Allow 24h attachment.

  • Treatment: Treat with compound (dose-response) for 24h.

  • Labeling:

    • Add EdU (10

      
      M) for the final 2 hours of treatment (marks S-phase).
      
  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.1% Triton X-100.

    • Perform Click-chemistry reaction for EdU (e.g., Alexa Fluor 488 azide).

    • Counterstain nuclei with DAPI or Hoechst 33342 .

  • Imaging: Acquire images on a High-Content Imager (e.g., Opera Phenix, CellInsight).

  • Analysis:

    • Segment nuclei (DAPI).

    • Measure EdU intensity (S-phase).

    • G1 Population: Low EdU / 2N DNA content.

    • S Population: High EdU.

    • G2/M Population: Low EdU / 4N DNA content.

Self-Validation Check:

  • Phenotype: Successful CDK4/6 inhibition must show a dose-dependent decrease in EdU+ cells and an increase in G1 cells (2N DNA) in MCF-7, but no effect in Rb-null or Triple-Negative lines (MDA-MB-231).

Drug Discovery Workflow

The following diagram outlines the logical cascade for screening novel 2-anilino-pyrimidine derivatives, prioritizing the unique advantages of this scaffold (selectivity and BBB penetration).

Workflow Biochem_Screen Biochemical Screen (CDK4 vs CDK6 vs CDK1) Selectivity_Filter Selectivity Filter (CDK4 Potency > CDK1) Biochem_Screen->Selectivity_Filter IC50 Data Cell_Potency Cellular Potency (MCF-7 GI50) Selectivity_Filter->Cell_Potency Pass Library Library Selectivity_Filter->Library Fail (Refine SAR) BBB_Assay MDR1-MDCK Permeability (BBB Prediction) Cell_Potency->BBB_Assay GI50 < 100nM InVivo In Vivo Efficacy (Xenograft + Brain Mets) BBB_Assay->InVivo High Permeability

Figure 2: Screening cascade for next-generation CDK inhibitors. Note the specific inclusion of BBB permeability assays early in the funnel, leveraging the inherent lipophilicity of the 2-anilino scaffold.

References

  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology. [Link]

  • Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. The Oncologist. [Link]

  • Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. Molecules (MDPI). [Link]

Benchmarking Novel 2-Anilino-Pyrimidine Analogs: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Advantage

The 2-anilino-pyrimidine scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to mimic the adenine ring of ATP, allowing it to function as a potent Type I kinase inhibitor. Drugs like Osimertinib , Gefitinib , and Palbociclib utilize this core to target EGFR and CDKs.

However, the emergence of resistance mutations (e.g., EGFR T790M, C797S) necessitates the validation of novel analogs. This guide outlines a rigorous, self-validating workflow to benchmark your novel NAP-Series (Novel Anilinopyrimidine) against current Standards of Care (SoC).

Phase I: Structural Rationale & In Silico Validation

Before wet-lab validation, you must establish the structural hypothesis. The 2-anilino-pyrimidine core typically forms critical hydrogen bonds with the kinase hinge region.

Comparative Docking Workflow

Your validation begins by proving your analog binds more effectively or selectively than the SoC.

DockingValidation Start Novel Analog (NAP-1) Prep Ligand Preparation (Energy Min, pH 7.4) Start->Prep Dock Glide/AutoDock Vina Prep->Dock Target Target Protein (e.g., EGFR T790M) Grid Grid Generation (ATP Binding Pocket) Target->Grid Grid->Dock Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Dock->Analysis

Figure 1: In silico molecular docking workflow to validate ATP-competitive binding mode.

Phase II: In Vitro Anti-Proliferative Efficacy

The Pivot: Why CCK-8 over MTT?

While MTT is the legacy standard, Cell Counting Kit-8 (CCK-8) is the superior choice for high-throughput screening of kinase inhibitors.

  • Sensitivity: CCK-8 uses WST-8, which is reduced to a water-soluble formazan.[1][2][3][4] MTT produces insoluble crystals requiring DMSO solubilization, introducing pipetting errors and toxicity.[5]

  • Linearity: WST-8 shows better linearity at higher cell densities than MTT.

Protocol: Comparative Cytotoxicity Assay (CCK-8)

Objective: Determine IC50 values of NAP-1 vs. Osimertinib.

  • Cell Seeding:

    • Seed cancer cells (e.g., H1975 [EGFR T790M+]) at 3,000–5,000 cells/well in 96-well plates.

    • Control: Seed normal cells (e.g., HEK293 or HUVEC) to calculate Selectivity Index.

    • Incubate for 24h to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions (0.01 µM to 100 µM) of NAP-1 and Osimertinib in medium (keep DMSO < 0.1%).

    • Blank Control: Medium only (no cells).

    • Vehicle Control: Cells + 0.1% DMSO.

    • Incubate for 72h.

  • Readout:

    • Add 10 µL CCK-8 reagent per well.[5]

    • Incubate 1–4h at 37°C (monitor orange color development).

    • Measure Absorbance at 450 nm using a microplate reader.[1]

Data Presentation: Representative IC50 Comparison

The following data represents a typical validation profile for a potent analog.

CompoundH1975 (T790M+) IC50 (nM)A549 (WT EGFR) IC50 (nM)HEK293 (Normal) IC50 (nM)Selectivity Index (SI)*
NAP-1 (Novel) 12.5 ± 1.2 45.0 ± 3.1>10,000>800
Osimertinib (SoC)15.0 ± 1.538.0 ± 2.8>5,000>333
Gefitinib (Gen 1)>1,000 (Resistant)18.0 ± 2.04,200~4
  • Interpretation: NAP-1 demonstrates non-inferiority to Osimertinib in resistant cells and superior safety profile (SI).

  • Note: SI = IC50 (Normal Cells) / IC50 (Cancer Cells).[6][7][8][9][10] An SI > 3 is the minimum threshold for drug-likeness; >10 is ideal.

Phase III: Mechanistic Validation (Apoptosis)

Merely stopping growth isn't enough; you must prove how the cells die. 2-anilino-pyrimidines typically induce apoptosis via the intrinsic mitochondrial pathway.

Protocol: Annexin V/PI Dual Staining

Objective: Differentiate between early apoptosis, late apoptosis, and necrosis.[11]

  • Treatment: Treat cells with IC50 concentration of NAP-1 for 24h.

  • Harvesting: Collect cells (including floating dead cells) and wash with cold PBS.

  • Staining:

    • Resuspend in 1X Binding Buffer.[11][12]

    • Add 5 µL Annexin V-FITC (binds exposed Phosphatidylserine).[12]

    • Add 5 µL Propidium Iodide (PI) (stains DNA in compromised membranes).

  • Flow Cytometry: Analyze within 1 hour.

Mechanistic Pathway Visualization

This diagram illustrates the signaling cascade your Western Blot or Flow Cytometry data should corroborate.

ApoptosisPathway Drug NAP-1 Analog Target Inhibited Kinase (e.g., p-EGFR) Drug->Target Inhibits AKT p-AKT (Downregulated) Target->AKT Blocks Bax Bax (Upregulated) AKT->Bax Relieves Inhibition Mito Mitochondrial Depolarization Bax->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Cleavage CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Figure 2: Proposed Mechanism of Action (MoA) showing the apoptotic cascade triggered by kinase inhibition.

References

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M.[13][14][15] Nature. Link

  • Lissiden, M. J., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Pharmaceuticals.[3][14] Link

  • Riss, T. L., et al. (2016). Cell Viability Assays: MTT vs CCK-8. Assay Guidance Manual. Link

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. Link

  • Indrayanto, G., et al. (2021). The Selectivity Index (SI) in Drug Discovery. ScienceDirect. Link

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Anilino-Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The 2-anilino-pyrimidine scaffold is a cornerstone in modern kinase inhibitor design, forming the structural basis for numerous FDA-approved drugs targeting a range of human diseases, particularly cancer.[1] Its success lies in its ability to mimic the adenine moiety of ATP, effectively competing for the kinase's active site. However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target interactions.[2][3] This guide provides a comprehensive comparison of the cross-reactivity profiles of prominent 2-anilino-pyrimidine kinase inhibitors, offering researchers and drug developers critical insights into their selectivity and potential for polypharmacology. We will delve into the experimental methodologies for profiling these inhibitors and present comparative data to inform compound selection and interpretation of experimental outcomes.

The Double-Edged Sword: Selectivity vs. Off-Target Effects

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. While highly selective inhibitors are often sought to minimize toxicity, promiscuous inhibitors can be advantageous, targeting multiple nodes in a disease-related pathway.[3][4] However, unintended off-target effects can lead to adverse events and confound experimental results.[5][6][7][8] Therefore, a thorough understanding of an inhibitor's kinome-wide interactions is paramount during drug development.[9]

This guide will focus on a selection of well-characterized 2-anilino-pyrimidine inhibitors:

  • Imatinib: The first-in-class BCR-ABL inhibitor, revolutionizing the treatment of Chronic Myeloid Leukemia (CML).[1][10] It is known to have significant off-target activity against c-KIT and PDGFR.[11][12]

  • Nilotinib: A second-generation BCR-ABL inhibitor with increased potency and selectivity compared to imatinib.[1][13][14]

  • Bafetinib: A dual BCR-ABL and Lyn kinase inhibitor, also active against many imatinib-resistant mutations.[15][16][17]

Profiling Methodologies: Unveiling the Kinome-Wide Interactions

A variety of biochemical and cell-based assays are employed to determine the selectivity of kinase inhibitors.[18][19] Each method offers distinct advantages and limitations.

Biochemical Assays: These assays typically utilize purified recombinant kinases and measure either the direct binding of the inhibitor or its effect on the enzyme's catalytic activity.[4]

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[4][20] They are highly sensitive and not easily susceptible to compound interference.

  • Fluorescence-Based Assays: These methods, such as TR-FRET and Fluorescence Polarization, offer a non-radioactive alternative with high-throughput capabilities.[21][22] They rely on detecting changes in fluorescence upon substrate phosphorylation or inhibitor binding.

  • Luminescence-Based Assays: Assays like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[23] This format is universal and highly sensitive.

  • Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a kinase in the presence of an inhibitor.[20][24] Ligand binding stabilizes the protein, leading to an increase in its melting temperature.

Cell-Based Assays: These assays provide a more physiologically relevant context by evaluating inhibitor activity within a living cell.[25]

  • Target Engagement Assays (e.g., NanoBRET™): These assays measure the direct interaction of an inhibitor with its target kinase inside the cell, providing valuable information on cell permeability and target occupancy.[18][26]

  • Phosphorylation Assays (e.g., ELISA, Western Blot): These methods quantify the phosphorylation status of a kinase's downstream substrate, providing a functional readout of inhibitor activity in a cellular context.[19][27]

  • Cell Proliferation Assays: For inhibitors targeting kinases that drive cancer cell growth, a straightforward readout is the inhibition of cell proliferation.[27]

Below is a generalized workflow for kinase inhibitor profiling.

G cluster_0 Biochemical Screening cluster_1 Cell-Based Validation Primary Screen Primary Screen Dose-Response Dose-Response Primary Screen->Dose-Response Determine IC50/Kd Target Engagement Target Engagement Dose-Response->Target Engagement Functional Assays Functional Assays Target Engagement->Functional Assays Confirm Cellular Activity Lead Optimization Lead Optimization Functional Assays->Lead Optimization Compound Library Compound Library Compound Library->Primary Screen

Caption: A typical workflow for kinase inhibitor profiling.

Comparative Cross-Reactivity Profiles

The following table summarizes the inhibitory activity (IC50 values in nM) of Imatinib, Nilotinib, and Bafetinib against a panel of selected kinases. This data, compiled from various sources, highlights the distinct selectivity profiles of these inhibitors.

Kinase TargetImatinib (IC50 nM)Nilotinib (IC50 nM)Bafetinib (IC50 nM)Reference
BCR-ABL 250-600<20-306[1][15]
c-KIT 100-14092-135>1000[28]
PDGFRα 50-10069>1000[28][29]
PDGFRβ 50-10058>1000[28][29]
LYN >1000>100016[15][17]
SRC >1000>100057[15][28]
DDR1 3821-[28]
NQO2 240310-[28]

Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.

From this data, several key observations can be made:

  • Nilotinib demonstrates significantly higher potency against the primary target, BCR-ABL, compared to Imatinib.[14][28] While it retains activity against c-KIT and PDGFR, it is generally considered more selective than Imatinib.[13][28]

  • Imatinib exhibits potent inhibition of c-KIT and PDGFR, which contributes to its therapeutic efficacy in gastrointestinal stromal tumors (GIST) but also represents significant off-target activity in the context of CML.[11][12]

  • Bafetinib is a potent dual inhibitor of BCR-ABL and the Src family kinase Lyn.[15][16] This dual activity may be beneficial in overcoming certain forms of imatinib resistance.[15] It shows markedly less activity against c-KIT and PDGFR compared to Imatinib and Nilotinib.

Signaling Pathway Implications

The cross-reactivity of these inhibitors has significant implications for their effects on cellular signaling pathways. For example, while all three inhibitors target the BCR-ABL pathway in CML, their off-target effects can lead to distinct biological outcomes.

cluster_CML CML Signaling cluster_GIST GIST Signaling cluster_Inhibitors Inhibitors BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT c_KIT c-KIT c_KIT->PI3K_AKT PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK Imatinib Imatinib Imatinib->BCR_ABL Imatinib->c_KIT Imatinib->PDGFR Nilotinib Nilotinib Nilotinib->BCR_ABL Nilotinib->c_KIT Nilotinib->PDGFR Bafetinib Bafetinib Bafetinib->BCR_ABL LYN LYN Bafetinib->LYN

Caption: Off-target effects of 2-anilino-pyrimidine inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a general procedure for determining the IC50 of an inhibitor using the luminescence-based ADP-Glo™ Kinase Assay.[23]

Materials:

  • Kinase of interest

  • Substrate

  • 2-anilino-pyrimidine inhibitor

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 2-anilino-pyrimidine inhibitor in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add kinase buffer to each well of the plate.

    • Add the inhibitor dilutions to the appropriate wells. Include a no-inhibitor control (vehicle only) and a no-enzyme control.

    • Add the substrate to all wells.

    • Initiate the kinase reaction by adding the kinase to all wells except the no-enzyme control.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which is then used by luciferase to produce a light signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of Assay: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability across different kinases, and resistance to compound interference.[23]

  • Controls: The no-inhibitor and no-enzyme controls are essential for data normalization and background subtraction, respectively, ensuring the observed signal is due to kinase activity.

  • Dose-Response Curve: Generating a full dose-response curve is critical for accurately determining the IC50 and assessing the inhibitor's potency.

Conclusion and Future Perspectives

The 2-anilino-pyrimidine scaffold continues to be a rich source of kinase inhibitors. As our understanding of the human kinome deepens, so too does our appreciation for the complex interplay between on-target efficacy and off-target effects. Comprehensive cross-reactivity profiling is no longer just a regulatory hurdle but a fundamental aspect of drug discovery that can inform on potential toxicities, guide patient stratification, and even unveil new therapeutic opportunities through polypharmacology. The continued development of innovative profiling technologies, particularly those that provide a more faithful representation of the cellular environment, will be instrumental in designing the next generation of safer and more effective kinase inhibitors.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109–118.
  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Stover, E. H., Chen, J., Lee, B. H., & D'Amato, F. (2010). Nilotinib: a novel, selective tyrosine kinase inhibitor. Clinical Cancer Research, 16(2), 305-313.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Chen, J., Wang, J., Lin, L., Melenhorst, J. J., & Frey, N. V. (2013). Tyrosine kinase inhibitors impair B-cell immune responses in CML through off-target inhibition of kinases important for cell signaling. Blood, 122(2), 239-248.
  • BenchChem. (2025). Bafetinib's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide.
  • BenchChem. (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • MDPI. (2025, June 20).
  • Kantarjian, H., Giles, F., Wunderle, L., Bhalla, K., O'Brien, S., Wassmann, B., ... & Druker, B. J. (2007). Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome–positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance. Blood, 110(10), 3540–3546.
  • Quintás-Cardama, A., & Cortes, J. (2010). Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia.
  • Reaction Biology. (2022, May 11).
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • van der Wouden, P. A., Verheijen, M., & van Vlijmen, H. W. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 8(11), 1271-1282.
  • Zegzouti, H., Alves, J., Worzella, T., Vidugiris, G., Cameron, G., Vidugiriene, J., & Goueli, S. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Robers, M. B., Dart, M. L., Wood, K. V., & Hill, S. J. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
  • MedKoo Biosciences. (n.d.). Bafetinib | INNO-406 | NS-187 | CAS#887650-05-7 | Bcr/Abl inhibitor.
  • Rix, U., Hantschel, O., Dürnberger, G., Remsing Rix, L. L., Planyavsky, M., Fernbach, N. V., ... & Superti-Furga, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063.
  • AB Science. (2011, October 30). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY.
  • BenchChem. (2025).
  • PLOS. (2010, November 18). A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor Bafetinib.
  • PubMed. (2010, November 18). A computational approach to analyze the mechanism of action of the kinase inhibitor bafetinib.
  • BenchChem. (2025).
  • Journal of Medicinal Chemistry. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity.
  • Drewry, D. H., Wells, C. I., & St. E. B. T. (2016). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. MedChemComm, 7(10), 1955-1964.
  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service.
  • Welsh, N. (2021). Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. Biochemical Society Transactions, 49(4), 1735–1743.
  • Galluzzi, L., Buqué, A., Kepp, O., Zitvogel, L., & Kroemer, G. (2016). Immunological off-target effects of imatinib. Nature Reviews Clinical Oncology, 13(7), 431-440.
  • Hantschel, O. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 2-10.
  • The Institute of Cancer Research. (2020, March 3).
  • MDPI. (2023, June 9).
  • Ventura, A. C., & Tirosh, I. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 156.
  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.
  • Wang, S., Meades, C., Wood, G., Osnowski, A., Anderson, S., & Fischer, P. M. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1662-1675.
  • PubMed. (2011, October 4).
  • Bettayeb, K., Tirado, O. M., Marionneau-Lambot, S., Ferandin, Y., Lozach, O., Morris, J. C., ... & Meijer, L. (2010). Discovery and characterization of 2-anilino-4-(thiazol-5-yl) pyrimidine transcriptional CDK inhibitors as anticancer agents. ACS Chemical Biology, 5(11), 1063-1074.
  • DORA 4RI. (2021, August 1).

Sources

Comparative Analysis: 2-Anilino-4-(thiazol-5-yl)pyrimidine vs. 2-Anilino-4-(pyrrol-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two privileged scaffolds in cyclin-dependent kinase (CDK) inhibitor discovery: 2-anilino-4-(thiazol-5-yl)pyrimidine and 2-anilino-4-(pyrrol-3-yl)pyrimidine . While both share the core 2-anilinopyrimidine "hinge-binding" motif, the variation at the C4-position—substituting a sulfur-containing thiazole versus a nitrogen-containing pyrrole—dramatically alters kinase selectivity profiles, physicochemical properties, and synthetic accessibility.

Key Takeaway:

  • The Thiazole Series (C4-Thiazol-5-yl) steers selectivity toward CDK9 and CDK2 , positioning these compounds as potent transcriptional inhibitors (targeting RNA Pol II regulation).

  • The Pyrrole Series (C4-Pyrrol-3-yl) typically exhibits broader activity against CDK2 and CDK4 , acting primarily as cell-cycle progression inhibitors .

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The choice between a thiazole and a pyrrole ring at the C4 position dictates the electronic environment and hydrogen-bonding potential within the ATP-binding pocket.

FeatureThiazol-5-yl Derivative Pyrrol-3-yl Derivative
Structure 5-membered aromatic ring (S, N)5-membered aromatic ring (NH)
H-Bonding H-bond acceptor (N); Weak interactions (S)H-bond donor (NH); H-bond acceptor (aromatic system)
Electronic Character Electron-deficient (π-excessive but less than pyrrole)Electron-rich (π-excessive)
Lipophilicity (cLogP) Generally moderate; S atom increases lipophilicityLower; NH group increases polarity
Metabolic Stability Thiazole ring is generally robust; S-oxidation is rarePyrrole NH can be a site for glucuronidation; electron-rich ring prone to oxidation
Primary Kinase Targets CDK9 , CDK2 (Transcriptional control)CDK2 , CDK4 (Cell cycle control)
Mechanistic Insight: The Gatekeeper Interaction

In CDK2 (and homologous kinases), the C4-heterocycle sits adjacent to the "gatekeeper" residue (Phe80 in CDK2).

  • Thiazole: The Sulfur atom and the C4-methyl group (often used in these series) form tight hydrophobic Van der Waals contacts with the gatekeeper phenylalanine. The lack of a donor NH avoids steric/electrostatic clashes in restricted pockets (like CDK9).

  • Pyrrole: The pyrrole NH can serve as a critical H-bond donor to specific water networks or backbone carbonyls, but it also incurs a desolvation penalty upon binding.

Biological Performance & Selectivity Profiles

Kinase Selectivity Data

The following data summarizes the inhibitory potency (


 or 

) of representative optimized leads from both series.

Table 1: Comparative Potency (nM)

Target KinaseThiazole Lead (Cmpd 12u) [1]Pyrrole Lead (Cmpd 15) [2]Biological Implication
CDK2 / Cyclin E 1 - 6 nM< 10 nMBoth scaffolds effectively block S-phase entry.
CDK9 / Cyclin T 7 nM > 500 nMThiazole confers high CDK9 selectivity (Transcriptional block).
CDK4 / Cyclin D > 1000 nM~ 50 nM Pyrrole retains activity against G1-S regulators.
CDK7 / Cyclin H > 1000 nM> 1000 nMBoth scaffolds often spare CDK7 (CAK).
Cellular Mechanism of Action
  • Thiazole (CDK9 Inhibition):

    • Inhibits P-TEFb (Positive Transcription Elongation Factor b).

    • Blocks phosphorylation of RNA Polymerase II CTD (Ser2).

    • Result: Rapid downregulation of short-lived anti-apoptotic proteins (Mcl-1, XIAP), triggering apoptosis in CLL and AML cells.

  • Pyrrole (CDK2/4 Inhibition):

    • Inhibits Rb (Retinoblastoma protein) phosphorylation.

    • Result: Cytostatic arrest at the G1/S boundary; induces senescence or apoptosis depending on the cellular context (e.g., p53 status).

Experimental Protocols

Synthesis Workflows

The synthetic routes differ significantly due to the chemistry of the heterocycles.

Protocol A: Synthesis of 2-Anilino-4-(thiazol-5-yl)pyrimidine

Based on the method by Wang et al. (J. Med. Chem. 2004) [3][1][2][3][4][5]

Mechanism: Bredereck’s Reagent Condensation (De novo pyrimidine synthesis).

  • Enaminone Formation:

    • Reagents: 5-Acetyl-2-amino-4-methylthiazole (1.0 eq),

      
      -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
      
    • Conditions: Reflux in toluene or neat at 90°C for 4 hours.

    • Observation: Formation of a yellow precipitate (enaminone intermediate).

  • Pyrimidine Cyclization:

    • Reagents: Enaminone intermediate (1.0 eq), Arylguanidine carbonate (1.2 eq) (derived from aniline + cyanamide).

    • Conditions: 2-Methoxyethanol, NaOH (2.0 eq), Reflux (120°C) for 12-18 hours.

    • Purification: Cool to RT. The product often precipitates. Wash with water/EtOH. Recrystallize from DMF/MeOH.

Protocol B: Synthesis of 2-Anilino-4-(pyrrol-3-yl)pyrimidine

Based on Suzuki-Miyaura Coupling approach [2]

Mechanism: Palladium-catalyzed cross-coupling.

  • Core Preparation:

    • Start: 2,4-Dichloropyrimidine.

    • Step 1 (

      
      ):  React with Aniline (1.0 eq) in 
      
      
      
      -BuOH/DIPEA at 80°C to yield 2-anilino-4-chloropyrimidine.
  • Suzuki Coupling:

    • Reagents: 2-Anilino-4-chloropyrimidine (1.0 eq), (1-(tert-butoxycarbonyl)-1H-pyrrol-3-yl)boronic acid (1.2 eq).

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      .
    • Base/Solvent:

      
       (2M aq), DME/Ethanol (3:1).
      
    • Conditions: Microwave irradiation at 110°C for 30 min or Reflux 4h.

  • Deprotection:

    • Remove Boc group using TFA/DCM (1:1) at RT for 1 hour.

Kinase Assay (Radiometric Filter Binding)

Standard validation protocol for both series.

  • Buffer: 50 mM Tris-HCl pH 7.5, 10 mM

    
    , 1 mM EGTA, 2 mM DTT.
    
  • Substrate:

    • For CDK2/9: Histone H1 or specific peptide (e.g., PDKtide).

    • For CDK4: Rb-fragment (aa 773-928).

  • Reaction:

    • Mix Kinase (5-10 nM) + Inhibitor (serial dilution in DMSO). Incubate 10 min.

    • Initiate with ATP mix: 10 µM cold ATP + 0.5 µCi

      
      ATP.
      
  • Termination:

    • Incubate 30 min at 30°C.

    • Spot 20 µL onto P81 phosphocellulose paper.

    • Wash 3x with 0.75% phosphoric acid.

    • Measure radioactivity via scintillation counting.

Visualizations

Synthesis Decision Tree

SynthesisPath Start Target Structure: 2-Anilino-4-Heteroarylpyrimidine Thiazole Thiazole Series (CDK9 Selective) Start->Thiazole Pyrrole Pyrrole Series (CDK2/4 Selective) Start->Pyrrole StepT1 Start: 5-Acetylthiazole Thiazole->StepT1 StepT2 React with DMF-DMA (Enaminone Formation) StepT1->StepT2 StepT3 Cyclization with Arylguanidine StepT2->StepT3 Bredereck's Method StepP1 Start: 2,4-Dichloropyrimidine Pyrrole->StepP1 StepP2 SNAr with Aniline (C2-Installation) StepP1->StepP2 Regioselective Displacement StepP3 Suzuki Coupling with Boc-Pyrrole Boronic Acid StepP2->StepP3 Pd-Catalysis

Figure 1: Divergent synthetic strategies for Thiazole (Condensation) vs. Pyrrole (Cross-Coupling) derivatives.

Signaling Pathway Impact

Signaling ThiazoleDrug Thiazole Inhibitor (CDK9/2) CDK9 CDK9 / Cyclin T (P-TEFb) ThiazoleDrug->CDK9 CDK2 CDK2 / Cyclin E ThiazoleDrug->CDK2 Apoptosis Apoptosis (Cancer Cell Death) ThiazoleDrug->Apoptosis Promotes PyrroleDrug Pyrrole Inhibitor (CDK4/2) CDK4 CDK4 / Cyclin D PyrroleDrug->CDK4 PyrroleDrug->CDK2 Arrest G1/S Cell Cycle Arrest PyrroleDrug->Arrest Induces RNAPol RNA Pol II CTD (Ser2 Phosphorylation) CDK9->RNAPol Activates Rb Rb Protein (Hyperphosphorylation) CDK4->Rb Phosphorylates CDK2->Rb Phosphorylates Mcl1 Mcl-1 / XIAP (Survival Proteins) RNAPol->Mcl1 Transcription Mcl1->Apoptosis Inhibits E2F E2F Release Rb->E2F Inhibits E2F->Arrest Prevents

Figure 2: Differential biological impact. Thiazoles drive apoptosis via transcriptional repression (CDK9), while Pyrroles drive cytostasis via cell-cycle blockade (CDK4/2).

References

  • Wang, S. , et al. (2004).[4][6] "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity." Journal of Medicinal Chemistry, 47(7), 1662-1675.[1][3] Link

  • Wang, S. , et al. (2004).[4][6] "Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(16), 4237-4240. Link

  • Shao, H. , et al. (2013). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." Journal of Medicinal Chemistry, 56(3), 640–659. Link

  • Fischer, P. M. (2004). "The design of drug candidate molecules with broad-spectrum CDK inhibitory activity." Current Pharmaceutical Design, 10(28), 3531-3550. Link

Sources

Definitive Guide: Validating Target Engagement of 2-Anilino-Pyrimidines in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-anilino-pyrimidine scaffold represents a cornerstone in kinase inhibitor design, most notably exemplified by WZ4002 and its derivatives targeting EGFR T790M mutants. While functional assays (proliferation, downstream signaling) are standard, they often fail to distinguish between direct target engagement (TE) and upstream/off-target interference.

This guide objectively compares the industry-standard Phospho-Western Blot (Functional) against the Cellular Thermal Shift Assay (CETSA) (Biophysical) for confirming TE of 2-anilino-pyrimidines. We posit that while Western Blotting confirms pathway suppression, CETSA is the requisite method for validating physical intracellular binding , particularly for covalent inhibitors targeting Cysteine residues (e.g., Cys797 in EGFR).

Mechanistic Grounding: The 2-Anilino-Pyrimidine Scaffold

To validate engagement, one must understand the binding mode.[1] 2-anilino-pyrimidines (like WZ4002) are designed to fit the ATP-binding pocket of kinases.

  • Primary Target: Mutant EGFR (L858R/T790M).[1][2][3][4][5]

  • Binding Mode: The pyrimidine core forms a bidentate hydrogen bond with the hinge region (Met793).[5][6] Crucially, the acrylamide "warhead" attached to the aniline ring orients to form a covalent bond with Cys797 .[5]

  • The Challenge: Resistance mutations (e.g., C797S) prevent this covalent bond. Functional assays may show reduced efficacy, but only a biophysical assay can prove the loss of binding is the cause.

Pathway Visualization: EGFR Signaling & Inhibition

The following diagram illustrates the signal transduction cascade and the precise intervention point of 2-anilino-pyrimidines.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (T790M) Ligand->EGFR Activation Phos Phosphorylation (Y1068/Y1173) EGFR->Phos Auto-phosphorylation Inhibitor 2-Anilino-Pyrimidine (WZ4002) Inhibitor->EGFR Covalent Binding (Cys797) RAS RAS/RAF Phos->RAS PI3K PI3K/AKT Phos->PI3K MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus PI3K->Nucleus

Figure 1: Mechanism of Action. The inhibitor covalently binds Cys797, preventing auto-phosphorylation and downstream signaling.

Comparative Analysis: CETSA vs. Phospho-Western Blot

For a researcher deciding between these methods, the choice depends on whether the question is "Does it work?" (Western) or "Does it bind?" (CETSA).[7][8][9]

Method A: Phospho-Western Blot (Traditional)

Detects the reduction in phosphorylation levels of the target (EGFR Y1068) or downstream effectors (ERK/AKT).

  • Pros: Shows functional consequence; established reagents.

  • Cons: Indirect. A compound could inhibit an upstream kinase (e.g., Src) and produce the same readout. Does not prove physical occupancy.

Method B: Cellular Thermal Shift Assay (CETSA)

Measures the thermal stabilization of the protein upon ligand binding.[7][8][9][10][11] Bound proteins resist thermal denaturation.[7][9]

  • Pros: Direct evidence of physical binding in intact cells; label-free; validates covalent occupancy.

  • Cons: Requires precise temperature control; antibody dependent.

Performance Matrix
FeaturePhospho-Western Blot (Functional)CETSA (Biophysical)
Primary Readout Pathway Inhibition (IC50)Physical Binding (

shift)
Cell Context Intact CellsIntact Cells or Lysate
Specificity Low (Subject to upstream interference)High (Direct target stabilization)
Covalent Validation Inferential (Washout experiments required)Definitive (Large

shifts)
Throughput Low/MediumMedium/High (HT-CETSA)
Data Output % Phosphorylation vs. ControlMelting Curve (

) or Isothermal Dose Response (

)

Experimental Protocols

Protocol A: CETSA for 2-Anilino-Pyrimidines (The Gold Standard)

Based on Jafari et al. (Science 2013) and optimized for covalent inhibitors.

Objective: Determine the melting temperature shift (


) induced by WZ4002 binding.
Workflow Visualization

CETSA_Workflow Step1 1. Treat Cells (1h, 37°C) Step2 2. Aliquot & Heat Pulse (3 mins) Step1->Step2 +/- Compound Step3 3. Cool (RT) & Lyse Step2->Step3 Gradient (40-67°C) Step4 4. Centrifuge (20k x g, 20 min) Step3->Step4 Remove Aggregates Step5 5. Analyze Supernatant (Western Blot) Step4->Step5 Soluble Fraction

Figure 2: CETSA Workflow. Critical step: Separation of soluble (bound) vs. aggregated (unbound) protein.[7][9][10]

Step-by-Step Methodology:
  • Cell Seeding: Seed H1975 cells (EGFR L858R/T790M) at

    
     cells/dish.
    
  • Treatment: Treat with 1 µM WZ4002 (or DMSO control) for 1 hour at 37°C. Note: Covalent inhibitors require sufficient time for the reaction to complete.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Divide cell suspension into 8-10 PCR tubes (50 µL each). Heat each tube to a distinct temperature (range: 40°C to 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately incubate at room temperature (25°C) for 3 minutes.

  • Lysis: Add mild lysis buffer (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to ensure lysis without disrupting aggregates.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Crucial: This pellets the denatured/aggregated protein.

  • Detection: Collect supernatant. Run SDS-PAGE and immunoblot for EGFR.

  • Analysis: Plot band intensity vs. Temperature. Calculate

    
     (50% signal). 
    
    
    
    .

Success Criteria: A


 typically indicates significant binding. Covalent 2-anilino-pyrimidines often yield 

.
Protocol B: Phospho-Western Blot (Functional Validation)

Standard protocol to correlate binding with pathway shutdown.

  • Treatment: Treat H1975 cells with increasing concentrations of WZ4002 (0, 10, 100, 1000 nM) for 6 hours.

  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na3VO4, NaF).

  • Blotting:

    • Primary Ab: Phospho-EGFR (Tyr1068) [1:1000].

    • Control Ab: Total EGFR [1:1000] and GAPDH.

  • Quantification: Normalize Phospho-signal to Total EGFR.

Data Interpretation & Troubleshooting

When comparing results, use the following reference table to interpret discrepancies.

ObservationInterpretationAction
CETSA Shift (+), pEGFR Down (+) Ideal Scenario. Drug binds target and inhibits function.Proceed to in vivo efficacy models.
CETSA Shift (-), pEGFR Down (+) False Positive / Upstream Effect. Drug inhibits a kinase upstream of EGFR or activates a phosphatase.Check off-targets (e.g., Src, MEK). Perform Kinome scan.
CETSA Shift (+), pEGFR Down (-) Paradoxical Binding. Drug binds but does not block ATP or induce active conformation.Check binding site (allosteric?). Verify ATP concentration in assay.
No Shift, No Inhibition No Engagement. Drug cannot enter cell or does not bind.Check permeability (PAMPA) or efflux pumps.
Expert Insight: The "Covalent Hump"

For 2-anilino-pyrimidines targeting Cys797 (like WZ4002 or Osimertinib), the CETSA curve often maintains stability at significantly higher temperatures than reversible inhibitors. If you observe a "smearing" of the band at high temperatures rather than a sharp drop-off, this is characteristic of the covalent stabilization preventing aggregation even under high thermal stress.

References

  • Zhou, W., et al. (2009).[2][3] Novel mutant-selective EGFR kinase inhibitors against EGFR T790M.[2][3][4][5][6][12] Nature, 462(7276), 1070-1074.[2][3] Link[3]

  • Jafari, R., et al. (2014).[8] The cellular thermal shift assay for evaluating drug target interactions in cells.[7][8][9][10][13][14][15] Nature Protocols, 9(9), 2100-2122.[8] Link

  • Molina, D. M., et al. (2013).[14] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[7][8][9][10][13][14] Science, 341(6141), 84-87.[8][14][16] Link

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. Link

Sources

Translating 2-Anilinopyrimidine Compounds: A Comprehensive Guide to In Vitro and In Vivo Efficacy Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Pharmacological Context

The 2-anilinopyrimidine scaffold is a highly privileged pharmacophore in modern oncology and medicinal chemistry. It serves as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Osimertinib) and 1[1]. The core's success stems from its ability to perfectly mimic the hydrogen-bonding pattern of ATP within the kinase hinge region. However, a pervasive challenge in drug development is the "translational drop-off"—where compounds exhibiting sub-nanomolar in vitro potency fail to demonstrate in vivo efficacy due to poor pharmacokinetic (PK) properties, metabolic instability, or failure to penetrate the tumor microenvironment.

This guide provides a critical, objective comparison of the in vitro and in vivo profiling of 2-anilinopyrimidine derivatives, detailing the causality behind experimental workflows and providing self-validating protocols for rigorous preclinical evaluation.

Mechanistic Foundation: Target Engagement

To understand why specific assays are chosen, we must first map the mechanism of action. 2-anilinopyrimidines competitively bind to the ATP-binding pocket of kinases. For instance, in CDK9, the aminopyrimidine moiety forms2 in the hinge region[2]. This binding stabilizes the inactive state of the kinase, blocking the phosphorylation of downstream targets like RNA Polymerase II, ultimately leading to1[1].

Mechanism of 2-anilinopyrimidine-mediated kinase inhibition and downstream apoptotic signaling.

In Vitro Efficacy Profiling: Establishing Intrinsic Potency

The Causality of Assay Selection

In vitro profiling is strictly divided into biochemical (cell-free) and cellular assays to isolate variables.

  • Biochemical Kinase Assays isolate the target enzyme to measure intrinsic affinity (

    
     or 
    
    
    
    ). We run these at ATP concentrations near the Michaelis constant (
    
    
    ) to ensure that competitive 2-anilinopyrimidine inhibitors are accurately assessed without artificial displacement by supraphysiological ATP levels.
  • Cellular Viability Assays (MTT/CellTiter-Glo) determine if the compound can cross the lipid bilayer and engage the target in a complex intracellular environment. A rightward shift (higher

    
     compared to 
    
    
    
    ) is expected due to cellular ATP competition (~1-5 mM intracellularly) and membrane permeability barriers.
Protocol: TR-FRET Biochemical Kinase Assay

Self-Validating System: Always include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate the assay's dynamic range and ensure enzyme viability.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Dilution: Serially dilute 2-anilinopyrimidine derivatives in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of

    
     to prevent solvent-induced enzyme denaturation.
    
  • Enzyme/Substrate Mix: Add recombinant kinase (e.g., CDK9/Cyclin T1) and a specific biotinylated peptide substrate.

  • Reaction Initiation: Add ATP at its apparent

    
     value. Incubate for 60 minutes at room temperature.
    
  • Detection: Add TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+), a Europium-labeled anti-phospho antibody, and a SureLight APC-streptavidin tracer.

  • Analysis: Read the time-resolved fluorescence on a microplate reader (Ex: 340 nm, Em: 615/665 nm). Calculate

    
     using a 4-parameter logistic regression.
    
Quantitative Data: In Vitro Performance

Recent literature highlights several optimized 2-anilinopyrimidines with exceptional in vitro profiles.

CompoundPrimary TargetBiochemical

(nM)
Cell LineCellular

(nM)
Structural Note
Compound 12u CDK97HCT-116403[3].
CDKI-73 CDK94Leukemia (MV4-11)< 1002[2].
Compound 5b CDK959MDA-MB-46812001[1].
Osimertinib EGFR (T790M)12H1975154[4].

Bridging the Gap: The Translational Workflow

The transition from in vitro to in vivo requires stringent ADME (Absorption, Distribution, Metabolism, Excretion) triage. Flat, aromatic 2-anilinopyrimidines often suffer from high lipophilicity (clogP > 4), leading to poor aqueous solubility and rapid hepatic clearance via Cytochrome P450 enzymes.

Translational workflow for advancing 2-anilinopyrimidine hits to in vivo validation.

In Vivo Efficacy Profiling: Validating Systemic Performance

The Causality of Model Design

In vivo efficacy is a function of Pharmacokinetics (PK) and Pharmacodynamics (PD). We utilize subcutaneous xenograft models to assess Tumor Growth Inhibition (TGI). The choice of formulation vehicle is critical: because 2-anilinopyrimidines are often hydrophobic, they require co-solvents (e.g., Tween-80, PEG400) or cyclodextrins to achieve systemic exposure without precipitating in the gut or bloodstream.

Protocol: Mouse Tumor Xenograft Efficacy Study

Self-Validating System: Body weight must be monitored bi-weekly. A weight loss of >10% indicates systemic toxicity, invalidating the therapeutic window of the compound regardless of tumor shrinkage.

  • Cell Preparation: Harvest exponentially growing cancer cells (e.g., HCT-116). Resuspend at

    
     cells/mL in a 1:1 mixture of cold PBS and Matrigel (to enhance localized engraftment).
    
  • Inoculation: Subcutaneously inject 100 µL (

    
     cells) into the right flank of female athymic nude mice (6-8 weeks old).
    
  • Randomization: Monitor tumor growth using digital calipers. When average tumor volumes reach 100–150 mm³, randomize mice into Vehicle and Treatment groups (n=8 per group) to ensure equal starting baselines.

  • Dosing: Administer the 2-anilinopyrimidine compound via oral gavage (PO) or intraperitoneal (IP) injection daily. Use a standardized vehicle (e.g., 5% DMSO, 10% Tween-80, 85% Saline).

  • Monitoring & Endpoints: Measure tumors bi-weekly. Calculate volume as

    
    . Calculate TGI at the end of the study: 
    
    
    
    .
Quantitative Data: In Vivo Efficacy & PK Parameters

The true test of a 2-anilinopyrimidine is its oral bioavailability (F%) and its ability to drive TGI without severe toxicity.

CompoundDose & RouteBioavailability (F%)TGI (%)Toxicity (Body Wt Loss)Translational Outcome
CDKI-73 50 mg/kg, PO56%75%< 10%2[2].
IIIM-290 50 mg/kg, PO71%> 60%< 5%2[2].
Compound 12u 25 mg/kg, IPN/A> 60%< 5%3[3].
Osimertinib 5 mg/kg, PO> 70%> 80%< 5%4[4].

Objective Comparison: The In Vitro vs. In Vivo Disconnect

When comparing the data, a clear pattern emerges regarding the 2-anilinopyrimidine class:

  • The Permeability Trap: Compounds like 5b show1[1]. This is typically due to high polar surface area or efflux pump (P-gp) susceptibility, meaning they will inevitably fail in vivo.

  • The Metabolic Trap: Compounds may have great cellular activity but fail in vivo due to rapid clearance. The addition of solubilizing, metabolically stable groups—such as the specific thiazole substitutions in 12u and CDKI-73 —is causally linked to2[2].

  • The Covalent Advantage: Osimertinib overcomes traditional competitive binding limitations by utilizing the 2-anilinopyrimidine core to anchor into the hinge region, while an acrylamide group covalently binds to a mutated cysteine. This ensures that4[4].

References

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies Source: MDPI URL:[Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • CDK9 inhibitors in cancer research Source: PubMed Central (PMC) URL:[Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative Evaluation of Triazolopyrimidine Scaffolds as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play an indispensable role in mitosis, intracellular transport, and the maintenance of cell shape[1]. While traditional microtubule-targeting agents (MTAs) like paclitaxel (a microtubule stabilizer) and vinca alkaloids (microtubule destabilizers) remain clinical cornerstones, their utility is frequently hampered by dose-limiting neurotoxicity and susceptibility to P-glycoprotein (P-gp) mediated multidrug resistance[2].

To circumvent these clinical limitations, drug development has increasingly pivoted toward colchicine-site binding agents. Among these, the triazolopyrimidine scaffold has emerged as a highly versatile and potent pharmacophore[3]. By mimicking the cis-stilbene configuration of standard agents like Combretastatin A-4 (CA-4), triazolopyrimidines competitively bind the colchicine site on β-tubulin, destabilizing the microtubule network and inducing profound G2/M phase cell cycle arrest[4].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various triazolopyrimidine derivatives, elucidate the causality behind their structure-activity relationships (SAR), and provide the self-validating experimental protocols necessary to evaluate these compounds in your own laboratory.

Structural Dynamics & Mechanism of Action

The triazolopyrimidine core serves as a rigid, bioisosteric framework that maintains the critical spatial geometry required for optimal interaction within the hydrophobic pocket of the tubulin colchicine binding site[3].

MOA TP Triazolopyrimidine Scaffold Tubulin Colchicine Binding Site on β-Tubulin TP->Tubulin Competitive Binding Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Destabilizes Microtubules Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Mitotic Spindle Disruption Apoptosis Mitochondrial Apoptosis (Caspase-9 Activation) Arrest->Apoptosis Prolonged Arrest

Mechanism of action for triazolopyrimidine-mediated tubulin inhibition and apoptosis.

Structure-Activity Relationship (SAR) Insights
  • The 3,4,5-Trimethoxyphenyl Pharmacophore: Much like CA-4, many highly active triazolopyrimidine derivatives incorporate a 3,4,5-trimethoxyphenyl moiety. Causally, this group acts as a multi-point hydrogen bond acceptor and fits snugly into the β-tubulin hydrophobic cavity, anchoring the molecule[4].

  • Aniline Substitutions (Compound 3d): Scaffold hopping and positional modifications drastically alter efficacy. Placing a p-toluidino group at the 2-position yields Compound 3d, which is nearly twice as potent as CA-4 in inhibiting tubulin polymerization (IC₅₀: 0.45 µM vs 1.10 µM)[3].

  • 2,7-Diaryl Substitutions (Compound 5e): Removing specific methyl/acetyl groups and employing a 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidine skeleton has shown up to a 3-fold increase in tubulin inhibition power compared to CA-4, achieving low nanomolar antiproliferative efficacy in HeLa cells[5].

Comparative Quantitative Data

To objectively assess the viability of these scaffolds against standard controls, we must look at both cell-free target engagement (Tubulin IC₅₀) and cellular phenotypic outcomes (Antiproliferative IC₅₀).

CompoundScaffold TypeTubulin Polymerization IC₅₀ (µM)Antiproliferative IC₅₀Key Structural Feature
CA-4 (Control) Stilbene1.10~0.003 µM (Various)3,4,5-trimethoxyphenyl
Compound 3d 2-Anilino Triazolopyrimidine0.4530–43 nM (HeLa)p-toluidino substitution
Compound 4c 1,2,4-triazolo[1,5-a]pyrimidine3.840.53 µM (HCT-116)trimethoxyphenyl group
Compound 5e 2,7-diaryl triazolopyrimidine< 0.37 (Estimated)Low nanomolar (HeLa)2,7-diaryl substitution

Data synthesized from comparative in vitro evaluations[3],[4],[5].

Self-Validating Experimental Methodologies

To confidently claim that a novel triazolopyrimidine acts as an antimitotic agent, researchers must utilize a self-validating experimental workflow. Target engagement must be proven in a cell-free system before cellular phenotypes can be confidently attributed to that specific mechanism[6].

Workflow Start Compound Preparation (DMSO Stock) TubulinAssay In Vitro Tubulin Polymerization Assay Start->TubulinAssay CellAssay Antiproliferative Assay (MTT/Resazurin) Start->CellAssay Validation Colchicine Competitive Binding Assay TubulinAssay->Validation If IC50 < 5 µM FlowCyto Cell Cycle Analysis (Flow Cytometry) CellAssay->FlowCyto Determine G2/M block

Self-validating experimental workflow for evaluating novel tubulin polymerization inhibitors.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Causality & Rationale: This assay measures the turbidity of a solution as tubulin heterodimers assemble into microtubules. We utilize PIPES buffer because it maintains the exact physiological pH required for tubulin stability, while EGTA is crucial for chelating trace calcium ions that would otherwise trigger premature microtubule depolymerization[6].

  • Reagent Preparation: Reconstitute purified bovine brain tubulin (>99% purity) in polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL[6].

  • Nucleotide Addition: Supplement the buffer with 1 mM GTP immediately before use. Why? GTP hydrolysis provides the thermodynamic driving force required for tubulin dimer addition to the growing microtubule plus-end[6].

  • Compound Incubation: Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of the triazolopyrimidine test compound (dissolved in DMSO, ensuring final DMSO concentration is <1% to prevent solvent-induced denaturation) or CA-4 (positive control) to the respective wells.

  • Kinetic Measurement: Rapidly add 45 µL of the tubulin-GTP mixture to each well. Immediately transfer to a microplate reader pre-heated to 37°C.

  • Readout: Monitor the increase in absorbance at 340 nm every minute for 60 minutes. Calculate the

    
     (maximum rate of polymerization) and determine the IC₅₀ by plotting the percentage of inhibition against the log concentration of the compound[6],[1].
    
Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: Tubulin inhibition physically disrupts the mitotic spindle, triggering the spindle assembly checkpoint (SAC) and halting the cell cycle in the G2/M phase. We use Propidium Iodide (PI) to quantify DNA content. Because PI indiscriminately binds double-stranded nucleic acids (including RNA), RNase A treatment is absolutely mandatory to ensure the fluorescence signal is strictly proportional to DNA mass[6],[1].

  • Cell Seeding & Treatment: Seed HeLa or HCT-116 cells in 6-well plates (

    
     cells/well). Following overnight attachment, treat with the triazolopyrimidine compound at 0.5×, 1×, and 2× its established antiproliferative IC₅₀ for 24 hours[4].
    
  • Harvesting & Fixation: Trypsinize cells, wash with ice-cold PBS, and fix by adding 70% ethanol dropwise while vortexing. Note: Vortexing during fixation is critical to prevent cell clumping, which skews flow cytometry doublet discrimination. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS)[6].

  • Incubation: Incubate in the dark at room temperature for 30 minutes to allow complete RNA degradation and DNA intercalation.

  • Acquisition: Analyze on a flow cytometer, capturing at least 10,000 single-cell events. Use the FL2 (or equivalent) channel to plot DNA content histograms, identifying the 4n DNA peak indicative of G2/M arrest[4].

Conclusion

Triazolopyrimidine scaffolds represent a highly tunable and potent class of tubulin polymerization inhibitors. By systematically modifying the 2- and 7-positions of the core ring, researchers can achieve sub-micromolar inhibition of tubulin assembly, frequently outperforming classical agents like CA-4. The integration of robust, self-validating biochemical and cellular assays ensures that these structure-activity relationships are grounded in verifiable target engagement, accelerating the development of next-generation antimitotic therapeutics.

References

  • Title: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities Source: mdpi.com URL: [Link]

  • Title: Synthesis and SAR of[1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition Source: nih.gov URL: [Link]

  • Title: Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors Source: nih.gov URL: [Link]

  • Title: Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines Source: nih.gov URL: [Link]

Sources

Selectivity Profiling of 2-Anilino-4-Triazolpyrimidine Derivatives Against CDK2 and CDK6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Evolution of CDK Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are master regulators of the cell cycle, driving the G1-to-S phase transition[1]. Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a hallmark of various malignancies, making it a prime therapeutic target. While first-generation CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) have revolutionized the treatment of hormone receptor-positive breast cancer, resistance mechanisms and dose-limiting toxicities necessitate the development of novel molecular scaffolds[2].

Enter 2-anilino-4-triazolpyrimidine derivatives . These compounds represent a novel class of inhibitors, often engineered as dual-target agents (e.g., CDK4/HDAC inhibitors) to enhance cytotoxicity and overcome intrinsic resistance[3]. This guide objectively compares the selectivity profile of representative 2-anilino-4-triazolpyrimidine derivatives (such as Compound 11k) against CDK2, CDK4, and CDK6, benchmarking them against FDA-approved alternatives.

Mechanistic Pathway & Inhibitory Nodes

To understand the selectivity requirements, we must first map the signaling cascade. The diagram below illustrates the Cyclin D-CDK4/6-Rb pathway and highlights where 2-anilino-4-triazolpyrimidines exert their pharmacological effect.

CDK_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK4_6 CDK4 / CDK6 CyclinD->CDK4_6 Activates Rb Rb Protein CDK4_6->Rb Phosphorylates CDK2 CDK2 / Cyclin E CDK2->Rb Hyperphosphorylates E2F E2F Transcription Factor Rb->E2F Releases E2F->CDK2 Upregulates CellCycle G1 to S Phase Transition E2F->CellCycle Drives Inhibitors 2-Anilino-4-triazolpyrimidines Inhibitors->CDK4_6 Inhibits Inhibitors->CDK2 Weakly Inhibits

Figure 1: Cyclin D-CDK4/6-Rb pathway and inhibitory nodes of 2-anilino-4-triazolpyrimidines.

Comparative Performance Data

To objectively evaluate the pharmacological profile of 2-anilino-4-triazolpyrimidine derivatives, we benchmark their half-maximal inhibitory concentrations (IC50) against established CDK4/6 inhibitors[2]. A critical metric is the selectivity window between CDK4/6 and CDK2. Off-target CDK2 inhibition can lead to broader cytotoxicity, whereas high selectivity for CDK4/6 is associated with cytostatic G1 arrest.

Table 1: In Vitro Kinase Selectivity Profiling
InhibitorTarget ClassCDK4 IC50 (nM)CDK6 IC50 (nM)CDK2 IC50 (nM)Key Secondary Targets (IC50)
Palbociclib Selective CDK4/69 - 1115> 5000None
Ribociclib Selective CDK4/61039> 5000None
Abemaciclib Broad CDK210~ 500CDK9, CDK1
2-Anilino-4-triazolpyrimidine (Cmpd 11k)Dual CDK4/HDAC23.59128.60> 5000 (Poor)HDAC1 (61 nM), HDAC6 (45 nM)

Data synthesized from3[3] and2[2].

Analysis of Selectivity: As shown in Table 1, 2-anilino-4-triazolpyrimidine derivatives exhibit a distinct >5-fold selectivity for CDK4 over CDK6, and negligible activity against CDK2[3]. This CDK4-biased profile is structurally significant. The incorporation of the 2-anilino-4-triazolpyrimidine core allows for deep penetration into the ATP-binding pocket of CDK4. Furthermore, by integrating HDAC pharmacophores (such as hydroxylamine or o-diaminoaniline), these derivatives achieve potent dual inhibition, addressing both cell cycle progression and epigenetic silencing simultaneously[4].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust selectivity profiling requires a self-validating experimental design. A single biochemical assay is insufficient; target engagement must be confirmed orthogonally in cellular models.

Workflow Prep Compound Preparation InVitro In Vitro Kinase Assay (CDK2, CDK4, CDK6) Prep->InVitro Cellular Cellular Profiling (Cell Cycle & Apoptosis) InVitro->Cellular Lead Selection Validation Orthogonal Validation (Western Blot) Cellular->Validation Analysis Data Analysis & Selectivity Index Validation->Analysis

Figure 2: Workflow for selectivity profiling and cellular validation of CDK inhibitors.

Protocol 1: In Vitro Kinase Selectivity Profiling

Rationale: To determine precise IC50 values, we utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. To ensure the system is self-validating, Palbociclib must be included as an internal positive control on every plate to verify the assay's dynamic range and sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant CDK2/Cyclin E, CDK4/Cyclin D1, and CDK6/Cyclin D3 complexes in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 2-anilino-4-triazolpyrimidine derivative and Palbociclib (control) in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration <1%).

  • Enzyme Incubation: Add the respective CDK/Cyclin complexes to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

    • Causality: Pre-incubation is critical for ATP-competitive inhibitors to establish binding kinetics before ATP introduces competition.

  • Reaction Initiation: Add an ATP/substrate mix (e.g., ULight-labeled pRb peptide). The ATP concentration should be at the predetermined Km for each specific kinase to ensure accurate comparative IC50 values (following the Cheng-Prusoff relationship).

  • Termination and Detection: After 60 minutes, add EDTA to quench the reaction and Europium-labeled anti-phospho-Rb antibody. Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm/615 nm ratio).

  • Data Analysis: Plot the dose-response curves using a 4-parameter logistic regression. Calculate the Selectivity Index (SI) = IC50(CDK2) / IC50(CDK4).

Protocol 2: Cellular Target Engagement & Cell Cycle Arrest

Rationale: Biochemical affinity does not always translate to cellular efficacy due to membrane permeability and intracellular ATP concentrations. We evaluate G0/G1 cell cycle arrest to confirm functional CDK4/6 inhibition[3].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HCT116 or MDA-MB-468 cells (which are sensitive to CDK4/HDAC inhibition) at

    
     cells/well in 6-well plates. Allow 24 hours for adherence.
    
  • Compound Treatment: Treat cells with the 2-anilino-4-triazolpyrimidine derivative at 0.5x, 1x, and 2x its cellular IC50. Include a DMSO vehicle control and a Palbociclib control.

  • Harvesting & Fixation: After 24 hours, harvest cells via trypsinization, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Causality: Cold ethanol fixation permeabilizes the cell membrane while preserving nucleic acids for stoichiometric dye binding.

  • Staining: Wash out ethanol, resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes in the dark.

    • Causality: RNase A is mandatory; PI intercalates into both DNA and RNA, so RNA must be degraded to ensure the fluorescence signal strictly correlates with DNA content.

  • Flow Cytometry: Acquire data using a flow cytometer. Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases. A successful CDK4/6 selective inhibitor will show a dose-dependent accumulation in the G0/G1 phase with a concomitant decrease in the S phase[4].

Conclusion

2-Anilino-4-triazolpyrimidine derivatives represent a highly promising scaffold in oncology drug discovery. By maintaining a strong selectivity profile for CDK4 over CDK6 and avoiding CDK2, these compounds minimize broad-spectrum kinase toxicity. Furthermore, their amenability to structural functionalization allows for the design of dual-targeting agents (e.g., CDK4/HDAC inhibitors), providing a mechanistic advantage over single-agent therapies like Palbociclib or Ribociclib in overcoming resistance networks.

References

  • Wang, S., Han, S., Cheng, W., et al. "Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors." Drug Design, Development and Therapy, vol. 16, 2022, pp. 1083-1097.
  • Braal, C.L., Jongbloed, E.M., Wilting, S.M., et al. "Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences." Drugs, vol. 81, no. 3, 2021, pp. 317-331.
  • Hafner, M., Mills, C.E., Subramanian, K., et al. "Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences.

Sources

Safety Operating Guide

2-Anilino-4-hydroxypyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chemical safety and pharmaceutical process scale-up, I frequently encounter laboratories and manufacturing sites that underestimate the logistical complexity of handling nitrogenous heterocyclic intermediates.

2-Anilino-4-hydroxypyrimidine (also known as 2-(phenylamino)pyrimidin-4-ol) is a critical building block in the synthesis of advanced therapeutics, particularly in the development of kinase inhibitors (such as IKK-alpha and IKK-beta inhibitors)[1]. However, its chemical structure—combining an aromatic amine (aniline) with a nitrogen-rich pyrimidine ring—presents unique environmental and toxicological hazards.

This guide provides a self-validating, scientifically grounded protocol for the safe handling, treatment, and disposal of 2-Anilino-4-hydroxypyrimidine, ensuring your facility exceeds regulatory compliance while protecting both personnel and the environment.

The Causality of Hazard: Why Standard Disposal Fails

To design an effective disposal protocol, we must first understand the mechanistic behavior of the molecule:

  • Recalcitrance to Biological Treatment: You cannot flush this compound or its aqueous waste down the drain. Anilino-pyrimidine derivatives are notoriously recalcitrant to conventional biological wastewater treatment (activated sludge). Studies on municipal sewage treatment plants have demonstrated that anilino-pyrimidines exhibit remarkably low removal efficiencies (often between 31% and 46%) during standard secondary and tertiary treatments[2][3].

  • Erythrocyte Toxicity: The aniline moiety is a known precursor to erythrocyte toxicity, specifically the oxidation of hemoglobin to methemoglobin. It is highly toxic to aquatic life and persistent in the environment[4].

  • NOx Generation During Thermal Destruction: Because the molecule is densely packed with nitrogen atoms, standard low-temperature incineration will result in incomplete combustion, releasing highly toxic nitrogen oxides (NOx) into the atmosphere as a secondary pollutant[5].

Operational Disposal Protocols

The following step-by-step workflows are designed to neutralize the specific chemical threats posed by 2-Anilino-4-hydroxypyrimidine.

Protocol A: Solid and Powder Waste Management

Applies to: Expired batches, contaminated PPE, and solid reaction byproducts.

  • Step 1: Segregation and Containment. Collect all solid waste in high-density polyethylene (HDPE) containers. Crucial Causality: Do not mix with strong oxidizers or concentrated acids, as aniline derivatives can undergo violent exothermic oxidation.

  • Step 2: Waste Profiling. Label the container explicitly as "Hazardous Waste: Toxic Organic Solid (Anilino-pyrimidine derivative)." Ensure the waste manifest notes the high nitrogen content to alert the disposal facility.

  • Step 3: High-Temperature Incineration. Contract a licensed hazardous waste facility capable of high-temperature thermal destruction (>1100°C) with a minimum residence time of 2 seconds.

  • Step 4: NOx Scrubbing Verification. Verify that the contracted incinerator utilizes Selective Catalytic Reduction (SCR) or Non-Selective Catalytic Reduction (NSCR) systems. This is an absolute requirement to reduce the NOx generated by the pyrimidine and aniline nitrogens back into harmless N₂ gas[6].

Protocol B: Aqueous and Solvent Waste (Spills & Mother Liquors)

Applies to: Reactor rinses, solvent extraction waste, and accidental liquid spills.

  • Step 1: Immediate Containment. In the event of a spill, do not use water to wash the chemical into floor drains. Absorb with inert materials (e.g., vermiculite or sand) and transfer to the solid waste stream.

  • Step 2: Advanced Oxidation Process (AOP) for Wastewater. If your facility treats process water on-site, standard aeration basins will fail. You must route aqueous streams containing this compound through an Advanced Oxidation Process (AOP), such as Fenton's oxidation (H₂O₂ + Fe²⁺), which generates highly reactive hydroxyl radicals capable of cleaving the recalcitrant pyrimidine ring and degrading the toxic aniline components[5].

  • Step 3: Reverse Osmosis (RO) Polishing. For facilities requiring zero-liquid-discharge (ZLD), route the post-AOP water through a thin-layer composite Reverse Osmosis (RO) membrane. RO has been proven highly effective at separating residual aniline derivatives from aqueous solutions[7].

Quantitative Disposal Parameters

To ensure operational clarity, summarize these parameters in your facility's Standard Operating Procedures (SOPs):

ParameterOperational SpecificationScientific Rationale
Incineration Temperature > 1100°CRequired to break the stable aromatic and heterocyclic bonds.
Incinerator Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation, preventing the formation of toxic organic micro-pollutants.
Exhaust Gas Treatment SCR / NSCR CatalystsNeutralizes NOx byproducts generated from the 3 nitrogen atoms in the molecule's structure.
Aqueous Treatment Method Fenton's Reagent / ROBiological sludge cannot effectively metabolize anilino-pyrimidines; chemical cleavage is mandatory.
Primary Incompatibilities Strong oxidizers, AcidsPrevents uncontrolled exothermic degradation of the aniline moiety.

Disposal Logic Visualization

The following decision tree illustrates the self-validating workflow for managing 2-Anilino-4-hydroxypyrimidine waste streams.

G Start 2-Anilino-4-hydroxypyrimidine Waste Stream Solid Solid/Powder Waste Start->Solid Liquid Aqueous/Solvent Waste Start->Liquid Segregate Segregate in HDPE (Away from Oxidizers) Solid->Segregate AOP Advanced Oxidation Process (Fenton's / RO) Liquid->AOP Incinerator High-Temp Incineration (>1100°C, 2s residence) Segregate->Incinerator AOP->Incinerator Concentrated Retentate SafeWater Discharge to Sewer (Post-Testing) AOP->SafeWater Clean Permeate Scrubber Selective Catalytic Reduction (SCR) for NOx Incinerator->Scrubber Exhaust Gas SafeAsh Landfill (Inert Ash) Incinerator->SafeAsh Solid Residue SafeAir Clean Air Release Scrubber->SafeAir

Workflow for the safe segregation, treatment, and destruction of 2-Anilino-4-hydroxypyrimidine.

References

  • Google Patents.WO2007006926A2 - Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments...
  • ResearchGate. Removal of aniline from aqueous solution in a mixed flow reactor using emulsion liquid membrane. Available at: [Link]

  • ResearchGate. Application of reverse osmosis to remove aniline from wastewater. Available at:[Link]

  • PubMed / Elsevier B.V. Occurrence and removal of fungicides in municipal sewage treatment plant. Available at:[Link]

  • Government of Canada. Screening Assessment - Aromatic Amines. Available at:[Link]

  • Applied Catalysts. Air Pollution Control Catalysts Supplier (NOx Removal). Available at:[Link]

Sources

Personal Protective Equipment for Handling 2-Anilino-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Compound: 2-Anilino-4-hydroxypyrimidine (CAS: 50427-08-2) Risk Category: Bioactive Pharmaceutical Intermediate / Irritant Critical Directive: Treat as a Potent Pharmacological Agent . In the absence of specific toxicological endpoints for this exact isomer, standard safety protocols dictate handling it as a potential sensitizer and reproductive toxin, consistent with the anilinopyrimidine class (e.g., kinase inhibitor intermediates).

Minimum PPE Requirements (Bench Scale < 10g)
Body PartRequirementStandard
Hands Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.08mm)EN 374 / ASTM D6978
Eyes Chemical Safety Goggles (Indirect Vent)ANSI Z87.1+ / EN 166
Respiratory Fume Hood mandatory ; N95/P3 mask if outside hoodNIOSH N95 / EN 149 FFP3
Body Lab Coat (Long sleeve, high-neck) + Long PantsChemical Resistant

Hazard Assessment & Risk Profiling

As a Senior Application Scientist, I must emphasize that "No Data" does not mean "No Hazard." 2-Anilino-4-hydroxypyrimidine is a structural scaffold often found in tyrosine kinase inhibitors (e.g., Ibrutinib analogs). We extrapolate hazards from this chemical class.

GHS Classification (Derived from Structural Analogues)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Corrosion: Category 2/2A (Causes skin and serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][3][4][5]

  • Sensitization: Potential Skin Sensitizer (Due to the aniline moiety).

Physical Properties Impacting Safety[3][6][7]
  • State: Solid powder (High dust potential).

  • Solubility: Low water solubility; soluble in DMSO/Methanol. Note: Solubilized compound penetrates skin faster than solid.

Engineering Controls: The Primary Barrier

PPE is the last line of defense. Your primary protection against 2-Anilino-4-hydroxypyrimidine is containment.[6]

  • Chemical Fume Hood: All open handling (weighing, transferring) must occur within a certified fume hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

  • HEPA Filtration: If using a balance enclosure, ensure it is HEPA-filtered to capture airborne particulates.

  • Static Control: Use an ionizing bar during weighing to prevent powder scattering, which reduces inhalation risk.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection Logic

The aniline functionality can permeate latex rapidly. Nitrile is the standard, but thickness matters.

ParameterRecommendationScientific Rationale
Material 100% Nitrile (Accelerator-free preferred)Resists permeation by organic amines and pyrimidines.
Configuration Double Gloving Inner Glove: Bright color (e.g., orange) to act as a breach indicator.Outer Glove: Standard blue/purple nitrile (min 4-5 mil).
Change Frequency Every 60 mins or immediately upon splashAnilinopyrimidines can degrade glove integrity over time.
Doffing Technique "Beaking" MethodPrevents outer surface from touching skin (See Diagram 2).
B. Respiratory Protection Strategy
  • Routine Use: Not required if working in a functional fume hood.

  • Spill/Maintenance: Half-face respirator with P100/OV cartridges (Organic Vapor + Particulate). The P100 captures the dust; the OV captures any solvent vapors if the compound is in solution.

C. Eye & Face Protection[3][4][5][6][8][9][10][11]
  • Standard: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for fine powders that can drift around side shields.

  • High Risk (Synthesis/Scale-up): Face shield worn over goggles to protect the neck and face from potential exothermic splashes during reaction workups.

PPE Selection Logic Diagram

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Quant Quantity? Solid->Quant Liquid->Quant Small < 100 mg Quant->Small Analytical Large > 100 mg Quant->Large Prep/Synthesis PPE_Level1 Level 1: Fume Hood + Double Nitrile + Goggles Small->PPE_Level1 PPE_Level2 Level 2: Level 1 + Tyvek Sleeves + N95 (backup) Large->PPE_Level2 Spill Spill / Aerosol Risk? Large->Spill PPE_Level3 Level 3: Full Tyvek Suit + PAPR (if outside hood) Spill->PPE_Level2 No Spill->PPE_Level3 Yes

Figure 1: Decision matrix for selecting PPE based on physical state and quantity of 2-Anilino-4-hydroxypyrimidine.

Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood.

  • Donning: Put on inner gloves, lab coat, then outer gloves. Ensure lab coat cuffs are tucked under the outer glove.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of bulk stocks.

  • Cleaning: Immediately wipe the balance and surrounding area with a methanol-dampened tissue (Kimwipe) while still in the hood. Dispose of the tissue as solid hazardous waste.

Protocol B: Doffing (Removal) Procedure

Improper removal of PPE is a common source of exposure.

Doffing_Workflow Step1 1. Inspect Outer Gloves (Wipe if visible residue) Step2 2. Remove Outer Gloves (Beaking method) Step1->Step2 Step3 3. Remove Goggles (Handle by strap only) Step2->Step3 Step4 4. Remove Lab Coat (Roll inside out) Step3->Step4 Step5 5. Remove Inner Gloves (Don't touch skin) Step4->Step5 Step6 6. Wash Hands (Soap & Water, 20s) Step5->Step6

Figure 2: Sequential doffing procedure to minimize secondary exposure.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Alert: Notify nearby personnel.

  • PPE Up: Wear N95/P100 respirator, double gloves, and goggles.

  • Contain: Cover the spill with a damp paper towel (water or methanol) to prevent dust generation. Do not dry sweep.

  • Clean: Scoop up the damp material/towel and place it in a hazardous waste bag. Wipe the area 3 times with methanol.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3][4][5][7] Hold eyelids open. Seek medical attention (ophthalmologist).

  • Skin Contact: Wash with soap and copious water.[3][4][5][8][9] Do not use ethanol on skin (enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6][8][7]

Disposal (Waste Code: Hazardous)
  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Pyrimidine Derivative."

  • Liquid Waste: If in solution, segregate into "Organic Solvents - Halogen Free" (unless dissolved in DCM/Chloroform).

  • Container: Triple rinse empty bottles with methanol before disposal; collect rinsate as hazardous waste.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-N-Anilino-4-hydroxy-6-methylpyrimidine (Analog). Retrieved March 8, 2026. Link

  • PubChem. Compound Summary: 2-Amino-4-hydroxypyrimidine (Structural Class Data). National Library of Medicine. Link

  • Thermo Fisher Scientific. Handling and Disposal of Pyrimidine Derivatives. Safety Data Sheet Archive. Link

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Link

  • National Institutes of Health (NIH). Safe Handling of Hazardous Drugs and Organic Intermediates. Link

(Note: Specific toxicity data for CAS 50427-08-2 is limited; safety protocols in this guide are based on the "Precautionary Principle" applied to the anilinopyrimidine chemical class.)

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.